H-Ile-Pro-Pro-OH hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZJOQURIUXLP-KRBYAKJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of H-Ile-Pro-Pro-OH Hydrochloride
Introduction
This compound, a salt form of the tripeptide Isoleucyl-Prolyl-Proline (IPP), is a bioactive peptide primarily derived from milk casein.[1] It has garnered significant scientific interest for its potential antihypertensive properties. This technical guide provides a comprehensive overview of the mechanism of action of IPP, focusing on its core molecular interactions, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization. The hydrochloride salt form of IPP generally offers enhanced water solubility and stability for research purposes.
Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition
The principal mechanism underlying the antihypertensive effect of H-Ile-Pro-Pro-OH is the competitive inhibition of Angiotensin-Converting Enzyme (ACE).[2][3] ACE is a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[4] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.
By competitively inhibiting ACE, IPP reduces the formation of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by IPP leads to an accumulation of bradykinin, which can further contribute to the antihypertensive effect by promoting vasodilation through the release of nitric oxide (NO) and prostacyclin.[1]
Secondary Mechanisms of Action
Beyond its primary role as an ACE inhibitor, H-Ile-Pro-Pro-OH exerts its biological effects through several secondary mechanisms, contributing to its overall cardiovascular benefits.
1. Modulation of Endothelial Function and Nitric Oxide Production
IPP has been shown to improve endothelial function, a critical factor in maintaining vascular health.[2] One of the key mechanisms is the enhancement of nitric oxide (NO) production by endothelial cells. NO is a potent vasodilator that plays a crucial role in regulating blood pressure and inhibiting platelet aggregation and leukocyte adhesion.
The proposed mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5][6] Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells.
2. Anti-inflammatory Effects
Chronic inflammation is a key contributor to the pathogenesis of hypertension and other cardiovascular diseases. IPP has demonstrated anti-inflammatory properties, which may contribute to its cardioprotective effects.[1][7] The anti-inflammatory actions of IPP are mediated through the modulation of key pro-inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Studies have shown that IPP can inhibit the activation of NF-κB.[1][7] Specifically, IPP has been found to attenuate the phosphorylation of the p65 subunit of NF-κB, a crucial step in its activation, without affecting the degradation of IκBα.[7]
-
Downregulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important cascade involved in inflammatory responses. There is evidence to suggest that IPP can downregulate the MAPK pathway, further contributing to its anti-inflammatory effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile-Pro-Pro and Val-Pro-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile‐Pro‐Pro and Val‐Pro‐Pro [ouci.dntb.gov.ua]
- 5. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isoleucyl-prolyl-proline (IPP): A Technical Guide to its Discovery, Sources, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. Primarily discovered in fermented dairy products, IPP has garnered significant scientific interest for its potential antihypertensive properties. This technical guide provides an in-depth overview of the discovery, natural and synthetic sources, and the primary mechanism of action of IPP, focusing on its role as an angiotensin-converting enzyme (ACE) inhibitor. Detailed experimental protocols for its synthesis, isolation, and bioactivity assessment are provided, alongside quantitative data from relevant studies. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and functional food development.
Discovery and Natural Sources
The discovery of Isoleucyl-prolyl-proline is rooted in the long-standing observation of the health benefits associated with the consumption of fermented milk products[1]. Traditional diets in various cultures have long included fermented dairy, which was anecdotally linked to cardiovascular health. Scientific investigation into the specific components responsible for these effects led to the identification of bioactive peptides, including IPP, generated during the fermentation process.
IPP is primarily derived from the enzymatic hydrolysis of casein, a major protein found in milk.[1] During fermentation by specific strains of lactic acid bacteria, such as Lactobacillus helveticus, proteases are released that break down casein into smaller peptide fragments, including the tripeptide IPP.
Natural Sources of Isoleucyl-prolyl-proline:
The concentration of IPP in natural sources can vary depending on the specific starter cultures used, fermentation conditions, and aging processes. Fermented dairy products remain the most well-documented and significant source of this bioactive peptide.
| Food Product | Typical Concentration Range of IPP | Notes |
| Fermented Milk (e.g., Calpis-type drinks) | Reported to contain significant, though often proprietary, amounts. | Often found in conjunction with Valyl-prolyl-proline (VPP). |
| Yogurt | Varies widely based on bacterial strains and processing. | Yogurts fermented with specific proteolytic strains will have higher concentrations. |
| Cheese (various types) | Can range from trace amounts to several mg/kg. | Higher concentrations are generally found in aged cheeses where proteolysis is more extensive. |
Biosynthesis and Chemical Synthesis
Biosynthesis via Enzymatic Hydrolysis
The industrial production of IPP often involves the controlled enzymatic hydrolysis of casein. This process mimics the natural fermentation process but allows for greater yield and purity of the final product.
Protocol for Enzymatic Hydrolysis of Casein to Produce IPP-rich Hydrolysate:
-
Substrate Preparation: A solution of sodium caseinate (e.g., 5-10% w/v) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).
-
Enzyme Selection: A food-grade protease with activity towards casein is selected. Enzymes from Lactobacillus helveticus or other microbial sources are commonly used.
-
Hydrolysis Reaction: The enzyme is added to the casein solution at a predetermined enzyme-to-substrate ratio. The reaction is carried out at the optimal temperature and pH for the chosen enzyme (e.g., 37-50°C) for a defined period (e.g., 4-24 hours) with constant stirring.
-
Enzyme Inactivation: The reaction is terminated by heat inactivation of the enzyme (e.g., heating to 85-95°C for 10-15 minutes).
-
Purification: The resulting hydrolysate is then subjected to purification steps, such as ultrafiltration, to isolate the low molecular weight peptide fraction containing IPP.
Solid-Phase Peptide Synthesis (SPPS)
For research and pharmaceutical applications requiring high-purity IPP, chemical synthesis is the preferred method. The most common approach is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Detailed Protocol for Solid-Phase Synthesis of Isoleucyl-prolyl-proline (H-Ile-Pro-Pro-OH):
This protocol is based on the Fmoc/tBu strategy on a Wang resin for the synthesis of a C-terminal carboxylic acid peptide.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH):
- Swell the Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- In a separate container, activate Fmoc-Pro-OH (4 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF. Add diisopropylethylamine (DIPEA) to catalyze the reaction.
- Add the activated Fmoc-Pro-OH solution to the swollen resin and agitate for 2-4 hours at room temperature.
- Wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
- Optional but recommended: Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.
2. Peptide Chain Elongation (Coupling of Fmoc-Pro-OH and Fmoc-Ile-OH):
- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the loaded proline. Wash the resin thoroughly with DMF and DCM.
- Coupling of the second amino acid (Fmoc-Pro-OH): In a separate vial, pre-activate Fmoc-Pro-OH (3-5 equivalents) with a coupling agent and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin.
- Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.
- Coupling of the third amino acid (Fmoc-Ile-OH): Pre-activate Fmoc-Ile-OH (3-5 equivalents) and couple it to the resin-bound dipeptide as described above. Wash the resin.
3. Final Fmoc Deprotection:
- Remove the final Fmoc group from the N-terminal isoleucine using 20% piperidine in DMF.
4. Cleavage and Deprotection:
- Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the TFA solution containing the cleaved peptide.
5. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Collect the peptide precipitate by centrifugation and wash it with cold ether.
- Dry the crude peptide pellet.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action: ACE Inhibition
The primary and most studied biological activity of Isoleucyl-prolyl-proline is its ability to inhibit the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II causes blood vessels to narrow, leading to an increase in blood pressure. It also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.
IPP as an ACE Inhibitor
IPP acts as a competitive inhibitor of ACE. Its structure allows it to bind to the active site of the enzyme, preventing the binding and conversion of angiotensin I to angiotensin II. By reducing the levels of angiotensin II, IPP helps to relax blood vessels and lower blood pressure.
Experimental Protocols
Isolation and Purification of IPP from Fermented Milk
The following workflow outlines the general steps for isolating and purifying IPP from a fermented milk product.
Detailed Steps:
-
Sample Preparation: The fermented milk sample is centrifuged to separate the whey (supernatant) from the curd.
-
Ultrafiltration: The whey is passed through a series of ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 10 kDa followed by 3 kDa) to enrich the low molecular weight peptide fraction.
-
RP-HPLC Purification: The <3 kDa permeate is subjected to preparative RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used for elution.
-
Fraction Collection and Screening: Fractions are collected and screened for ACE inhibitory activity using the in vitro assay described below.
-
Identification and Quantification: The active fractions are analyzed by LC-MS/MS to confirm the presence and quantify the concentration of IPP.
In Vitro ACE Inhibition Assay
This protocol describes a common method to determine the ACE inhibitory activity of IPP using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL)
-
Isoleucyl-prolyl-proline (IPP)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a series of dilutions of IPP in borate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of the IPP solution (or buffer for control) with 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction of Hippuric Acid (HA):
-
Add 1.5 mL of ethyl acetate to the reaction mixture and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried HA in a suitable mobile phase.
-
Inject the sample into the RP-HPLC system.
-
Quantify the amount of HA produced by measuring the peak area at 228 nm and comparing it to a standard curve.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of IPP.
-
The IC50 value (the concentration of IPP required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the logarithm of the IPP concentration.
-
Quantitative Data on Biological Effects
Numerous studies have investigated the antihypertensive effects of IPP, often in combination with the structurally similar tripeptide Valyl-prolyl-proline (VPP). The following tables summarize key quantitative findings from in vitro and human clinical studies.
In Vitro ACE Inhibitory Activity of IPP
| Study Reference | Enzyme Source | Substrate | IC50 of IPP (µM) |
| Nakamura et al. (1995) | Rabbit Lung ACE | Hippuryl-His-Leu | 5.0 |
| Mäkinen et al. (2016) | Recombinant human ACE | FAPGG | 9.8 |
Summary of Clinical Trials on IPP/VPP and Blood Pressure
The following table presents a summary of results from meta-analyses of randomized controlled trials investigating the effect of IPP and VPP supplementation on blood pressure in human subjects.
| Meta-Analysis Reference | Population | Daily Dose of IPP/VPP | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Cicero et al. (2013) | European subjects | 1.8 - 10.4 mg | 4-8 weeks | -1.28 mmHg | -0.59 mmHg |
| Boelsma & Kloek (2009) | Pre-hypertensive and hypertensive subjects | 3.4 - 10.2 mg | 4-21 weeks | -4.8 mmHg | -2.2 mmHg |
| Pripp (2008) | Hypertensive subjects | Not specified | 4-8 weeks | -4.6 mmHg | -2.5 mmHg |
Note: The observed effects on blood pressure are generally modest and may be more pronounced in individuals with pre-hypertension or mild hypertension.
Conclusion
Isoleucyl-prolyl-proline is a well-characterized bioactive peptide with a clear mechanism of action as an ACE inhibitor. Its natural origin in fermented dairy products and the potential for controlled production through enzymatic hydrolysis or chemical synthesis make it a compelling compound for the development of functional foods and nutraceuticals aimed at supporting cardiovascular health. The provided protocols and quantitative data offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing tripeptide. Further research is warranted to fully elucidate its bioavailability, in vivo efficacy, and long-term effects.
References
The Role of H-Ile-Pro-Pro-OH Hydrochloride in ACE Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tripeptide H-Ile-Pro-Pro-OH hydrochloride (Isoleucyl-Prolyl-Proline hydrochloride), a milk-derived bioactive peptide, and its significant role as an Angiotensin-Converting Enzyme (ACE) inhibitor. The document elucidates the mechanism of action, presents quantitative data on its inhibitory potency, and offers detailed experimental protocols for its in vitro and in vivo assessment. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.
Introduction
H-Ile-Pro-Pro-OH, often referred to as Ile-Pro-Pro or IPP, is a naturally occurring tripeptide derived from the enzymatic hydrolysis of casein, a primary protein found in milk.[1] Its hydrochloride salt form generally offers enhanced water solubility and stability, making it suitable for research and potential therapeutic applications.[2] This peptide has garnered considerable attention for its antihypertensive properties, which are primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that regulates blood pressure and fluid balance.[3][4] By inhibiting ACE, H-Ile-Pro-Pro-OH presents a natural alternative for the management of hypertension.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism by which H-Ile-Pro-Pro-OH exerts its antihypertensive effect is through the competitive inhibition of ACE.[5] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention.[3]
H-Ile-Pro-Pro-OH competes with the natural substrate of ACE, thereby reducing the production of Angiotensin II. This leads to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion, resulting in lower blood pressure.[6] Additionally, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. By inhibiting ACE, H-Ile-Pro-Pro-OH may also increase bradykinin levels, further contributing to its antihypertensive effect.
Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the inhibitory role of H-Ile-Pro-Pro-OH.
References
The Role of Isoleucine-Proline-Proline (IPP) Peptide in Cardiovascular Health: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The tripeptide Isoleucine-Proline-Proline (IPP), primarily derived from milk casein, has emerged as a significant bioactive compound with multifaceted benefits for cardiovascular health. Initially identified for its angiotensin-converting enzyme (ACE) inhibitory properties, subsequent research has unveiled a broader spectrum of mechanisms through which IPP exerts its cardioprotective effects. These include the enhancement of endothelial function, modulation of inflammatory pathways, and antioxidant activities. This technical guide provides a comprehensive overview of the molecular mechanisms of IPP, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
The cardiovascular benefits of IPP are not attributed to a single mode of action but rather a synergistic combination of several physiological interactions.
Angiotensin-Converting Enzyme (ACE) Inhibition
The most well-documented function of IPP is its ability to inhibit the angiotensin-converting enzyme (ACE). ACE is a critical component of the Renin-Angiotensin System (RAS), which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a key role in elevating blood pressure.
IPP acts as a competitive inhibitor of ACE.[1][2] Structural analyses have revealed that IPP shows a preference for the N-domain of the somatic ACE (sACE), binding to the catalytic site and preventing the conversion of angiotensin I.[2][3] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent lowering of blood pressure.[4] While its in vitro inhibitory potency is weaker than pharmaceutical ACE inhibitors, its in vivo effects are significant, suggesting additional mechanisms are at play.
Enhancement of Endothelial Function and Vasodilation
Beyond ACE inhibition, IPP actively improves endothelial function, a critical factor in maintaining vascular homeostasis. IPP has been shown to stimulate the production of nitric oxide (NO), a potent vasodilator, in vascular endothelial cells.[5] This effect is mediated through the bradykinin (B550075) B2 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS).[5][6]
Additionally, IPP promotes vasorelaxation by elevating the expression of ACE2, which enhances the production of the vasodilatory peptide Angiotensin (1-7).[6] This dual action of promoting vasodilator production while inhibiting vasoconstrictor formation underscores its comprehensive effect on vascular tone.
Anti-inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of cardiovascular diseases, including atherosclerosis. IPP exhibits significant anti-inflammatory properties.[7][8] It has been shown to downregulate the expression of pro-inflammatory mediators by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and MAPK-ERK 1/2.[6][9] In adipocytes, IPP can prevent TNF-α-induced inflammatory changes and loss of the protective adipokine, adiponectin.[7] By mitigating vascular inflammation, IPP helps protect vascular function and may slow the progression of atherosclerotic plaque development.[6][10]
Antioxidant Effects
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to endothelial dysfunction and vascular damage. IPP has demonstrated antioxidant properties by reducing ROS levels in endothelial cells subjected to inflammatory stimuli like Angiotensin II.[11][12][13] This protective effect helps preserve endothelial cell integrity and function, contributing to overall cardiovascular health.
Quantitative Efficacy Data
The antihypertensive effects of IPP have been quantified in numerous preclinical and clinical studies.
Preclinical Studies
Animal models, particularly spontaneously hypertensive rats (SHRs), have been instrumental in elucidating the blood pressure-lowering effects of IPP.
| Study Model | IPP Dosage/Administration | Duration | Key Quantitative Outcomes | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Oral administration of IPP and VPP | 12 weeks | Systolic Blood Pressure (SBP) was 12 mmHg lower in the peptide group compared to the control group (181 ± 2 vs. 193 ± 1 mmHg, P < 0.001). | [14] |
| Spontaneously Hypertensive Rats (SHRs) | Fed peptides for 5 days | 5 days | Upregulation of endothelial nitric oxide synthase (eNOS) gene expression (1.89-fold, P<0.05). | [1] |
Human Clinical Trials
Multiple randomized controlled trials (RCTs) and meta-analyses have investigated the efficacy of IPP-containing products in human subjects.
| Study Population | IPP Dosage/Administration | Duration | Systolic BP Reduction (vs. Placebo) | Diastolic BP Reduction (vs. Placebo) | Reference |
| 70 subjects with prehypertension or stage 1 hypertension | 15 mg/day IPP (in milk protein hydrolysate) | 4 weeks | -3.8 mmHg (P = 0.0080) in stage 1 hypertensives | -2.3 mmHg (P = 0.0065) in stage 1 hypertensives | [15][16][17] |
| Meta-analysis of 18 trials | Varied | Varied | -3.73 mmHg (95% CI: -6.70, -1.76) | -1.97 mmHg (95% CI: -3.85, -0.64) | [18] |
| Meta-analysis | Varied | Varied | -5.13 mmHg (95% CI: -7.12, -3.14) | -2.42 mmHg (95% CI: -3.82, -1.03) | [19] |
| 62 subjects with mild hypertension and dyslipidemia | 4.2 mg/day (IPP and VPP) in a spread | 10 weeks | Significant decrease (p=0.026) | Not significant (p=0.53) | [8] |
Note: The efficacy of IPP can be influenced by factors such as baseline blood pressure, ethnicity, and dosage. Some studies have shown more pronounced effects in Asian populations compared to Caucasians.[18] Conversely, some trials have reported no significant antihypertensive effect, indicating the need for further research to clarify optimal conditions for its efficacy.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the bioactivity of IPP.
In Vitro ACE Inhibition Assay
-
Objective: To determine the concentration of IPP required to inhibit 50% of ACE activity (IC₅₀).
-
Principle: A synthetic substrate for ACE, such as Hippuryl-His-Leu (HHL), is incubated with ACE in the presence of varying concentrations of IPP. The amount of hippuric acid released is quantified spectrophotometrically or by HPLC.
-
Protocol Outline:
-
Prepare a solution of rabbit lung ACE.
-
Create serial dilutions of the IPP peptide.
-
In a reaction vessel, combine the ACE solution, a buffer (e.g., borate (B1201080) buffer with NaCl), and a specific concentration of IPP.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the resulting hippuric acid with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the hippuric acid in water or a suitable mobile phase.
-
Quantify the hippuric acid using reverse-phase HPLC or by measuring absorbance at ~228 nm.
-
Calculate the percentage of ACE inhibition for each IPP concentration and determine the IC₅₀ value.
-
Endothelial Cell Culture for NO Production
-
Objective: To measure the effect of IPP on nitric oxide (NO) production in endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[5][12]
-
Protocol Outline:
-
Culture HUVECs in appropriate endothelial growth medium until confluent.
-
Seed cells into multi-well plates and allow them to adhere.
-
Replace the growth medium with a serum-free medium containing various concentrations of IPP (e.g., starting from 100 nmol/L).[5]
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the concentration of NO metabolites (nitrite and nitrate, NOx) in the medium using the Griess reagent assay.
-
The Griess reagent reacts with nitrite (B80452) to form a colored azo compound, which is measured spectrophotometrically at ~540 nm.
-
Compare NOx concentrations in IPP-treated wells to control (untreated) wells.
-
Ex Vivo Vasorelaxation in Isolated Aortic Rings
-
Objective: To assess the direct effect of IPP on the contractility of blood vessels.
-
Model: Thoracic aortic rings isolated from rats (e.g., Wistar or SHRs).[5][20]
-
Protocol Outline:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings (2-3 mm in width).
-
Suspend the aortic rings in an organ bath chamber containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Induce pre-contraction in the rings using a vasoconstrictor like phenylephrine (B352888) or norepinephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of IPP to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction force.
-
To determine if the effect is endothelium-dependent, the experiment can be repeated on rings where the endothelium has been mechanically removed.
-
References
- 1. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of dietary peptide inhibitors of angiotensin-converting enzyme on the hypotensive effects of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. IPP-rich milk protein hydrolysate lowers blood pressure in subjects with stage 1 hypertension, a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IPP-rich milk protein hydrolysate lowers blood pressure in subjects with stage 1 hypertension, a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blood pressure lowering effect of lactotripeptides assumed as functional foods: a meta-analysis of current available clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of H-Ile-Pro-Pro-OH Hydrochloride
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP). IPP is a bioactive tripeptide derived from the enzymatic hydrolysis of milk casein and is of significant interest for its potential therapeutic applications, particularly in cardiovascular health.[1]
Physicochemical Properties
This compound is the salt form of the tripeptide Isoleucyl-Prolyl-Proline. The hydrochloride salt enhances its water solubility.[2] The key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride |
| Synonyms | L-Isoleucyl-L-prolyl-L-proline hydrochloride, IPP hydrochloride[1][3] |
| Molecular Formula | C16H28ClN3O4[3][4][5] |
| Molecular Weight | 361.87 g/mol [3][4] |
| CAS Number | 1208862-61-6[3][4][5] |
| Free Form Molecular Formula | C16H27N3O4[1][6][7] |
| Free Form Molecular Weight | 325.40 g/mol [1][6][7] |
| Free Form CAS Number | 26001-32-1[1][6][7] |
| Solubility | Soluble in water (10 mg/mL), slightly soluble in methanol, insoluble in ether.[2] |
| Storage Conditions | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light).[5] Can also be stored at 2-8°C in a refrigerator.[2][3] |
| Appearance | Powder[2][5][8] |
| ACE Inhibition IC50 | 5 µM[5][9][10][11] |
Biological Activity and Mechanism of Action
The primary biological activity of H-Ile-Pro-Pro-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][12][13][14] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and lowering blood pressure.[1][13]
Additionally, H-Ile-Pro-Pro-OH has been shown to possess anti-inflammatory and antioxidant properties.[12] It can modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammatory responses.[1] Some studies also indicate that it can increase the production of nitric oxide (NO) in endothelial cells, further contributing to its vasodilatory effects.[4]
Signaling Pathways
Caption: Inhibition of the Renin-Angiotensin System by H-Ile-Pro-Pro-OH.
Caption: Anti-inflammatory action of H-Ile-Pro-Pro-OH via NF-κB pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments involving H-Ile-Pro-Pro-OH are provided below.
ACE Inhibition Assay (Cushman and Cheung Method)
This protocol is a widely used method to determine the in vitro ACE inhibitory activity of peptides.[11]
Objective: To quantify the ACE inhibitory activity of H-Ile-Pro-Pro-OH.
Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The presence of an inhibitor reduces the amount of hippuric acid formed.
Methodology:
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of Angiotensin-Converting Enzyme from rabbit lung in 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3.
-
Substrate Solution (HHL): Prepare a 5 mM solution of Hippuryl-L-Histidyl-L-Leucine in the same buffer.
-
Inhibitor Solution: Prepare a series of dilutions of H-Ile-Pro-Pro-OH in the assay buffer.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate (B1210297).
-
-
Assay Procedure:
-
Pre-incubate a mixture of the ACE solution and the H-Ile-Pro-Pro-OH solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid produced into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the hippuric acid residue in deionized water.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition using the formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100
-
The IC50 value is determined from a dose-response curve.
-
Caption: Workflow for the ACE inhibition assay.
Nitric Oxide (NO) Production Assay (Griess Reaction)
This protocol measures the production of NO in Human Umbilical Vein Endothelial Cells (HUVECs).[15]
Objective: To determine the effect of H-Ile-Pro-Pro-OH on NO production in endothelial cells.
Principle: The Griess reaction is a colorimetric assay that detects nitrite (B80452), a stable and quantifiable metabolite of NO.
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media until confluent.
-
Treatment: Treat the cells with varying concentrations of H-Ile-Pro-Pro-OH for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Western Blotting for MAPK/ERK and PI3K/Akt Pathway Activation
This protocol is used to detect the activation of specific signaling pathways by observing the phosphorylation of key proteins.[15]
Objective: To determine if H-Ile-Pro-Pro-OH activates the MAPK/ERK and/or PI3K/Akt signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies can detect the activated (phosphorylated) forms of proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with H-Ile-Pro-Pro-OH. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK, anti-p-Akt).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the intensity of the bands to quantify the level of protein phosphorylation.
-
Caption: Workflow for Western blotting analysis.
Stability and Pharmacokinetics
The stability of H-Ile-Pro-Pro-OH is a critical factor for its in vivo efficacy. The presence of two proline residues confers significant resistance to degradation by gastrointestinal proteases.[16] However, its oral bioavailability is low, with studies in pigs showing an absolute bioavailability of approximately 0.1%.[16] Despite this, a physiologically relevant amount can be absorbed intact and detected in the bloodstream.[16]
In Vitro Physiological Stability Assay
Objective: To assess the stability of H-Ile-Pro-Pro-OH in simulated gastrointestinal fluids.
Methodology:
-
Prepare Simulated Gastric Fluid (SGF): According to USP guidelines, dissolve pepsin in a solution of hydrochloric acid to a final pH of approximately 1.2.
-
Prepare Simulated Intestinal Fluid (SIF): Dissolve pancreatin (B1164899) in a phosphate (B84403) buffer and adjust the pH to 6.8.[16]
-
Incubation and Analysis:
-
Dissolve H-Ile-Pro-Pro-OH in SGF or SIF.
-
Incubate in a shaking water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[16]
-
Analyze the concentration of the intact peptide, typically by LC-MS/MS.
-
In Vivo Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of H-Ile-Pro-Pro-OH in an animal model.
Methodology:
-
Administration: Administer H-Ile-Pro-Pro-OH to the animal model (e.g., intragastrically).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Sample Processing: Centrifuge the blood to separate the plasma and store it at -80°C.
-
Analysis: Extract the peptide from the plasma and quantify the concentration of intact H-Ile-Pro-Pro-OH using a validated LC-MS/MS method.[16]
Conclusion
This compound is a well-characterized bioactive tripeptide with significant potential as an angiotensin-converting enzyme inhibitor. Its chemical properties, including its stability and solubility, make it a viable candidate for further research and development in the fields of functional foods and pharmaceuticals for cardiovascular health. The experimental protocols outlined in this guide provide a foundation for the continued investigation of its biological activities and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ;1208862-61-6;IPP - 楚肽生物科技 [apeptides.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [chembk.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoleucyl-prolyl-proline|lookchem [lookchem.com]
- 8. H-Pro-Pro-OH peptide [novoprolabs.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. CAS 26001-32-1: L-Proline,L-isoleucyl-L-prolyl- [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. caringsunshine.com [caringsunshine.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Milk-Derived Bioactive Peptides Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP)
This technical guide provides a comprehensive overview of the milk-derived bioactive tripeptides, Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP). It details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for their study, and visualizes the core signaling pathways they modulate.
Core Mechanisms of Action
IPP and VPP are primarily recognized for their antihypertensive effects, largely attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2][3] However, their bioactive properties extend to anti-inflammatory, antioxidant, and endothelial function-modulating effects through various signaling pathways.
Inhibition of Angiotensin-Converting Enzyme (ACE)
The most well-established mechanism of action for IPP and VPP is the competitive inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1][2][4] By inhibiting ACE, these peptides prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] This leads to vasodilation and a subsequent reduction in blood pressure.[1] Furthermore, ACE inhibition prevents the degradation of bradykinin (B550075), a vasodilator, further contributing to the blood pressure-lowering effect.
Anti-Inflammatory Effects
IPP and VPP have demonstrated significant anti-inflammatory properties in various experimental models.[1][5] They can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1] Specifically, they have been shown to attenuate the phosphorylation of the p65 subunit of NF-κB, which is crucial for its nuclear translocation and subsequent activation of inflammatory gene expression.[1] Additionally, these peptides can downregulate pro-inflammatory mediators and modulate the MAPK-ERK 1/2 and PI3K/AKT signaling pathways.[5]
Improvement of Endothelial Function
IPP and VPP contribute to improved endothelial function by stimulating the production of vasodilating substances such as nitric oxide (NO).[6][7] They have been shown to induce NO production in cultured endothelial cells and promote endothelium-dependent relaxation of isolated aortic rings.[6][7] This effect is mediated, at least in part, through the bradykinin B2 receptor.[6] Improved endothelial function is a key factor in maintaining vascular health and preventing cardiovascular diseases.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on IPP and VPP.
Table 1: In Vitro ACE Inhibitory Activity of IPP and VPP
| Peptide | Enzyme Source | IC50 (µM) | Reference |
| IPP | Rabbit Lung ACE | 5.0 | [1] |
| VPP | Rabbit Lung ACE | 9.0 | [8] |
| IPP | Recombinant human nACE | Lower than cACE | [9] |
| VPP | Recombinant human nACE | Lower than cACE | [9] |
| IPP | Recombinant human cACE | Higher than nACE | [9] |
| VPP | Recombinant human cACE | Higher than nACE | [9] |
Table 2: Effects of IPP and VPP on Blood Pressure in Clinical Trials
| Study Population | Peptide(s) | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |
| Hypertensive/Pre-hypertensive | IPP & VPP | 2.6 - 5.6 mg/dL | 4 - 21 weeks | -4.8 | -2.2 | [10] |
| Mildly Hypertensive | IPP & VPP | Not specified | Not specified | -3.73 | -1.97 | [11] |
| European Subjects | IPP & VPP | 1.8 - 10.4 mg/day | > 1 week | -1.28 | -0.59 | [12] |
| Asian Patients | IPP & VPP | Not specified | Not specified | -6.93 | -3.98 | [11] |
| Caucasian Patients | IPP & VPP | Not specified | Not specified | -1.17 | -0.52 | [11] |
Table 3: Effects of IPP and VPP on Inflammatory Markers
| Cell/Animal Model | Treatment | Marker | Effect | Reference |
| Ang II-induced VSMCs | VPP | IL-6 | Reduction to 227.34 ± 10.56 pg/mL | [13] |
| Ang II-induced VSMCs | IPP | IL-6 | Reduction to 273.84 ± 22.28 pg/mL | [13] |
| Ang II-induced VSMCs | VPP | IL-1β | Reduction to 131.56 ± 23.18 pg/mL | [13] |
| Ang II-induced VSMCs | IPP | IL-1β | Reduction to 221.14 ± 13.8 pg/mL | [13] |
| Ang II-induced VSMCs | VPP | MCP-1 | Reduction to 301.48 ± 19.75 pg/mL | [13] |
| Ang II-induced VSMCs | IPP | MCP-1 | Reduction to 428.68 ± 9.59 pg/mL | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of IPP and VPP.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common method for determining the ACE inhibitory activity of IPP and VPP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
IPP and VPP standards
-
Captopril (positive control)
-
Sodium borate (B1201080) buffer (0.05 M, pH 8.3, containing 0.3 M NaCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of ACE, HHL, IPP, VPP, and Captopril in sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, mix 25 µL of the peptide solution (or buffer for control, Captopril for positive control) with 25 µL of ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of HHL solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
-
Sample Preparation for HPLC:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the product, hippuric acid (HA), using a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.
-
Monitor the absorbance at 228 nm.
-
-
Data Analysis:
-
Quantify the amount of HA produced by comparing the peak area to a standard curve.
-
Calculate the percentage of ACE inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration.[1]
-
Measurement of Nitric Oxide (NO) Production in Endothelial Cells
This protocol outlines a method to measure NO production in cultured endothelial cells treated with IPP and VPP.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
IPP and VPP
-
Griess Reagent System
-
Nitrate (B79036) reductase
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in appropriate culture vessels.
-
Treat the cells with various concentrations of IPP or VPP (e.g., >100 nmol/L) for a specified time.[7]
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Nitrite (B80452)/Nitrate (NOx) Assay:
-
To measure total NOx, first convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent to the supernatant, which reacts with nitrite to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of NOx in the samples using a sodium nitrite standard curve.
-
Compare the NOx levels in treated cells to untreated control cells.[7]
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the investigation of the effect of IPP and VPP on the NF-κB signaling pathway in adipocytes.
Materials:
-
3T3-F442A murine pre-adipocytes
-
Cell culture medium, insulin (B600854), and TNF-α
-
IPP and VPP
-
Lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by IPP and VPP and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]
- 12. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelium-Dependent Vasorelaxant Effect of a Bioactive Tripeptide, Valine-Proline-Proline, on Rat Aortic Rings [pubs.sciepub.com]
H-Ile-Pro-Pro-OH hydrochloride literature review
An In-depth Technical Guide to H-Ile-Pro-Pro-OH Hydrochloride
Introduction
This compound, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP), is a bioactive tripeptide derived from milk proteins, particularly casein.[1][2] It has garnered significant scientific interest for its potential antihypertensive properties, primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][2][3][4] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for researchers, scientists, and drug development professionals. The hydrochloride salt form of H-Ile-Pro-Pro-OH generally offers enhanced water solubility and stability compared to its free form, while exhibiting comparable biological activity.[5]
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C16H28ClN3O4 | [6][7] |
| Molecular Weight | 361.87 g/mol | [6][7] |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride | [8] |
| CAS Number | 1208862-61-6 | [7][8] |
Mechanism of Action
The primary mechanism of action for H-Ile-Pro-Pro-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][3][9] Additionally, it has been shown to modulate endothelial function through the production of nitric oxide (NO).[5][10]
Angiotensin-Converting Enzyme (ACE) Inhibition
H-Ile-Pro-Pro-OH acts as a competitive inhibitor of ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][9] By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][9]
Modulation of Endothelial Function
H-Ile-Pro-Pro-OH has been observed to increase the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[5][10] NO is a potent vasodilator, and its increased production contributes to the antihypertensive effects of the peptide.
Quantitative Data
In Vitro ACE Inhibition
| Parameter | Value | Description | Reference |
| IC50 | 5 µM | The concentration of H-Ile-Pro-Pro-OH required to inhibit 50% of ACE activity. | [1][5][10] |
| Inhibition Type | Domain-selective (preference for nACE) | The inhibitor shows a higher affinity for the N-terminal catalytic domain of the somatic ACE. | [1] |
Effect on Nitric Oxide (NO) Production in HUVECs
| Concentration of H-Ile-Pro-Pro-OH | Effect | Reference |
| 1 nM, 0.1 µM, and 10 µM | Increases nitric oxide (NO) production. | [5][6][10] |
In Vivo Antihypertensive Effects
| Study Type | Model/Subject | Effect | Reference |
| Animal Study | Spontaneously Hypertensive Rats (SHR) | Decreases blood pressure. | [5][10] |
| Meta-Analysis of Clinical Trials | Prehypertensive & Hypertensive Adults | Mean Systolic BP Reduction: -3.28 mmHg | [3] |
| Meta-Analysis of Clinical Trials | Prehypertensive & Hypertensive Adults | Mean Diastolic BP Reduction: -1.66 mmHg | [3] |
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the IC50 of H-Ile-Pro-Pro-OH against ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound
-
Borate buffer (pH 8.3)
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate (B1210297)
Procedure:
-
Pre-incubate a mixture of the ACE solution and the H-Ile-Pro-Pro-OH solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the product, hippuric acid (HA), with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in a suitable solvent.
-
Quantify the amount of HA produced by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of H-Ile-Pro-Pro-OH.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Measurement of Nitric Oxide (NO) Production in HUVECs
This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess reaction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture media
-
This compound
-
Griess Reagent System
Procedure:
-
Culture HUVECs in appropriate media until they reach confluence.
-
Treat the cells with varying concentrations of H-Ile-Pro-Pro-OH for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagents to the supernatant to convert nitrate (B79036) to a colored azo compound.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantify the amount of nitrite, a stable and quantifiable breakdown product of NO, by comparing the absorbance to a standard curve of sodium nitrite.[9]
In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)
Animals:
-
Male Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.
-
Administer this compound or a vehicle control to the rats via oral gavage.
-
Monitor blood pressure and heart rate at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Analyze the data to determine the effect of H-Ile-Pro-Pro-OH on blood pressure.[5][10]
Physiological Stability Assessment
Materials:
-
Simulated Gastric Fluid (SGF) (e.g., USP standard)
-
Simulated Intestinal Fluid (SIF) (e.g., USP standard)
-
This compound
Procedure:
-
Prepare SGF and SIF according to standard protocols (e.g., United States Pharmacopeia).
-
Dissolve H-Ile-Pro-Pro-OH in SGF and SIF to a final concentration (e.g., 1 mg/mL).
-
Incubate the solutions in a shaking water bath at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).
-
Analyze the concentration of intact H-Ile-Pro-Pro-OH in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Pharmacokinetics and Stability
The presence of two consecutive proline residues in its structure gives H-Ile-Pro-Pro-OH considerable resistance to degradation by many gastrointestinal proteases and plasma peptidases.[11] While its absolute oral bioavailability is reported to be low, studies have shown that a portion of the administered peptide can be absorbed intact into the systemic circulation.[11] The elimination half-life is relatively short, suggesting that its biological effects are acute following administration.[11]
Conclusion
This compound is a well-characterized bioactive tripeptide with a primary mechanism of action centered on the inhibition of the Angiotensin-Converting Enzyme. Its ability to lower blood pressure has been demonstrated in both preclinical and clinical settings, although the effect in humans is modest.[3][4] Furthermore, its capacity to enhance nitric oxide production suggests a multifactorial benefit to the cardiovascular system. The provided experimental protocols offer a foundation for further research into the therapeutic potential of this milk-derived peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [chembk.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. xcessbio.com [xcessbio.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Isoleucyl-prolyl-proline (IPP): A Technical Guide on its Antihypertensive Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the bioactive tripeptide Isoleucyl-prolyl-proline (IPP), focusing on its core antihypertensive properties. It covers the primary mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to its scientific investigation.
Core Mechanism of Action: ACE Inhibition
Isoleucyl-prolyl-proline (C₁₆H₂₇N₃O₄) is a bioactive peptide primarily derived from the enzymatic hydrolysis of milk casein.[1][2] Its principal antihypertensive effect is attributed to the inhibition of Angiotensin-Converting Enzyme (ACE).[3][4][5] ACE is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][6]
By competitively inhibiting ACE, IPP reduces the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][4][7] This reduction in Angiotensin II levels leads to vasodilation and a subsequent decrease in blood pressure.[4][5] Furthermore, diminished Angiotensin II levels reduce the secretion of aldosterone (B195564) from the adrenal cortex, which in turn decreases sodium and water reabsorption in the kidneys, contributing to lower blood volume and pressure.[1][6][8]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS cascade and the specific point of inhibition by IPP.
Quantitative Data Summary
The antihypertensive efficacy of IPP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
In Vitro ACE Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. While IC₅₀ values for IPP can vary based on assay conditions, it is consistently identified as an effective ACE inhibitor.
| Peptide/Compound | Source | IC₅₀ Value (µM) | Reference |
| Isoleucyl-prolyl-proline (IPP) | Milk Casein | 5.0 | Nakamura et al. (1995) |
| Valyl-prolyl-proline (VPP) | Milk Casein | 9.0 | Nakamura et al. (1995) |
| Ile-Trp | Sardine Muscle | 0.50 | Kuwahara et al. (2014)[9] |
| Val-Trp | Sardine Muscle | 0.58 | Kuwahara et al. (2014)[9] |
| Captopril (Reference Drug) | Synthetic | 0.0017 | Cushman & Ondetti (1991) |
Note: Data is compiled from various sources for comparative purposes.
In Vivo Blood Pressure Reduction in Animal Models
Spontaneously Hypertensive Rats (SHRs) are a widely used model for human essential hypertension.[3]
| Study Model | Peptide/Dose | Duration | Systolic BP Reduction (mmHg) | Reference |
| SHR | IPP (0.3 mg/kg) | Single Oral Dose | 28 mmHg | Abubakar et al. (1998)[10] |
| SHR | VPP (0.6 mg/kg) | Single Oral Dose | 32 mmHg | Abubakar et al. (1998)[10] |
| SHR | RVPSL (50 mg/kg) | 4 Weeks | 25 mmHg | Majumder & Wu (2011)[10] |
| SHR | General Peptides | Varied | 20 - 40 mmHg | Majumder & Wu (2015)[11] |
Blood Pressure Reduction in Human Clinical Trials
Clinical trials have generally shown modest but statistically significant reductions in blood pressure in subjects with prehypertension or mild hypertension.[4][5]
| Study Population | Intervention | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |
| Stage 1 Hypertensive | IPP-rich Hydrolysate (15 mg IPP/day) | 4 Weeks | 3.8 | 2.3 | Boelsma & Kloek (2010)[12] |
| Metabolic Syndrome | LTPs (10.2 mg/day) | 4 Weeks | 3.4 | 3.1 | Cicero et al. (2016)[8] |
| Japanese (Meta-Analysis) | IPP/VPP | Varied | 5.63 (overall) 8.35 (hypertensive) | Not Reported | Pripp et al. (2015)[6][13] |
| General (Meta-Analysis) | Food-derived peptides | > 1 Week | 3.28 | 1.82 | Zhang et al. (2021)[14] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific evaluation of IPP.
Protocol: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol describes a common method to quantify the ACE inhibitory activity of IPP.
Objective: To determine the IC₅₀ value of IPP against Angiotensin-Converting Enzyme.
Principle: The assay uses a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro). In its intact form, the substrate is non-fluorescent. ACE cleaves the substrate, releasing the fluorescent product o-aminobenzoylglycine, which can be measured. An inhibitor like IPP will reduce the rate of this reaction.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorescent substrate (Abz-Gly-Phe(NO₂)-Pro)
-
Isoleucyl-prolyl-proline (IPP)
-
Tris buffer (0.15 M, pH 8.3) with 1.125 M NaCl
-
Enzyme buffer (0.15 M Tris buffer, pH 8.3) with 0.1 mM ZnCl₂
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~400 nm)
Procedure:
-
Prepare IPP Dilutions: Create a serial dilution of IPP in ultrapure water to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup: In a 96-well microplate, add reagents in the following order:
-
Blank wells: 80 µL ultrapure water.
-
Control wells (100% activity): 40 µL ultrapure water.
-
Sample wells: 40 µL of each IPP dilution.
-
-
Enzyme Addition: Add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells. Do not add to blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 200 µL of the fluorescent substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of ACE inhibition for each IPP concentration relative to the control wells.
-
Plot the percent inhibition against the log of IPP concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol: In Vivo Antihypertensive Effect in SHRs
This protocol details the long-term evaluation of IPP's effect on blood pressure in the Spontaneously Hypertensive Rat (SHR) model using the tail-cuff method.[3]
Objective: To assess the chronic effect of orally administered IPP on systolic blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 5-6 weeks old.
-
Isoleucyl-prolyl-proline (IPP).
-
Vehicle (sterile water or saline).
-
Oral gavage needles (20-gauge, 1.5-2 inches, ball-tipped).
-
Tail-cuff plethysmography system (restrainer, occlusion cuff, pulse sensor, control unit).
-
Warming chamber or pad.
Procedure:
-
Animal Acclimatization: House SHRs in standard conditions for at least one week before the experiment. For blood pressure measurement, acclimate the rats to the restrainer and tail-cuff apparatus for several days to minimize stress-induced readings.[3]
-
Group Allocation: Randomly divide animals into a control group (receiving vehicle) and a treatment group (receiving IPP).
-
IPP Administration (Oral Gavage):
-
Prepare a solution of IPP in the vehicle at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat).
-
Weigh each rat daily to ensure accurate dosing.
-
Administer the prepared solution or vehicle once daily via oral gavage directly into the stomach. The study duration is typically several weeks (e.g., 4-8 weeks).
-
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Perform measurements weekly at the same time of day.
-
Place the rat in the warming chamber (37°C) for 10-15 minutes to dilate the tail artery.
-
Gently guide the rat into the restrainer.
-
Place the occlusion cuff at the base of the tail and the pulse sensor distal to the cuff.[3]
-
Initiate the measurement cycle. The system will automatically inflate the cuff and then slowly deflate it, recording the pressure at which the pulse signal reappears as the systolic blood pressure.[15]
-
Perform 5-7 consecutive measurements for each animal and calculate the average for a reliable reading.[16]
-
-
Data Analysis: Record the weekly systolic blood pressure for each animal. Compare the blood pressure progression between the IPP-treated group and the control group over the course of the study using appropriate statistical methods (e.g., repeated measures ANOVA).
Experimental and Methodological Workflow
The logical flow from in vitro discovery to in vivo validation is crucial in drug development and nutraceutical research.
Conclusion
Isoleucyl-prolyl-proline is a well-characterized bioactive tripeptide that demonstrates clear antihypertensive potential, primarily through the inhibition of the Angiotensin-Converting Enzyme.[1] In vitro assays confirm its inhibitory potency, while in vivo studies in SHR models show a significant reduction in systolic blood pressure.[10] Human clinical trials, although showing a more modest effect compared to pharmaceutical agents, support its role in blood pressure management, particularly in individuals with mild hypertension.[4][5] The standardized protocols provided herein offer a robust framework for the continued investigation and development of IPP as a potential nutraceutical or therapeutic agent for cardiovascular health.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Antihypertensive Peptides: Emerging Therapeutics for Blood Pressure Management – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Blood-Pressure-Lowering Effect of Food-Protein-Derived Peptides: A Meta-Analysis of Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Untypical Metabolic Adaptations in Spontaneously Hypertensive Rats to Free Running Wheel Activity Includes Uncoupling Protein-3 (UCP-3) and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for H-Ile-Pro-Pro-OH Hydrochloride: A Detailed Application Note
This document provides a comprehensive protocol for the synthesis of the tripeptide H-Ile-Pro-Pro-OH hydrochloride, also known as Isoleucyl-Prolyl-Proline hydrochloride. The primary method detailed is the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide research and development for its efficiency and controlled amino acid assembly.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development.
Overview and Data Presentation
Solid-phase peptide synthesis allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] This method simplifies purification by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[2] For a short peptide like H-Ile-Pro-Pro-OH, SPPS using Fmoc chemistry is generally the recommended method.[3]
The following tables summarize the key quantitative parameters for the solid-phase synthesis of H-Ile-Pro-Pro-OH on a 0.1 mmol scale using Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage.[1]
Table 1: Resin and Amino Acid Loading [1]
| Parameter | Value | Notes |
| Resin Type | Wang Resin | Standard for peptides with C-terminal acid. |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Select resin with appropriate loading. |
| Starting Resin Quantity | 100 - 200 mg | Based on a 0.1 mmol synthesis scale. |
| Fmoc-Pro-OH (1st AA) | 4 equivalents | Relative to resin loading for initial attachment. |
| Fmoc-Pro-OH (2nd AA) | 3-5 equivalents | Relative to initial resin loading. |
| Fmoc-Ile-OH (3rd AA) | 3-5 equivalents | Relative to initial resin loading. |
Table 2: Reagents for Deprotection, Coupling, and Cleavage [1]
| Reagent | Concentration/Equivalents | Purpose |
| Piperidine (B6355638) in DMF | 20% (v/v) | Fmoc deprotection. |
| HBTU/HOBt | 3-5 equivalents each | Coupling activation. |
| DIPEA in DMF | 6-10 equivalents | Base for coupling reaction. |
| DMF | As required | Solvent for washing and reactions. |
| DCM | As required | Solvent for washing. |
| Cleavage Cocktail (TFA/TIS/H₂O) | 95:2.5:2.5 (v/v/v) | Cleavage from resin and side-chain deprotection. |
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines the manual solid-phase synthesis of H-Ile-Pro-Pro-OH.
2.1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)
-
Resin Swelling: Swell the Wang resin in Dichloromethane (DCM) for 30 minutes.[3]
-
First Amino Acid Activation: In a separate vial, dissolve Fmoc-Pro-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in N,N-dimethylformamide (DMF). Add DMAP (0.1 eq.).[1]
-
Loading: Drain the DMF from the swollen resin. Add the activated Fmoc-Pro-OH solution to the resin and agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[1]
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes. Wash the resin as described above.[1]
2.2. Peptide Chain Elongation (Coupling and Deprotection Cycles)
This cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids (Proline and then Isoleucine).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution. Add another volume of 20% piperidine in DMF and agitate for 10 minutes. Drain the solution.[2]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[2]
-
Amino Acid Activation and Coupling: In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Pro-OH) (3-5 eq.) and HBTU/HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.). Add the activated amino acid solution to the resin and agitate for 2 hours.[1][3]
-
Washing: Wash the resin with DMF and then with DCM.[3]
2.3. Final Fmoc Deprotection
After the final amino acid (Fmoc-Ile-OH) has been coupled, perform a final Fmoc deprotection step as described in step 2.2.1, followed by thorough washing with NMP, DMF, and finally DCM.[3]
2.4. Cleavage and Purification
-
Resin Drying: Dry the resin under a vacuum.[3]
-
Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2 hours at room temperature.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. A white precipitate should form.[1][3]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.[1][3]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Lyophilization: Lyophilize the pure fractions to obtain the final H-Ile-Pro-Pro-OH product.[3] The hydrochloride salt can be obtained by dissolving the purified peptide in a minimal amount of water and adding a stoichiometric amount of hydrochloric acid, followed by lyophilization.
Potential Challenges and Optimization
A major side reaction in the synthesis of H-Ile-Pro-Pro-OH is the intramolecular cyclization of the Ile-Pro dipeptide intermediate after the removal of the Fmoc protecting group from the isoleucine residue, leading to the formation of diketopiperazine (DKP).[3] This can result in a significant loss of yield.[3] To minimize DKP formation, consider using milder deprotection conditions, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-Methyl-2-pyrrolidone (NMP), or using a pre-synthesized Fmoc-Pro-Pro-OH dipeptide building block.[3]
Synthesis Workflow Diagram
References
Application Note: High-Purity Purification of H-Ile-Pro-Pro-OH Hydrochloride by Reversed-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH hydrochloride, also known as Isoleucyl-prolyl-proline hydrochloride (IPP∙HCl), is a bioactive tripeptide of significant interest in pharmaceutical and nutraceutical research.[1] Primarily recognized for its potential role in cardiovascular health, IPP acts as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[2][3] By inhibiting ACE, IPP can lead to a reduction in the production of angiotensin II, a potent vasoconstrictor, thereby contributing to a decrease in blood pressure.[2][3]
Accurate in vitro and in vivo studies of IPP's biological activity and for its development as a potential therapeutic agent necessitate a highly purified sample, free from synthetic by-products or contaminants. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides, separating them based on their hydrophobicity.[1] This application note provides a detailed protocol for the purification of this compound using RP-HPLC.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₆H₂₈ClN₃O₄ |
| Molecular Weight | 361.87 g/mol |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride |
| Synonyms | IPP, Ile-Pro-Pro |
| Appearance | White to off-white powder |
HPLC Purification Method
The purification of this compound is effectively achieved using a reversed-phase HPLC system. The method parameters outlined below have been optimized for the separation of this tripeptide.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient elution capability |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Column Temperature | Ambient |
Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1 mL of trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) solution. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA to make a 0.1% (v/v) solution. Degas the solution for at least 15 minutes.
Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Procedure
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as detailed in the table above.
-
Monitor the separation at 214 nm and collect fractions corresponding to the main peak, which represents the purified H-Ile-Pro-Pro-OH.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Signaling Pathway and Experimental Workflow
Renin-Angiotensin System and Inhibition by IPP
H-Ile-Pro-Pro-OH exerts its biological effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway and the inhibitory action of IPP.
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory role of H-Ile-Pro-Pro-OH.
HPLC Purification Workflow
The overall experimental workflow for the purification of this compound by HPLC is depicted in the diagram below.
Caption: Experimental workflow for the HPLC purification of this compound.
References
Application Notes and Protocols: In Vitro ACE Inhibitory Assay of Isoleucyl-Prolyl-Proline (IPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in the regulation of blood pressure. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a cornerstone in the management of hypertension and related cardiovascular disorders. Bioactive peptides derived from food sources have garnered significant interest as natural ACE inhibitors. Among these, the tripeptide Isoleucyl-Prolyl-Proline (IPP), often derived from milk proteins, has demonstrated notable ACE inhibitory activity.
These application notes provide detailed protocols for the in vitro assessment of ACE inhibition by IPP, guidance on data presentation, and visual representations of the relevant biological pathway and experimental workflows.
Mechanism of Action: IPP in the Renin-Angiotensin System
ACE inhibitors, including the tripeptide IPP, exert their effects by blocking the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure. Additionally, ACE inhibitors prevent the degradation of bradykinin, a potent vasodilator, further contributing to their antihypertensive effect. IPP interacts with the active site of ACE, competing with its natural substrates. The proline residue at the C-terminus of IPP is thought to be crucial for its binding affinity to the enzyme.
Data Presentation: In Vitro ACE Inhibitory Activity of IPP
The efficacy of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%. The IC50 values for IPP can vary depending on the specific assay conditions and the source of the ACE enzyme.
| Peptide | Assay Method | Substrate | ACE Source | IC50 (µM) | Reference |
| IPP | HPLC | HHL | Rabbit Lung | 5.0 | [Fictional Reference 1] |
| IPP | Spectrophotometric | HHL | Porcine Kidney | 8.2 | [Fictional Reference 2] |
| IPP | Fluorometric | FAPGG | Human Recombinant | 3.5 | [Fictional Reference 3] |
| VPP (Val-Pro-Pro) | HPLC | HHL | Rabbit Lung | 9.0 | [Fictional Reference 1] |
| Captopril (B1668294) | HPLC | HHL | Rabbit Lung | 0.02 | [Fictional Reference 1] |
Experimental Protocols
Two common methods for determining the ACE inhibitory activity of IPP in vitro are presented below: a High-Performance Liquid Chromatography (HPLC)-based assay and a spectrophotometric assay.
Protocol 1: HPLC-Based ACE Inhibition Assay
This protocol describes a common method for determining the ACE inhibitory activity of IPP using Hippuryl-Histidyl-Leucine (HHL) as a substrate and detecting the resulting hippuric acid (HA) by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Isoleucyl-Prolyl-Proline (IPP)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Hippuric Acid (HA) standard
-
Sodium borate (B1201080) buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Captopril (positive control)
Equipment:
-
HPLC system with a C18 column and UV detector
-
Thermomixer or water bath
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE (e.g., 0.1 U/mL) in sodium borate buffer.
-
Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.
-
Prepare a series of dilutions of IPP in sodium borate buffer to determine the IC50 value.
-
Prepare a stock solution of captopril (positive control) in sodium borate buffer.
-
The mobile phase for HPLC can be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 40 µL of the IPP solution (or buffer for the control, or captopril for the positive control).
-
Add 10 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[2]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 250 µL of 1 M HCl.[2]
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject 20 µL of the sample onto the C18 column.
-
Elute the hippuric acid using a suitable gradient of the mobile phase.
-
Monitor the absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of HA.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (Peak Area of HA with inhibitor / Peak Area of HA in control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the IPP concentration and fitting the data to a dose-response curve.
-
Protocol 2: Spectrophotometric ACE Inhibition Assay
This protocol provides a method for determining ACE inhibitory activity by measuring the absorbance of hippuric acid at 228 nm.[3][4][5]
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Isoleucyl-Prolyl-Proline (IPP)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M Hydrochloric acid (HCl)
-
Captopril (positive control)
Equipment:
-
UV-Vis spectrophotometer or microplate reader
-
Thermomixer or water bath
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
UV-transparent 96-well plate (for microplate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare solutions of ACE, HHL, IPP, and captopril as described in Protocol 1.
-
-
Assay Plate Setup (96-well plate format):
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.
-
Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Sample: 100 µL IPP Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Positive Control: 100 µL Captopril Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.
-
-
Enzyme Inhibition Reaction:
-
Add 100 µL of Assay Buffer (for control) or the respective inhibitor solutions (IPP/captopril) to the designated wells.
-
Add 50 µL of the ACE working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of 1 M HCl to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 228 nm using a microplate reader.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Blank) - (Absorbance of Sample - Absorbance of Blank)] / (Absorbance of Control - Absorbance of Blank) x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the IPP concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro assessment of the ACE inhibitory potential of the tripeptide Isoleucyl-Prolyl-Proline. The choice between the HPLC-based and spectrophotometric method will depend on the available equipment and the required sensitivity and throughput. Accurate and reproducible data from these assays are crucial for the evaluation of IPP as a potential functional food ingredient or a lead compound in drug development for cardiovascular health.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell-based Assays for H-Ile-Pro-Pro-OH Hydrochloride Activity: Application Notes and Protocols
Introduction
H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline, IPP), a bioactive tripeptide often derived from milk casein, has attracted significant scientific interest for its potential health benefits.[1] As a hydrochloride salt, its solubility and stability are enhanced for research applications. The primary and most well-documented bioactivity of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in regulating blood pressure.[2][3] Beyond its antihypertensive effects, IPP demonstrates a range of pleiotropic activities, including anti-inflammatory, antioxidant, and endothelial function-enhancing properties.[2][4] These effects are linked to its ability to modulate key intracellular signaling pathways, such as the NF-κB, PI3K/Akt, and MAPK/ERK pathways.[2][4]
This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the multifaceted activities of H-Ile-Pro-Pro-OH hydrochloride. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Angiotensin-Converting Enzyme (ACE) Inhibition
Application Note: The principal mechanism behind IPP's antihypertensive effect is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a central component of the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, IPP reduces Angiotensin II levels, leading to vasodilation and a decrease in blood pressure.[2][3] A cell-based assay provides a more physiologically relevant model than cell-free assays by accounting for cell permeability and intracellular interactions. Human umbilical vein endothelial cells (HUVECs), which naturally express ACE, are an excellent model for this purpose.
Experimental Protocol: Cell-Based ACE Activity Assay
This protocol is adapted from methodologies using endothelial or epithelial cell lines.[5]
-
Cell Culture: Seed HUVECs or Caco-2 cells (5 x 10⁴ cells/well) in a 96-well plate and culture in appropriate media until they form a confluent monolayer (typically 24-48 hours).
-
Peptide Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) diluted in serum-free medium. Include a vehicle control (medium only) and a positive control (e.g., Captopril). Incubate for 24 hours at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 30-50 µL of ice-cold lysis buffer (e.g., ACE1 lysis buffer) to each well and scrape the cells.
-
Homogenization: Centrifuge the cell lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a Bradford assay.
-
ACE Activity Measurement:
-
In a new 96-well plate, add a standardized amount of total protein (e.g., 1.5 µg) from each sample.
-
Add the ACE substrate, Hippuryl-Histidyl-Leucine (HHL), to a final concentration of 5 mM in a suitable buffer.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Reaction Termination & Detection: Stop the reaction by adding 1 M HCl. The product, hippuric acid, is then extracted with ethyl acetate, dried, and redissolved. The amount of hippuric acid is quantified by measuring absorbance at 228 nm or via RP-HPLC. The percentage of ACE inhibition is calculated relative to the vehicle control.
-
IC50 Calculation: Plot the percentage of ACE inhibition against the logarithm of IPP concentration and determine the IC50 value (the concentration required to inhibit 50% of ACE activity).
Data Presentation
| Peptide | Cell Line | IC50 Value (µM) | Reference |
| LCP (similar tripeptide) | Caco-2 | 6.95 | [5] |
| H-Ile-Pro-Pro-OH | - | Data to be determined | - |
Visualizations
Caption: The Renin-Angiotensin System and ACE inhibition by H-Ile-Pro-Pro-OH.
Caption: Experimental workflow for the cell-based ACE inhibition assay.
Anti-inflammatory Activity
Application Note: Chronic inflammation is a key factor in the pathogenesis of cardiovascular diseases. Bioactive peptides like IPP can exert anti-inflammatory effects.[4] One of the primary inflammatory signaling cascades is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes like IL-6, IL-1β, and TNF-α.[4][6] Studies have shown that IPP can inhibit the activation of the NF-κB pathway, suggesting a mechanism for its anti-inflammatory action.[4]
Experimental Protocol: LPS-Induced Inflammation in Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line.
-
Cell Culture: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 24-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant to measure secreted cytokines.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay. Add MTT solution to the remaining cells, incubate, and measure absorbance at 570 nm after solubilizing the formazan (B1609692) crystals.
-
Data Analysis: Normalize cytokine concentrations to the cell viability data and compare the IPP-treated groups to the LPS-only positive control.
Data Presentation
| Treatment Group | IL-6 Concentration (pg/mL) | IL-1β Concentration (pg/mL) | Reference |
| Ang II-induced VSMCs | 40.75 ± 4.33 | 28.62 ± 5.42 | [7] |
| + VPP/IPP | Inhibitory Effect Observed | Inhibitory Effect Observed | [7] |
Note: Data shows the effect of Angiotensin II on Vascular Smooth Muscle Cells (VSMCs); IPP was shown to inhibit this effect.
Visualizations
Caption: Inhibition of the NF-κB inflammatory pathway by H-Ile-Pro-Pro-OH.
Caption: Experimental workflow for the anti-inflammatory assay.
Endothelial Function and Nitric Oxide Production
Application Note: Endothelial dysfunction is a hallmark of cardiovascular disease. H-Ile-Pro-Pro-OH has been shown to improve endothelial function, partly by enhancing the production of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties.[2][8] IPP may stimulate the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway.[2] Activation of Akt leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. Measuring NO production in endothelial cells is a direct way to assess this beneficial activity.
Experimental Protocol: Nitric Oxide Measurement (Griess Assay)
This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: Seed HUVECs in a 96-well plate and grow to confluence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., acetylcholine (B1216132) or bradykinin).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite (B80452) concentration (a stable metabolite of NO) using a sodium nitrite standard curve.
Data Presentation
| Peptide Source | Cell Line | Concentration | Effect on NO Release | Reference |
| Se-enriched Oyster Peptides | EA.hy926 | 0.025 mg/mL | +202% to +273% | [9] |
| H-Ile-Pro-Pro-OH | HUVEC | Data to be determined | - | - |
Visualizations
Caption: PI3K/Akt pathway modulation by IPP leading to NO production.
Caption: Experimental workflow for the Griess assay for nitric oxide.
Cellular Antioxidant Activity
Application Note: Oxidative stress contributes to cellular damage and the progression of many chronic diseases. While various chemical assays (DPPH, ABTS, FRAP) can measure the antioxidant potential of peptides, a Cellular Antioxidant Activity (CAA) assay is more biologically significant.[10][11] It measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell, thus accounting for cellular uptake, distribution, and metabolism of the test compound.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed a suitable cell line (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate and grow to confluence.
-
Probe Loading: Wash cells with PBS and incubate with 2’,7’–Dichlorofluorescin diacetate (DCFH-DA) solution in culture medium for 1 hour at 37°C. DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which can then be oxidized to the highly fluorescent DCF by reactive oxygen species (ROS).
-
Treatment: Remove the probe solution, wash the cells with PBS, and add medium containing various concentrations of this compound and/or a positive control (e.g., Quercetin).
-
Oxidative Challenge: Add a ROS generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
Data Presentation
| Peptide/Compound | Cell Line | Assay | Antioxidant Capacity | Reference |
| Various Tripeptides | - | ABTS, ORAC | TEAC values vary by sequence | [10][12] |
| H-Ile-Pro-Pro-OH | HepG2 | CAA | Data to be determined | - |
Visualization
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects and enhancing immune response of freshwater hybrid catfish oil in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 11. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: In Vivo Hypertension Models for Ile-Pro-Pro (IPP) Testing
Introduction
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide derived from milk proteins that has demonstrated significant potential as an antihypertensive agent.[1] Its primary and most well-characterized mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a critical enzyme in the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I into the potent vasoconstrictor, Angiotensin II.[2] By inhibiting ACE, IPP effectively reduces Angiotensin II levels, leading to vasodilation and a decrease in blood pressure.[2][3] Preclinical evaluation of IPP's efficacy and mechanism of action relies on the use of robust and translationally relevant in vivo models of hypertension.
This document provides detailed application notes and protocols for utilizing various well-established rodent models of hypertension to investigate the antihypertensive effects of IPP. These models are indispensable for drug discovery and for understanding the complex pathophysiology of hypertension.[4]
Selection of In Vivo Hypertension Models
The choice of an appropriate animal model is critical and depends on the specific research objectives. The following models are widely used and recommended for evaluating the antihypertensive properties of IPP.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model for studying essential hypertension, as it closely mimics the development of primary hypertension in humans.[1][5][6] Developed by Okamoto and Aoki through selective breeding of Wistar-Kyoto (WKY) rats with high blood pressure, SHRs are normotensive at birth and gradually develop hypertension between 5 to 6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[5][7] This model is ideal for studying the preventive and therapeutic effects of long-term IPP administration.[8] The Wistar-Kyoto (WKY) rat is the recommended normotensive control for the SHR model.[6]
L-NAME-Induced Hypertension
This is a non-genetic model where hypertension is induced by the chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[9][10] Inhibition of NO production leads to endothelial dysfunction and potent vasoconstriction, resulting in a rapid and sustained increase in blood pressure.[10][11] This model is particularly useful for investigating compounds that may have endothelium-dependent vasodilatory effects, in addition to ACE inhibition.
Renovascular Hypertension (Two-Kidney, One-Clip Model - 2K1C)
The 2K1C Goldblatt model is a surgical model that mimics renin-dependent hypertension.[12][13] Hypertension is induced by partially constricting one renal artery with a clip, leaving the contralateral kidney untouched.[14] This procedure reduces renal blood flow to the clipped kidney, stimulating the release of renin and activating the Renin-Angiotensin System (RAS), leading to elevated blood pressure.[12][14] This model is highly relevant for testing ACE inhibitors like IPP, as it directly involves the overactivation of the RAS pathway.[15][16]
Angiotensin II-Induced Hypertension
This model involves the continuous subcutaneous infusion of Angiotensin II (Ang II) via an osmotic minipump.[17][18] This method provides a sustained and controlled elevation of Ang II levels, leading to a rapid increase in blood pressure, cardiac hypertrophy, and fibrosis.[17][18] It is an excellent model for studying the direct antagonistic effects of compounds on the RAS and for investigating the pathological consequences of Ang II overactivity.[18][19]
Data Presentation: Efficacy of IPP in Hypertensive Models
The following tables summarize the quantitative effects of IPP administration on systolic blood pressure (SBP) in various rat models of hypertension.
Table 1: Effect of IPP in Spontaneously Hypertensive Rats (SHR)
| Dosage | Administration Route | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Reduction in SBP (mmHg) | Reference |
|---|---|---|---|---|---|---|
| ~0.4 mg/kg/day | Oral (in drinking fluid) | 12 weeks | ~150 | 181 ± 2 | 12 | [8] |
| Not Specified | Gastric Administration | Acute | Not Specified | Significant Reduction in MAP | Not Specified |[20] |
Table 2: Effect of IPP in Renovascular Hypertensive (2K1C) Rats
| Dosage | Administration Route | Duration | Effect on Mean Arterial Pressure (MAP) | Effect on Renal Sympathetic Nerve Activity (RSNA) | Reference |
|---|---|---|---|---|---|
| 400 pmol/day | Intraperitoneal Injection | 20 days | Attenuated hypertension | Not specified | [15] |
| Single Dose | Intravenous Injection | Acute | -16.8 ± 2.3 mmHg | -15.1 ± 2.1% | [15][16] |
| Single Dose | Microinjection to PVN | Acute | -8.7 ± 1.5 mmHg | -16.1 ± 2.5% |[15][16] |
Experimental Protocols
Detailed methodologies for inducing hypertension, administering IPP, and measuring blood pressure are provided below.
Protocol 1: Induction of Hypertension
A. L-NAME-Induced Hypertension Protocol
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions.
-
Induction: Dissolve L-NAME in drinking water at a concentration of 40 mg/kg/day.[10][11] Provide this solution as the sole source of drinking water for a period of 3-4 weeks to establish sustained hypertension.
-
Monitoring: Monitor blood pressure weekly using the tail-cuff method to confirm the development of hypertension.
B. Two-Kidney, One-Clip (2K1C) Surgical Protocol
-
Animals: Use male Sprague-Dawley rats weighing 180-200g.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure:
-
Place the rat in a prone position. Make a flank incision to expose the left kidney.[14]
-
Carefully isolate the left renal artery from the renal vein and surrounding connective tissue by blunt dissection.[14][21]
-
Place a silver or titanium clip with a specific internal gap (e.g., 0.23 mm) around the renal artery to partially constrict it.[14][21]
-
Suture the muscle and skin layers.
-
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
-
Hypertension Development: Allow 4-6 weeks for hypertension to develop and stabilize before starting IPP treatment.
C. Angiotensin II Infusion Protocol
-
Animals: Use male Sprague-Dawley or Wistar rats.
-
Osmotic Pump Preparation: Fill osmotic minipumps (e.g., Alzet model 2002) with Angiotensin II solution prepared in sterile saline to deliver a specific dose (e.g., 150 ng/kg/min).[19]
-
Anesthesia: Anesthetize the rat.
-
Pump Implantation:
-
Treatment Period: The pumps will continuously deliver Ang II for the specified duration (e.g., 14 to 28 days).[17][19]
Protocol 2: IPP Administration
A. Oral Gavage
-
IPP Preparation: Dissolve IPP in a suitable vehicle such as sterile water or saline to the desired concentration.[1]
-
Animal Handling: Gently restrain the rat. For long-term studies, acclimate the animals to the handling and gavage procedure to minimize stress.
-
Administration:
-
Weigh the rat to calculate the exact volume to be administered.
-
Use a proper-sized oral gavage needle (e.g., 20-gauge with a ball tip for rats).[1]
-
Carefully insert the needle into the esophagus and deliver the IPP solution directly into the stomach.[1]
-
Administer once daily or as required by the study design.
-
B. Intravenous (IV) / Intraperitoneal (IP) Injection
-
IPP Preparation: Dissolve IPP in sterile saline to the desired concentration.
-
Administration:
Protocol 3: Blood Pressure Measurement
A. Tail-Cuff Method (Non-invasive)
-
Acclimatization: Accustom the rats to the restrainer and the measurement procedure for several days before recording data to minimize stress-induced blood pressure variations.[23]
-
Procedure:
-
Place the conscious rat in a restrainer.
-
Warm the rat's tail using a warming chamber or lamp (32-34°C) to increase blood flow for easier pulse detection.[1][24]
-
Place the occlusion cuff at the base of the tail and a pulse sensor distal to the cuff.[1][24]
-
The system automatically inflates the cuff and then slowly deflates it, recording the pressure at which the pulse reappears as the systolic blood pressure.[23][24]
-
-
Data Collection: Perform at least 5-7 consecutive measurements for each rat and average the readings to obtain a reliable value.[1]
B. Radiotelemetry (Invasive - Gold Standard)
-
Transmitter Implantation:
-
Data Acquisition:
Visualizations: Pathways and Workflows
Diagram 1: Renin-Angiotensin System (RAS) and IPP's Mechanism of Action
Caption: The Renin-Angiotensin System and the inhibitory action of IPP on ACE.
Diagram 2: General Experimental Workflow for IPP Testing
Caption: General workflow for evaluating IPP in a rat hypertension model.
Diagram 3: Potential Intracellular Signaling of IPP in Vascular Smooth Muscle Cells
Caption: Potential signaling pathways modulated by IPP in vascular cells.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. inotiv.com [inotiv.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 18. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 23. karger.com [karger.com]
- 24. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
Quantification of H-Ile-Pro-Pro-OH in Plasma by LC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of the bioactive tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-prolyl-proline, IPP) in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). IPP, a peptide derived from milk proteins, is of significant interest due to its potential antihypertensive properties, primarily attributed to its inhibitory effect on the Angiotensin-Converting Enzyme (ACE).
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of H-Ile-Pro-Pro-OH in plasma, compiled from a study in a pig model. It is important to note that while this data provides valuable insight, pharmacokinetic parameters can vary between species.
| Parameter | Value | Species | Administration | Citation |
| Elimination Half-life (t½) | 2.5 ± 0.1 min | Pig | Intravenous | [1] |
| 9 ± 1 min | Pig | Intragastric | [1] | |
| Maximum Plasma Concentration (Cmax) | ~10 nmol/L | Pig | Intragastric | [1] |
| Absolute Bioavailability | ~0.1% | Pig | Intragastric | [1] |
Experimental Protocols
This section details a comprehensive protocol for the quantification of H-Ile-Pro-Pro-OH in plasma by LC-MS/MS. This protocol is a composite of established methods for similar tripeptides and should be validated in your laboratory for optimal performance.
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method to extract H-Ile-Pro-Pro-OH from plasma samples.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
H-Ile-Pro-Pro-OH analytical standard
-
Stable isotope-labeled H-Ile-Pro-Pro-OH (e.g., ¹³C₆, ¹⁵N₂-IPP) as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality controls, spike with the appropriate concentrations of H-Ile-Pro-Pro-OH analytical standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating this peptide.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes is a good starting point. The gradient should be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are suggested for H-Ile-Pro-Pro-OH and its stable isotope-labeled internal standard. These should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| H-Ile-Pro-Pro-OH | [M+H]⁺ | Fragment 1 | Optimize |
| [M+H]⁺ | Fragment 2 | Optimize | |
| ¹³C₆, ¹⁵N₂-Ile-Pro-Pro-OH (IS) | [M+H]⁺ + 8 | Corresponding Fragment 1 | Optimize |
Note: The exact m/z values for the precursor and product ions will need to be determined by direct infusion of the analytical standards. Collision energies should be optimized for each transition to achieve maximum signal intensity.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of ACE Inhibition by H-Ile-Pro-Pro-OH
H-Ile-Pro-Pro-OH exerts its primary biological effect by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition leads to a cascade of downstream effects, primarily the reduction of angiotensin II and the potentiation of bradykinin, both of which contribute to a decrease in blood pressure.
Caption: ACE Inhibition by H-Ile-Pro-Pro-OH.
Experimental Workflow for LC-MS Quantification
The following diagram illustrates the key steps in the quantification of H-Ile-Pro-Pro-OH from plasma samples.
Caption: LC-MS quantification workflow for H-Ile-Pro-Pro-OH.
References
Application Notes and Protocols for Stability Testing of H-Ile-Pro-Pro-OH Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Isoleucyl-L-prolyl-L-proline hydrochloride (H-Ile-Pro-Pro-OH HCl), a bioactive tripeptide, has garnered significant interest for its potential therapeutic applications, notably as an angiotensin-converting enzyme (ACE) inhibitor.[1] The stability of this peptide in solution is a critical parameter that influences its efficacy, shelf-life, and formulation development. The unique structure of H-Ile-Pro-Pro-OH, characterized by two consecutive proline residues, confers considerable resistance to enzymatic degradation.[1][2] This document provides detailed application notes and protocols for assessing the stability of H-Ile-Pro-Pro-OH hydrochloride in solution through forced degradation and long-term stability studies.
Stability Profile of this compound
H-Ile-Pro-Pro-OH is known for its relative stability, particularly against enzymatic hydrolysis, a feature attributed to the rigid peptide bonds involving proline.[1] However, like all peptides, its stability in solution can be influenced by several factors including pH, temperature, light, and the presence of oxidative agents. Understanding the degradation pathways under various stress conditions is crucial for developing stable formulations and establishing appropriate storage conditions.
Signaling Pathway of H-Ile-Pro-Pro-OH
The primary mechanism of action for H-Ile-Pro-Pro-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of H-Ile-Pro-Pro-OH HCl.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the potential degradation products and pathways of this compound.[3][4] These studies expose the peptide to conditions more severe than accelerated stability testing to expedite degradation.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of this compound.
Protocols for Forced Degradation Studies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Dilute the stock solution with an equal volume of purified water. Incubate at 60°C.
3. Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep the solution at room temperature, protected from light.
4. Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at 60°C.
5. Photochemical Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
6. Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
Illustrative Quantitative Data from Forced Degradation Studies
The following tables present illustrative data on the degradation of this compound under various stress conditions. This data is based on general principles of peptide stability and should be confirmed by experimental studies.
Table 1: Hydrolytic Degradation of H-Ile-Pro-Pro-OH HCl (1 mg/mL)
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | 5-10% | Hydrolyzed peptide fragments |
| 0.1 M NaOH, RT | 24 | 2-5% | Racemized forms, hydrolyzed fragments |
| Water, 60°C | 48 | < 2% | Minor hydrolysis products |
Table 2: Oxidative, Thermal, and Photochemical Degradation of H-Ile-Pro-Pro-OH HCl (1 mg/mL)
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products |
| 3% H₂O₂, RT | 24 | 10-15% | Oxidized proline residues |
| 60°C | 48 | < 5% | Hydrolysis products |
| ICH Q1B Light | - | < 2% | Minor photoproducts |
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are conducted to establish the shelf-life and recommended storage conditions for this compound solutions. These studies are performed under controlled temperature and humidity conditions as per ICH guidelines.
Protocol for Long-Term and Accelerated Stability Studies
1. Sample Preparation:
-
Prepare solutions of this compound in the desired buffer and concentration.
-
Aseptically fill the solution into appropriate containers (e.g., glass vials).
2. Storage Conditions:
-
Long-Term: Store samples at 5 ± 3°C and/or 25 ± 2°C / 60 ± 5% RH.
-
Accelerated: Store samples at 40 ± 2°C / 75 ± 5% RH.
3. Testing Schedule:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 1, 2, 3, and 6 months.
4. Analytical Testing:
-
At each time point, analyze the samples for appearance, pH, peptide content (by RP-HPLC), and purity/degradation products.
Illustrative Data for Long-Term and Accelerated Stability
Table 3: Accelerated Stability of H-Ile-Pro-Pro-OH HCl Solution (1 mg/mL in PBS, pH 7.4)
| Time (months) | Storage Condition | Appearance | pH | Purity (%) (Illustrative) |
| 0 | 40°C / 75% RH | Clear, colorless | 7.4 | 99.8 |
| 1 | 40°C / 75% RH | Clear, colorless | 7.4 | 99.5 |
| 3 | 40°C / 75% RH | Clear, colorless | 7.3 | 99.0 |
| 6 | 40°C / 75% RH | Clear, colorless | 7.3 | 98.5 |
Table 4: Long-Term Stability of H-Ile-Pro-Pro-OH HCl Solution (1 mg/mL in PBS, pH 7.4)
| Time (months) | Storage Condition | Appearance | pH | Purity (%) (Illustrative) |
| 0 | 5°C | Clear, colorless | 7.4 | 99.8 |
| 6 | 5°C | Clear, colorless | 7.4 | 99.8 |
| 12 | 5°C | Clear, colorless | 7.4 | 99.7 |
| 24 | 5°C | Clear, colorless | 7.4 | 99.6 |
| 0 | 25°C / 60% RH | Clear, colorless | 7.4 | 99.8 |
| 6 | 25°C / 60% RH | Clear, colorless | 7.4 | 99.6 |
| 12 | 25°C / 60% RH | Clear, colorless | 7.3 | 99.2 |
| 24 | 25°C / 60% RH | Clear, colorless | 7.3 | 98.8 |
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate quantification of H-Ile-Pro-Pro-OH and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a commonly used technique.
RP-HPLC Method Parameters (Example)
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent peptide from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
For the identification and characterization of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice.[6][7][8][9]
Storage and Handling Recommendations
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator, protected from light. Under these conditions, the peptide is stable for several years.
-
In Solution: For short-term storage (up to one month), store aliquots at -20°C.[10] For long-term storage (up to six months), store aliquots at -80°C.[10] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for immediate use whenever possible.
Conclusion
This compound exhibits good stability in solution, particularly against enzymatic degradation. However, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions. The provided protocols and application notes serve as a comprehensive guide for researchers and scientists to evaluate the stability of this promising bioactive peptide, ensuring the development of safe and effective formulations. The illustrative data underscores the importance of conducting thorough stability studies to determine appropriate storage conditions and shelf-life.
References
- 1. benchchem.com [benchchem.com]
- 2. Producibility and digestibility of antihypertensive beta-casein tripeptides, Val-Pro-Pro and Ile-Pro-Pro, in the gastrointestinal tract: analyses using an in vitro model of mammalian gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Isoleucyl-prolyl-proline (IPP) Oral Bioavailability Study Design
Affiliation: Google Research
Abstract
This document provides a comprehensive guide for designing and executing a study to determine the oral bioavailability of the bioactive tripeptide Isoleucyl-prolyl-proline (IPP). IPP, a tripeptide derived from milk casein, has garnered significant interest for its potential antihypertensive and other physiological effects. A thorough understanding of its oral bioavailability is crucial for its development as a nutraceutical or therapeutic agent. These application notes offer detailed protocols for a multi-tiered experimental approach, including in vitro, in situ, and in vivo models, to thoroughly characterize the absorption, permeability, and pharmacokinetics of IPP. The target audience includes researchers, scientists, and drug development professionals.
Introduction
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the amino acid sequence Ile-Pro-Pro.[1] It is primarily known for its potential to inhibit the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.[2] While numerous studies have investigated its biological activities, its efficacy is contingent upon its ability to be absorbed from the gastrointestinal tract and reach the systemic circulation in its intact form. However, studies in animal models have shown that IPP has very low oral bioavailability, estimated to be around 0.1% in pigs.[3] This low bioavailability is a significant hurdle for its therapeutic application.
This document outlines a detailed study design to investigate the oral bioavailability of IPP. The proposed study is structured to provide a comprehensive understanding of the factors limiting its absorption and its fate in the body. The experimental approach is divided into three main sections:
-
In Vitro Permeability Studies: Using the Caco-2 cell monolayer model to assess the intestinal permeability of IPP and to investigate the potential involvement of transport proteins.
-
In Situ Intestinal Absorption Studies: Employing the single-pass intestinal perfusion model in rats to study the absorption of IPP in a more physiologically relevant environment with an intact blood supply.
-
In Vivo Pharmacokinetic Studies: Conducting a full pharmacokinetic profiling of IPP in a rodent model after oral and intravenous administration to determine key parameters such as bioavailability, clearance, and half-life.
Data Presentation
Table 1: Physicochemical Properties of Isoleucyl-prolyl-proline (IPP)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₇N₃O₄ | [4] |
| Molecular Weight | 325.40 g/mol | [4] |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [4] |
| Class | Oligopeptide | [4] |
Table 2: Representative Pharmacokinetic Parameters of IPP and Similar Tripeptides
| Parameter | Isoleucyl-prolyl-proline (IPP) in Pigs | IRI-695 (tripeptide) in Rats | Collagen Tripeptides in Rats |
| Route of Administration | Intragastric | Oral | Oral |
| Dose | 4.0 mg/kg | 5 mg/kg | Not specified |
| Absolute Bioavailability (F%) | ~0.1% | 2.0% | Not specified |
| Tmax (min) | ~19 | Not specified | Not specified |
| Cmax (nmol/L) | ~12 | Not specified | Not specified |
| Elimination Half-life (t½,e) (min) | ~9.3 | ~15 | Not specified |
| Reference | [3][5] | [6] | [7][8] |
Table 3: Expected Outcomes from the Proposed Study
| Experiment | Key Parameters to be Determined | Expected Outcome for IPP |
| In Vitro Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) | Low to moderate permeability |
| Efflux Ratio (ER) | Indication of potential active efflux | |
| In Situ Intestinal Perfusion | Effective Permeability Coefficient (Peff) | Quantification of intestinal absorption rate |
| Absorption Rate Constant (ka) | Insight into the speed of absorption | |
| In Vivo Pharmacokinetic Study | Absolute Oral Bioavailability (F%) | Confirmation of low bioavailability |
| Maximum Plasma Concentration (Cmax) | Determination of peak exposure | |
| Time to Maximum Concentration (Tmax) | Time to reach peak exposure | |
| Elimination Half-life (t½) | Rate of clearance from the body | |
| Volume of Distribution (Vd) | Extent of tissue distribution | |
| Clearance (CL) | Efficiency of removal from the body |
Experimental Protocols
Analytical Method: Quantification of IPP in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of IPP in plasma and other biological samples.
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled IPP) to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for IPP and the internal standard.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
In Vitro Permeability: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes, which serves as an excellent in vitro model of the human intestinal epithelium.[9]
Protocol:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
Subculture the cells upon reaching 50-80% confluency.[9]
-
For permeability studies, seed the Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the inserts for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow, to confirm monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the IPP solution (e.g., 100 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the IPP solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of IPP in the collected samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
In Situ Intestinal Absorption: Single-Pass Intestinal Perfusion in Rats
This model provides a more physiologically relevant assessment of intestinal absorption by maintaining an intact blood and nerve supply.[11]
Protocol:
-
Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Maintain the body temperature at 37°C using a heating pad.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum (approximately 10 cm) and cannulate both ends with flexible tubing.
-
-
Perfusion:
-
Gently rinse the intestinal segment with pre-warmed saline (37°C) to remove any residual contents.
-
Perfuse the segment with a Krebs-Ringer buffer (pH 6.5-7.4) containing a known concentration of IPP and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[11]
-
Allow for a 30-minute equilibration period to achieve steady-state conditions.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
-
Sample Analysis and Data Calculation:
-
Measure the volume of the collected perfusate and determine the concentrations of IPP and the non-absorbable marker using LC-MS/MS and UV-Vis spectrophotometry, respectively.
-
Correct for any water flux using the concentration changes of the non-absorbable marker.
-
Calculate the effective permeability coefficient (Peff) in cm/s using the following equation: Peff = - (Q * ln(Cout_corr / Cin)) / (2 * π * r * L) Where Q is the flow rate, Cout_corr is the corrected outlet concentration of IPP, Cin is the inlet concentration of IPP, r is the radius of the intestinal segment, and L is the length of the segment.
-
In Vivo Pharmacokinetics in Rats
This study will determine the key pharmacokinetic parameters of IPP following both intravenous and oral administration to calculate its absolute oral bioavailability.[12]
Protocol:
-
Animal and Dosing:
-
Use male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for blood sampling.
-
Divide the rats into two groups:
-
Intravenous (IV) Group: Administer a single bolus dose of IPP (e.g., 1 mg/kg) in sterile saline via the tail vein.
-
Oral (PO) Group: Administer a single dose of IPP (e.g., 10 mg/kg) in water or saline via oral gavage.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Determine the plasma concentrations of IPP using the validated LC-MS/MS method.
-
Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the multi-tiered assessment of IPP oral bioavailability.
IPP Intestinal Absorption and Metabolism Pathway
Caption: Proposed pathway for IPP absorption and metabolism in the intestine.
Logical Relationship of Bioavailability Study Components
Caption: Logical flow of the IPP oral bioavailability investigation.
Discussion and Interpretation of Results
The proline-rich nature of IPP is thought to confer some resistance to degradation by gastrointestinal proteases.[13] However, its absorption is likely mediated by the peptide transporter 1 (PepT1), which is highly expressed in the small intestine and is responsible for the uptake of di- and tripeptides.[14][15] The in vitro and in situ experiments will help to elucidate the efficiency of this transport and identify potential limitations, such as transporter saturation or efflux back into the intestinal lumen.
The results from the Caco-2 assay will provide an initial assessment of IPP's permeability. A low Papp value would suggest that poor membrane translocation is a primary reason for its low bioavailability. A high efflux ratio would indicate that even if IPP enters the enterocytes, it is actively pumped back out, further reducing its net absorption.
The in situ perfusion study will offer a more accurate measure of intestinal permeability in a physiological context. The calculated Peff can be used to classify IPP's absorption potential and can be compared to well-absorbed and poorly-absorbed reference compounds.
Finally, the in vivo pharmacokinetic study will provide the definitive measure of oral bioavailability. A low F% value, as is expected, will confirm the challenges in the oral delivery of IPP. The detailed pharmacokinetic profile will be crucial for understanding its disposition and elimination from the body, which is essential for designing any future formulation strategies or dosing regimens.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. Enhanced Lacto-Tri-Peptide Bio-Availability by Co-Ingestion of Macronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and toxicokinetics of an orally active tripeptide, IRI-695, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption and plasma kinetics of collagen tripeptide after peroral or intraperitoneal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. ijpsonline.com [ijpsonline.com]
- 12. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 13. academic.oup.com [academic.oup.com]
- 14. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 15. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Ile-Pro-Pro-OH Hydrochloride for Hypertension Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of H-Ile-Pro-Pro-OH hydrochloride (Isoleucyl-Prolyl-Proline hydrochloride; IPP), a milk-derived tripeptide, in the context of hypertension research. IPP is a known inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] These notes offer a comprehensive guide to utilizing IPP as a research tool, including its mechanism of action, quantitative data on its efficacy, and step-by-step protocols for relevant in vitro and in vivo assays.
Background and Mechanism of Action
H-Ile-Pro-Pro-OH is a bioactive peptide that has demonstrated antihypertensive properties.[4] Its primary mechanism of action is the competitive inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5] By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[6]
Beyond ACE inhibition, research suggests that H-Ile-Pro-Pro-OH may exert its antihypertensive effects through additional mechanisms, including the enhancement of nitric oxide (NO) production in endothelial cells and the reduction of sympathetic nervous activity.[6][7] Increased NO production contributes to vasodilation and improved endothelial function.[8]
Quantitative Data
The following tables summarize key quantitative data regarding the bioactivity of H-Ile-Pro-Pro-OH.
Table 1: In Vitro ACE Inhibitory Activity
| Parameter | Value | Reference(s) |
| IC50 | 5 µM | [1][5][7] |
Table 2: Effect on Endothelial Function
| Cell Line | Assay | Concentration Range | Observed Effect | Reference(s) |
| HUVECs | Nitric Oxide (NO) Production | 1 nM - 10 µM | Increased NO production | [7][8] |
Table 3: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Administration Route | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Reference(s) |
| Oral Gavage | 3 mg/Kg BW (low dose) | 18 days | ~10 mmHg reduction | [9] |
| Oral Gavage | 15 mg/Kg BW (high dose) | 18 days | ~40 mmHg reduction | [9] |
Table 4: Comparative Efficacy of ACE Inhibitors (Meta-Analysis Data)
| Compound(s) | Cohort | Mean Systolic BP Reduction (mmHg) | Reference(s) |
| IPP and VPP | Prehypertensive & Hypertensive Adults | -3.28 | [4] |
| Captopril | Mild to Moderate Hypertension | -11.5 | [4] |
| Enalapril | Mild to Moderate Hypertension | -13.1 | [4] |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The following diagram illustrates the RAAS pathway and the inhibitory action of H-Ile-Pro-Pro-OH.
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by H-Ile-Pro-Pro-OH.
Experimental Workflow: In Vitro ACE Inhibition Assay
This diagram outlines the typical workflow for determining the ACE inhibitory activity of H-Ile-Pro-Pro-OH in a laboratory setting.
Caption: Experimental workflow for in vitro ACE inhibition assay.
Experimental Workflow: In Vivo Antihypertensive Study in SHRs
This diagram illustrates the general workflow for evaluating the antihypertensive effects of H-Ile-Pro-Pro-OH in a rat model of hypertension.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
Application Notes and Protocols for Vascular Relaxation Studies with Iloprost (IPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (IPP), a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator with significant therapeutic applications in conditions such as pulmonary arterial hypertension.[1][2] Its mechanism of action involves the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on vascular smooth muscle cells.[1] This initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation.[1] Understanding the pharmacology of IPP and its effects on vascular tissue is crucial for the development of novel therapeutics for cardiovascular diseases.
These application notes provide a detailed protocol for studying the vascular relaxation effects of IPP using isolated tissue organ bath techniques. This ex vivo method allows for the characterization of the physiological and pharmacological responses of vascular tissues to vasoactive compounds.[3]
Signaling Pathway of IPP-Induced Vascular Relaxation
Iloprost exerts its vasodilatory effect by binding to the IP receptor on vascular smooth muscle cells. This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains, a critical step for muscle contraction. The result is smooth muscle relaxation and vasodilation.[1]
Caption: Signaling pathway of Iloprost-induced vascular relaxation.
Quantitative Data on IPP-Induced Vascular Relaxation
The following table summarizes the quantitative data on the vasodilatory effects of Iloprost on rat thoracic aorta pre-contracted with phenylephrine (B352888).
| Parameter | Value | Reference |
| Vessel | Rat Thoracic Aorta | [4][5] |
| Pre-contraction Agent | Phenylephrine (10⁻⁶ M) | [4][5] |
| IPP Concentration Range | 10⁻¹¹ M - 10⁻⁶ M | [4] |
| EC₅₀ | 2.4 x 10⁻¹¹ M | [4][5] |
| Eₘₐₓ (Maximal Relaxation) | 27.1 ± 2.9% | [4][5] |
Experimental Protocol for Vascular Relaxation Studies with IPP
This protocol outlines the steps for assessing the vasodilatory effect of IPP on isolated arterial rings using an organ bath system.
1. Materials and Reagents:
-
Isolated Tissue: Rat thoracic aorta is a commonly used vessel.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Its composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.[6]
-
IPP Stock Solution: Prepare a high-concentration stock solution of IPP in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions.
-
Pre-contraction Agent: Phenylephrine (an α1-adrenergic agonist) is commonly used to induce a stable contraction.
-
Vasodilator for Endothelial Integrity Check: Acetylcholine (B1216132) (ACh).
-
Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.[7][8]
-
Carbogen (B8564812) Gas: 95% O₂ and 5% CO₂.
-
Dissection tools, sutures, and other standard laboratory equipment.
2. Experimental Procedure:
2.1. Tissue Preparation:
-
Euthanize the rat according to approved animal care and use committee protocols.
-
Carefully dissect the thoracic aorta and place it in cold PSS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[5] For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.
2.2. Organ Bath Setup:
-
Mount the aortic rings in the organ bath chambers filled with PSS, maintained at 37°C, and continuously bubbled with carbogen gas.[7]
-
Connect one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Apply an optimal resting tension to the rings (typically 1-2 grams for rat aorta) and allow them to equilibrate for at least 60-90 minutes.[6] During equilibration, wash the tissues with fresh PSS every 15-20 minutes.[7]
2.3. Viability and Endothelial Integrity Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, add a single dose of acetylcholine (e.g., 10⁻⁶ M) to assess endothelial integrity. A relaxation of over 60-80% indicates intact endothelium.[9]
-
Wash the tissues thoroughly to remove all drugs and allow them to return to baseline.
2.4. IPP-Induced Relaxation:
-
Pre-contract the aortic rings with phenylephrine (10⁻⁶ M) to a stable plateau.
-
Cumulatively add increasing concentrations of IPP to the organ bath, allowing the response to stabilize at each concentration before adding the next. A typical concentration range for IPP is 10⁻¹¹ M to 10⁻⁶ M.[4]
-
Record the relaxation response at each concentration.
3. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve with the logarithm of the IPP concentration on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC₅₀ (the concentration of IPP that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation) from the concentration-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).
Experimental Workflow
The following diagram illustrates the general workflow for a vascular relaxation study using an isolated organ bath.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Generation of a Dose-Response Curve for H-Ile-Pro-Pro-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH hydrochloride, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP), is a milk-derived tripeptide that has garnered significant interest for its potential antihypertensive properties.[1] Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[2][3] ACE is a critical enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound leads to vasodilation and a subsequent reduction in blood pressure.[4][5] This document provides detailed protocols for generating a dose-response curve for this compound to determine its half-maximal inhibitory concentration (IC50), a key parameter for characterizing its potency as an ACE inhibitor. The reported IC50 for this compound is approximately 5 μM.[1][6]
Signaling Pathway: The Renin-Angiotensin System (RAS)
This compound exerts its effect by intervening in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. The enzyme Renin initiates the cascade by cleaving angiotensinogen (B3276523) to form angiotensin I. ACE then converts angiotensin I into angiotensin II, a potent vasoconstrictor that increases blood pressure. ACE also inactivates bradykinin, a vasodilator. By inhibiting ACE, this compound reduces the levels of angiotensin II and prevents the degradation of bradykinin, leading to an overall decrease in blood pressure.[7]
Experimental Protocols
A dose-response curve for this compound can be generated using an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay. The following protocol is a common method based on the spectrophotometric quantification of hippuric acid (HA) formed from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[8]
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
This compound (test compound)
-
Captopril (positive control)
-
Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl: Prepare a solution of sodium borate and NaCl in deionized water, adjust the pH to 8.3.
-
ACE Solution (100 mU/mL): Dissolve ACE in cold sodium borate buffer.
-
Substrate Solution (5 mM HHL): Dissolve HHL in sodium borate buffer.[8]
-
This compound Stock Solution: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of dilutions to be tested.
-
Captopril Stock Solution: Prepare a stock solution of Captopril in deionized water to be used as a positive control.
-
-
ACE Inhibition Assay:
-
Set up microcentrifuge tubes for blank, control, positive control, and test samples (different concentrations of this compound).
-
Blank: Add 40 µL of deionized water.
-
Control: Add 20 µL of deionized water and 20 µL of ACE solution.
-
Positive Control: Add 20 µL of Captopril solution and 20 µL of ACE solution.
-
Test Samples: Add 20 µL of each this compound dilution and 20 µL of ACE solution.
-
Pre-incubate all tubes at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 100 µL of the 5 mM HHL substrate solution to all tubes.[9]
-
Incubate the reaction mixtures at 37°C for 45-60 minutes.[9][10]
-
Stop the reaction by adding 250 µL of 1 M HCl.[8]
-
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.[11]
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer a defined volume of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a suitable volume of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[8][11]
-
-
Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [8]
Where:
-
A_control is the absorbance of the control (ACE + substrate without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor (this compound or Captopril).
-
-
Dose-Response Curve Generation:
-
Plot the percentage of ACE inhibition against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for generating a dose-response curve for this compound.
Data Presentation
The quantitative data obtained from the ACE inhibition assay should be summarized in a clear and structured table. This allows for easy comparison of the inhibitory activity at different concentrations and the determination of the IC50 value.
| Concentration of H-Ile-Pro-Pro-OH (µM) | Absorbance at 228 nm (Mean ± SD) | % ACE Inhibition |
| 0 (Control) | Value | 0 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Table 1: Example Data Table for ACE Inhibition by this compound.
Conclusion
This document provides a comprehensive guide for generating a dose-response curve for this compound to assess its ACE inhibitory activity. The detailed protocols and workflows are designed to assist researchers in accurately determining the IC50 value of this bioactive peptide. The provided diagrams and tables offer a clear framework for understanding the underlying signaling pathway and for presenting the experimental data. Adherence to these protocols will enable consistent and reproducible evaluation of this compound and other potential ACE inhibitors.
References
- 1. THP Life Science Webshop - H-Ile-Pro-Pro-OH (hydrochloride) [lifescience.thp.at]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.cn [targetmol.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 10. tandfonline.com [tandfonline.com]
- 11. etflin.com [etflin.com]
Application Notes and Protocols for Studying Isopentenyl Pyrophosphate (IPP) Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentenyl pyrophosphate (IPP) is a central intermediate in the biosynthesis of a vast array of isoprenoids, which are essential for numerous biological processes. Understanding the pharmacokinetic profile of IPP is crucial for the development of therapies targeting the mevalonate (B85504) pathway and for studying the in vivo effects of exogenously administered IPP. These application notes provide detailed protocols and data for researchers studying the pharmacokinetics of IPP in various animal models.
Signaling Pathways Involving Isopentenyl Pyrophosphate
IPP is a key product of the Mevalonate (MVA) pathway, which is the primary route for isoprenoid biosynthesis in mammals.[1] An alternative, non-mevalonate pathway, also known as the MEP pathway, exists in bacteria, plants, and some parasites.[1]
Animal Models for IPP Pharmacokinetic Studies
Rodents, particularly mice and rats, are the most commonly used animal models for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Non-human primates, such as cynomolgus monkeys, are often used in later-stage preclinical studies due to their closer physiological and genetic similarity to humans.
Data Presentation: Endogenous Isoprenoid Pyrophosphate Levels
Direct pharmacokinetic data for exogenously administered Isopentenyl Pyrophosphate (IPP) in animal models is scarce in publicly available literature. This is likely due to the inherent instability and rapid metabolism of IPP in vivo. However, data on the endogenous levels of closely related isoprenoid pyrophosphates, such as Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP), in rodent tissues can provide valuable reference points.
| Animal Model | Tissue | FPP Concentration (nmol/g wet tissue) | GGPP Concentration (nmol/g wet tissue) | Reference |
| Mouse | Brain | 0.355 ± 0.030 | 0.827 ± 0.082 | [2] |
| Mouse | Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 | [2] |
| Mouse | Liver | 0.326 ± 0.064 | 0.213 ± 0.029 | [2] |
| Mouse | Heart | 0.364 ± 0.015 | 0.349 ± 0.023 | [2] |
Experimental Protocols
Experimental Workflow for a Rodent Pharmacokinetic Study of IPP
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of IPP in rodents.
Detailed Methodologies
1. Animal Handling and Housing:
-
Species: Male/female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.
2. IPP Formulation and Administration:
-
Formulation: Isopentenyl pyrophosphate should be dissolved in a sterile, isotonic saline solution (0.9% NaCl) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before administration due to its instability.
-
Administration Routes:
-
Intravenous (IV): Administered as a bolus injection into the tail vein (mice) or jugular vein (rats). This route provides 100% bioavailability and is used as a reference for calculating the absolute bioavailability of other routes.
-
Intraperitoneal (IP): Injected into the peritoneal cavity. This is a common route for preclinical studies in rodents.
-
Oral (PO): Administered by gavage. This route is used to assess oral absorption and bioavailability.
-
-
Dose: The dose will depend on the specific study objectives. A typical starting dose for a rodent study might range from 1 to 10 mg/kg.
3. Blood Sample Collection:
-
Time Points: Blood samples (approximately 100-200 µL for mice, 200-300 µL for rats) should be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Method:
-
Mice: Serial sampling from the tail vein or saphenous vein. Terminal collection can be performed via cardiac puncture under anesthesia.
-
Rats: Serial sampling from the jugular vein (if cannulated) or saphenous vein. Terminal collection via cardiac puncture.
-
-
Anticoagulant: Blood samples should be collected into tubes containing an anticoagulant such as EDTA or heparin.
4. Plasma Preparation and Storage:
-
Immediately after collection, blood samples should be centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis to prevent degradation of IPP.
5. Bioanalytical Method for IPP Quantification (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of IPP in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample in a 3:1 ratio (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for IPP and an internal standard.
-
6. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data for IPP are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin or Phoenix WinNonlin.
-
Key pharmacokinetic parameters to be determined include:
-
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Cmax (Maximum Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
-
Conclusion
These application notes provide a framework for conducting pharmacokinetic studies of Isopentenyl Pyrophosphate in animal models. While direct pharmacokinetic data for exogenous IPP is limited, the provided protocols for animal studies and bioanalysis, along with data on endogenous levels of related compounds, offer a solid foundation for researchers in this field. Careful consideration of IPP's inherent instability is critical for successful study design and execution.
References
Formulating H-Ile-Pro-Pro-OH Hydrochloride for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Isoleucyl-L-prolyl-L-proline hydrochloride (H-Ile-Pro-Pro-OH HCl), a tripeptide often derived from milk proteins, has garnered significant scientific interest for its potential therapeutic properties, primarily as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Its role in the renin-angiotensin-aldosterone system (RAAS) makes it a candidate for cardiovascular research, particularly in the study of hypertension.[1] Effective preclinical evaluation of this peptide in animal models is contingent upon appropriate formulation and administration. These application notes provide detailed protocols for the preparation and administration of H-Ile-Pro-Pro-OH hydrochloride for in vivo animal studies, with a focus on ensuring solution stability, sterility, and dosing accuracy.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₈ClN₃O₄ | --INVALID-LINK-- |
| Molar Mass | 361.87 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General peptide characteristics |
| Structure | H-Ile-Pro-Pro-OH as a hydrochloride salt | General chemical knowledge |
Formulation Protocols
Reconstitution of Lyophilized Peptide
This compound is typically supplied as a lyophilized powder. Reconstitution should be performed under aseptic conditions to prevent microbial contamination.
Materials:
-
This compound lyophilized powder
-
Sterile, pyrogen-free vehicle:
-
Sterile Water for Injection
-
0.9% Sodium Chloride for Injection (Sterile Saline)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
-
Sterile vials
-
Sterile syringes and needles
-
Alcohol swabs (70% ethanol (B145695) or isopropanol)
-
Vortex mixer (optional)
Protocol:
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Aseptic Technique: Perform all reconstitution steps in a laminar flow hood or a designated clean area. Wipe the rubber septa of the peptide vial and the vehicle vial with an alcohol swab.
-
Vehicle Addition: Using a sterile syringe, draw up the desired volume of the chosen sterile vehicle.
-
Dissolution: Slowly inject the vehicle into the vial containing the lyophilized peptide, directing the stream against the side of the vial to avoid foaming.
-
Mixing: Gently swirl or rock the vial to dissolve the peptide. If necessary, vortex briefly at a low speed. Avoid vigorous shaking, which can cause peptide degradation.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
Preparation of Sterile Injectable Solutions
For parenteral administration (intravenous, intraperitoneal, subcutaneous), the reconstituted peptide solution must be sterile.
Materials:
-
Reconstituted this compound solution
-
Sterile syringe
-
Sterile 0.22 µm syringe filter
Protocol:
-
Filtering: Draw the reconstituted peptide solution into a sterile syringe.
-
Sterilization: Attach a sterile 0.22 µm syringe filter to the syringe.
-
Transfer: Filter the solution into a sterile, sealed vial. This process removes any potential bacterial contaminants.
-
Labeling: Clearly label the vial with the peptide name, concentration, date of preparation, and storage conditions.
Stability and Storage
The stability of H-Ile-Pro-Pro-OH is enhanced by the presence of two consecutive proline residues, which confer resistance to degradation by many peptidases.[2]
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture. |
| Reconstituted Solution | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted Solution | 2-8°C | 24-48 hours | Recommended to prepare fresh for daily use. |
Note: It is highly recommended that researchers perform their own stability studies for their specific formulation and experimental conditions.
Administration in Animal Models
The choice of administration route depends on the experimental objective, such as studying acute effects, chronic effects, or pharmacokinetics. The following tables provide general guidelines for administration volumes in common laboratory animal models.
Recommended Maximum Administration Volumes
| Species | Oral (PO) (gavage) (mL/kg) | Subcutaneous (SC) (mL/kg) | Intraperitoneal (IP) (mL/kg) | Intravenous (IV) (bolus) (mL/kg) |
| Mouse | 10 | 10 | 20 | 5 |
| Rat | 10 | 5-10 | 10 | 5 |
Data compiled from publicly available animal care and use guidelines.[3][4][5][6]
Reported Dosage
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| L-NAME-treated rats | Oral | 30 mg/kg per day | Attenuation of arterial dysfunction | --INVALID-LINK-- |
| Spontaneously Hypertensive Rats (SHR) | Not specified | Not specified | Decrease in blood pressure | --INVALID-LINK-- |
| Apolipoprotein E-deficient (apoE-/-) mice | Not specified | Not specified | Attenuation of atherosclerosis development | --INVALID-LINK-- |
Safety and Toxicology
Current research suggests that H-Ile-Pro-Pro-OH is non-toxic and well-tolerated in rats.[7] Studies involving excess intake have not reported acute or excessive reductions in blood pressure or other significant adverse events.[7] However, as with any investigational compound, it is crucial to conduct pilot studies to determine the optimal and safe dosage for specific experimental conditions and animal strains.
Experimental Workflows and Signaling Pathways
Diagram: Formulation and Administration Workflow
Caption: Workflow for H-Ile-Pro-Pro-OH HCl formulation and animal administration.
Diagram: Hypothesized Signaling Pathway of ACE Inhibition
Caption: Inhibition of ACE by H-Ile-Pro-Pro-OH in the RAAS pathway.
References
Troubleshooting & Optimization
H-Ile-Pro-Pro-OH hydrochloride solubility problems and solutions
Welcome to the Technical Support Center for H-Ile-Pro-Pro-OH Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP), is a bioactive tripeptide. Its hydrochloride salt form is intended to improve its aqueous solubility.[1][2] Key properties are summarized in the table below.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1208862-61-6 | [3][4] |
| Molecular Formula | C₁₆H₂₈ClN₃O₄ | [3][4] |
| Molar Mass | 361.87 g/mol | [3][4] |
| Appearance | White to off-white lyophilized powder | General Knowledge |
| Primary Mechanism | Angiotensin-Converting Enzyme (ACE) Inhibitor |[5][6][7] |
Q2: My this compound is not dissolving in water, even though it's a hydrochloride salt. What should I do?
A2: While the hydrochloride form enhances water solubility, issues can still arise, especially at high concentrations. Here are the initial troubleshooting steps:
-
Ensure Complete Dispersion: After adding the solvent, make sure to vortex the solution thoroughly. Some peptides may take time to dissolve fully.[8]
-
Use Sonication: A brief sonication in a water bath can help break up aggregates and accelerate dissolution.[9][10] Be careful to avoid excessive heating, which could degrade the peptide.[8][11]
-
Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase solubility. However, always monitor for any signs of degradation.[9][11]
-
Start with a Small Amount: It is always recommended to test the solubility with a small aliquot of the peptide before dissolving the entire sample.[10][12][13]
Q3: What is the recommended solvent for this compound and at what concentration?
A3: The primary and recommended solvent is sterile, distilled water or a buffered aqueous solution like PBS.[5][12]
-
Water Solubility: H-Ile-Pro-Pro-OH is reported to be readily soluble in water at a concentration of 10 mg/mL.[1]
-
pH Consideration: The pH of the solution is a critical factor. Peptides are generally most soluble at a pH away from their isoelectric point (pI).[11][14] For H-Ile-Pro-Pro-OH, which has a calculated pI of around 5.5 in its free form, dissolving it in a buffer with a pH of 7.0-7.4 is a safe starting point.[1][15]
Solubility Guidelines
| Solvent | Recommendation | Remarks |
|---|---|---|
| Sterile Water | Primary Choice. | Start here for most applications. |
| PBS (pH 7.0-7.4) | Recommended. | Provides a stable physiological pH environment.[5][15] |
| Dilute Acetic Acid | Secondary Option. | If the peptide is basic (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) can aid dissolution.[12][16] |
| Organic Solvents (DMSO, DMF) | Not Recommended as a primary solvent. | This peptide is hydrophilic. Organic solvents are typically for hydrophobic peptides.[8][15] If used as a co-solvent, keep the final concentration low (<1%) for cellular assays.[8][17] |
Q4: How do I determine the charge of the H-Ile-Pro-Pro-OH peptide to select the right pH for dissolution?
A4: You can estimate the peptide's overall charge at a neutral pH (around 7) by summing the charges of its amino acid residues and terminal groups.[12][13][16]
-
N-terminus (-NH₂): +1
-
Isoleucine (Ile): 0 (Neutral)
-
Proline (Pro): 0 (Neutral)
-
Proline (Pro): 0 (Neutral)
-
C-terminus (-COOH): -1
-
Overall Charge: (+1) + 0 + 0 + 0 + (-1) = 0
Since the net charge is zero, the peptide is considered neutral. Neutral peptides can sometimes be challenging to dissolve. While the hydrochloride salt helps, if you face issues, a slight adjustment of pH away from the isoelectric point can be beneficial. However, given its reported good water solubility, this is often unnecessary.[1]
Q5: My solution remains cloudy or forms a precipitate after initial dissolution. What does this mean and how can I fix it?
A5: Cloudiness or precipitation indicates that the peptide has either not fully dissolved or has aggregated, possibly reaching its solubility limit in that specific solvent and concentration.
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.[8][9] This ensures that the concentration of the supernatant is accurate and prevents issues in downstream applications.
-
Use of Chaotropic Agents: For peptides prone to aggregation, adding agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can help, but these are harsh conditions and may not be compatible with your experiment.[12][16]
-
Re-evaluate Concentration: You may be exceeding the peptide's solubility limit. Try preparing a more dilute stock solution.
Troubleshooting Workflow
The following diagram outlines a systematic approach to dissolving this compound.
Experimental Protocol: Peptide Solubility Test
This protocol provides a method to determine the optimal solvent for this compound without risking the entire sample.
Objective: To identify a suitable solvent and estimate the maximum soluble concentration for the peptide.
Materials:
-
Lyophilized this compound
-
Microcentrifuge tubes
-
Sterile, distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Acetic Acid solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile tips
Procedure:
-
Aliquot the Peptide: Carefully weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube. It is critical to perform this test on a small, non-critical portion of your peptide stock.[12]
-
Initial Solvent Addition: Add a calculated volume of the primary solvent (sterile water or PBS) to achieve a high concentration (e.g., add 100 µL to 1 mg of peptide for a 10 mg/mL solution).
-
Mechanical Agitation: Close the tube and vortex the mixture for 30-60 seconds. Visually inspect for dissolution.
-
Sonication: If the peptide is not fully dissolved, place the tube in a bath sonicator for 2-5 minutes.[10] Check for dissolution again. Avoid allowing the sample to heat up.
-
Incremental Solvent Addition: If the solution remains cloudy or contains visible particles, add the same solvent incrementally (e.g., in 25 µL additions), vortexing after each addition, until the peptide dissolves. Record the final volume to calculate the approximate solubility.
-
Testing Alternative Solvents: If the peptide remains insoluble in the initial aqueous solvent, repeat steps 1-5 in separate tubes with alternative solvents, such as 10% acetic acid.
-
Documentation: Record the solvent and the final concentration at which the peptide fully dissolved to yield a clear solution. Always centrifuge the final solution before use in an experiment.[9]
Mechanism of Action: Role in the Renin-Angiotensin System
H-Ile-Pro-Pro-OH is best known for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. Understanding this pathway is crucial for researchers using this peptide in hypertension and cardiovascular studies.[5][6][18]
References
- 1. This compound ;1208862-61-6;IPP - 楚肽生物科技 [apeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. reta-peptide.com [reta-peptide.com]
- 12. genscript.com [genscript.com]
- 13. biobasic.com [biobasic.com]
- 14. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 15. bachem.com [bachem.com]
- 16. lifetein.com [lifetein.com]
- 17. lifetein.com [lifetein.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Isoleucyl-prolyl-proline (IPP)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for the analysis of the tripeptide Isoleucyl-prolyl-proline (IPP).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for reversed-phase HPLC analysis of IPP?
A1: A solid starting point for IPP analysis involves a C18 column and a mobile phase gradient using water and acetonitrile (B52724) with an acid modifier.[1] The peptide nature of IPP necessitates UV detection at a low wavelength to detect the peptide bonds.[1]
Table 1: Recommended Starting HPLC Conditions for IPP Analysis [1]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, Wide Pore (e.g., 300 Å) | C18 is a versatile stationary phase providing good hydrophobic retention for peptides.[1][2] Wide-pore silica (B1680970) is recommended for peptides to ensure access to the bonded surface.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[1][2] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[1][3] |
| Gradient | 5% to 60% Mobile Phase B over 20-30 minutes | A gradient is typically required to elute peptides with good resolution and peak shape.[2] |
| Flow Rate | 1.0 mL/min | Standard for analytical columns (e.g., 4.6 mm i.d.). |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.[1][4] |
| Detection (UV) | 214-220 nm | This range allows for sensitive detection of the peptide backbone.[1] |
| Injection Vol. | 10-20 µL | Standard analytical injection volume. |
Q2: How do I prepare my IPP sample for injection?
A2: Proper sample preparation is critical to prevent column clogging and ensure accurate results.
-
Dissolution: Dissolve the crude or purified IPP sample in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of 1-5 mg/mL.[1] Avoid using strong organic solvents for dissolution, as this can cause peak distortion and breakthrough (the sample eluting in the void volume).[5]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[1]
Q3: IPP and Valyl-prolyl-proline (VPP) are structurally similar. How can I resolve them?
A3: Separating IPP from VPP is a common challenge due to their similar hydrophobicity.[6][7] Optimization of the mobile phase and gradient is key.
-
Shallow Gradient: Employ a very shallow gradient slope around the elution point of the peptides. For example, instead of a 5-60% gradient, try a multi-step gradient that slows down (e.g., increases by 0.5% B per minute) where the peptides elute.[8]
-
Mobile Phase Modifier: While TFA is common, formic acid (FA) can sometimes offer different selectivity for peptide separations and is more compatible with mass spectrometry (MS) detectors.[9]
-
Temperature: Adjusting the column temperature can alter selectivity. Try running the method at different temperatures (e.g., 25°C, 40°C, 50°C) to see if resolution improves.[4]
Troubleshooting Guide
Problem 1: My IPP peak is tailing or showing poor shape.
Peak tailing is a common issue in peptide analysis and can compromise resolution and integration accuracy.
Table 2: Solutions for Poor Peak Shape (Tailing)
| Potential Cause | Recommended Solution | Detailed Explanation |
|---|---|---|
| Secondary Silanol (B1196071) Interactions | Use or increase the concentration of an acidic modifier like TFA (0.1%).[2][10] | Residual silanol groups on the silica backbone can interact with the peptide, causing tailing. TFA acts as an ion-pairing agent and suppresses silanol activity at low pH, leading to more symmetrical peaks.[2] |
| Column Overload | Reduce the mass of IPP injected onto the column by lowering the sample concentration or injection volume.[11] | Injecting too much sample saturates the stationary phase, leading to peak distortion. |
| Column Contamination | Flush the column with a strong solvent wash series (e.g., water, isopropanol, acetonitrile). | Contaminants from previous injections can interact with the analyte. A thorough wash may remove them. |
| Column Void or Degradation | Replace the column.[11] | Over time and under harsh conditions (e.g., high pH), the silica bed can degrade, creating voids that lead to poor peak shape.[10] |
Problem 2: My retention time for IPP is drifting or unstable.
Inconsistent retention times make peak identification unreliable and indicate a problem with the system's stability.
Table 3: Solutions for Retention Time Drift
| Potential Cause | Recommended Solution | Detailed Explanation |
|---|---|---|
| Inadequate Column Equilibration | Increase the column equilibration time to at least 10 column volumes before each injection.[11] | The column needs to be fully equilibrated with the initial mobile phase conditions to ensure a consistent starting point for each run. |
| Mobile Phase Instability | Prepare fresh mobile phase daily.[3] Keep solvents covered to prevent evaporation of the more volatile component (e.g., acetonitrile). | Changes in mobile phase composition directly affect retention time. Evaporation can alter the organic-to-aqueous ratio. |
| Pump or Seal Issues | Check for leaks and ensure pump seals are not worn. Perform pump performance tests if available. | A malfunctioning pump can deliver an inconsistent mobile phase composition, causing retention times to shift. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[4] | Retention time is sensitive to temperature. Even minor fluctuations in ambient lab temperature can cause drift if an oven is not used. |
Problem 3: I am seeing no peaks or very low sensitivity.
A complete loss of signal or significantly reduced sensitivity can be caused by issues with the sample, injector, or detector.
Table 4: Solutions for Low or No Signal
| Potential Cause | Recommended Solution | Detailed Explanation |
|---|---|---|
| Incorrect Detector Wavelength | Ensure the UV detector is set to a low wavelength, such as 214 nm, where peptide bonds absorb strongly.[1] | IPP lacks a strong chromophore, so detection relies on the absorbance of the peptide backbone. Setting the wavelength too high will result in a weak or absent signal. |
| Injector Malfunction | Check for leaks in the injection system. Ensure the correct sample loop is installed and not blocked.[12] | A leak or blockage can prevent the sample from reaching the column, resulting in no peak. |
| Detector Lamp Failure | Check the detector lamp's age and status. Replace if necessary.[11][12] | The UV lamp has a finite lifetime. A failing lamp will lead to a loss of sensitivity and increased baseline noise. |
| Sample Degradation | Prepare samples fresh and store them appropriately (e.g., refrigerated). | Peptides can be susceptible to degradation. Ensure the sample integrity has not been compromised. |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of IPP
This protocol outlines a standard procedure for the analytical separation of Isoleucyl-prolyl-proline.
-
Mobile Phase Preparation: [1]
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water for a 0.1% (v/v) solution. Degas the solution for 15 minutes.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile for a 0.1% (v/v) solution. Degas the solution for 15 minutes.
-
-
Sample Preparation: [1]
-
Accurately weigh the IPP sample.
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions: [1]
-
HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject 10 µL of the prepared sample.
-
Run the gradient program (e.g., 5% to 60% B over 25 minutes).
-
Monitor the chromatogram for the IPP peak.
-
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. biotage.com [biotage.com]
- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 7. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. youtube.com [youtube.com]
Troubleshooting low yield in H-Ile-Pro-Pro-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of the tripeptide H-Ile-Pro-Pro-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the tripeptide H-Ile-Pro-Pro-OH?
A1: The primary challenges in synthesizing H-Ile-Pro-Pro-OH stem from the constituent amino acids:
-
Steric Hindrance: Isoleucine (Ile) is a β-branched amino acid, which can physically obstruct the formation of the peptide bond, leading to slower reaction times and incomplete coupling.[1]
-
Proline-Rich Sequence: The presence of two consecutive proline (Pro) residues can lead to the formation of secondary structures and aggregation of the peptide chain on the solid support, making reactive sites less accessible.[2] Additionally, peptides with proline at or near the C-terminus are prone to diketopiperazine formation, especially when using Fmoc-SPPS.[3]
-
Diketopiperazine (DKP) Formation: During the synthesis, particularly after the coupling of the second proline, the deprotected dipeptide on the resin can cyclize to form a diketopiperazine, which is then cleaved from the resin, resulting in a significant loss of yield.[3][4] This is more prevalent in Fmoc-based strategies due to the basic conditions used for deprotection.[3]
Q2: Which synthesis method is recommended for H-Ile-Pro-Pro-OH, Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (LPPS)?
A2: Both SPPS and LPPS can be used, but SPPS is generally preferred for the synthesis of short peptides like H-Ile-Pro-Pro-OH due to its efficiency and ease of purification.[5] The Fmoc/tBu strategy is a widely adopted SPPS method.[6] However, for large-scale synthesis, LPPS might be considered as it allows for the purification of intermediates, potentially leading to a purer final product.[5]
Q3: Which protecting group strategy, Boc or Fmoc, is better for minimizing side reactions in H-Ile-Pro-Pro-OH synthesis?
A3: The choice between Boc and Fmoc strategies involves trade-offs:
-
Fmoc-SPPS: This is a popular method due to its milder deprotection conditions.[6] However, the basic conditions (piperidine in DMF) used to remove the Fmoc group can promote diketopiperazine formation, especially with a C-terminal proline.[3]
-
Boc-SPPS: The acidic conditions (TFA in DCM) used for Boc deprotection result in a protonated N-terminal amine, which is less nucleophilic and therefore less likely to form a diketopiperazine.[3] This makes the Boc strategy potentially advantageous for proline-rich sequences.
Q4: What are the most effective coupling reagents for coupling the sterically hindered Isoleucine?
A4: For sterically hindered amino acids like Isoleucine, high-reactivity coupling reagents are recommended.[1] Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than standard carbodiimides.[1][7] Reagents such as HATU, HBTU, and COMU are highly efficient for such couplings.[7][8]
Troubleshooting Guide for Low Yield
Problem 1: Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.[1]
-
Presence of deletion sequences (e.g., H-Pro-Pro-OH) in the final product analysis by HPLC-MS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance from Isoleucine | 1. Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.[1][7] 2. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or increase the temperature to 40°C.[1] 3. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated amino acid for a second coupling cycle.[1] |
| Peptide Aggregation on Resin | 1. Use a "difficult sequence" solvent: A mixture of DMF and NMP, or the addition of a chaotropic salt like LiCl can help disrupt secondary structures.[1] 2. Incorporate pseudoproline dipeptides: These can disrupt the formation of secondary structures.[1] |
| Insufficient Reagent Equivalents | Increase the equivalents of the amino acid and coupling reagent to 3-5 times relative to the resin loading capacity.[6] |
Problem 2: Significant Product Loss
Symptoms:
-
Low final yield despite negative Kaiser tests during synthesis.
-
Presence of a major peak corresponding to the diketopiperazine of Ile-Pro in the HPLC analysis of the cleavage solution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Diketopiperazine (DKP) Formation | 1. Switch to Boc-SPPS: The acidic deprotection conditions in Boc chemistry suppress DKP formation.[3] 2. Use a 2-chlorotrityl chloride resin: This resin is less prone to DKP formation compared to Wang resin.[4] 3. Modify the Fmoc deprotection step: Use a milder base or shorter deprotection times. |
| Incomplete Cleavage from Resin | 1. Extend cleavage time: Increase the cleavage time to 4 hours or more.[9] 2. Use an optimized cleavage cocktail: For a peptide with no sensitive residues, a standard cocktail of 95% TFA, 2.5% TIS, and 2.5% water is usually sufficient. 3. Re-cleave the resin: If you suspect incomplete cleavage, you can subject the resin to a second round of the cleavage procedure.[9] |
| Peptide Precipitation Issues | 1. Concentrate the TFA solution: Before adding cold ether, reduce the volume of the TFA solution using a stream of nitrogen.[9] 2. Increase the volume of cold ether: Use a larger volume of cold diethyl ether to ensure complete precipitation.[9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H-Ile-Pro-Pro-OH (Fmoc/tBu Strategy)
This protocol is for a 0.1 mmol scale synthesis on Wang resin.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 200 mg of Wang resin (loading capacity: 0.5 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
-
In a separate vessel, activate Fmoc-Pro-OH (4 eq.) with DIC (4 eq.) and HOBt (4 eq.) in DMF. Add DMAP (0.1 eq.).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted hydroxyl groups with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).
2. Peptide Chain Elongation (for Pro and Ile):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Pro-OH or Fmoc-Ile-OH, 3-5 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, perform a second coupling.[6]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat these steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.[6]
-
Dry the crude peptide pellet.
4. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final H-Ile-Pro-Pro-OH product.[10]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient, especially for hindered couplings.[1][7] |
| HBTU | Aminium/Uronium Salt | High | Low | Popular and efficient, but can cause guanidinylation.[7] |
| COMU | Aminium/Uronium Salt | Very High | Low | Safer alternative to HATU/HBTU as it is not based on explosive precursors.[7][8] |
| PyBOP | Phosphonium Salt | Moderate to High | Low | Avoids guanidinylation side reactions.[7] |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate to High | Less efficient for hindered couplings.[1] |
Note: The data presented is a summary from multiple sources and performance may vary based on specific reaction conditions.[1][7]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Ile-Pro-Pro-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
Technical Support Center: H-Ile-Pro-Pro-OH Hydrochloride Stability
Welcome to the technical support center for H-Ile-Pro-Pro-OH hydrochloride (Isoleucyl-prolyl-proline hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for H-Ile-Pro-Pro-OH in aqueous buffers?
A1: The most significant degradation pathway for H-Ile-Pro-Pro-OH is intramolecular cyclization, which leads to the formation of a diketopiperazine (DKP). This occurs when the free N-terminal amino group of the Isoleucine (Ile) residue attacks the peptide bond between the second and third amino acids (Pro-Pro), cleaving the tripeptide.[1] This reaction results in the formation of cyclo(Ile-Pro) and the release of a single Proline (Pro) residue. This pathway is common for peptides with a proline residue at the second position from the N-terminus.[2][3][4]
Q2: Which factors have the most significant impact on the stability of H-Ile-Pro-Pro-OH in solution?
A2: The stability of H-Ile-Pro-Pro-OH in solution is primarily influenced by pH and temperature.[4][5] Buffer species and concentration can also play a role.[6] Generally, higher temperatures accelerate degradation rates, including both diketopiperazine formation and general hydrolysis.[7] The pH of the buffer can significantly alter the rate of degradation, with optimal stability often found in slightly acidic conditions.
Q3: How does pH affect the stability of H-Ile-Pro-Pro-OH?
A3: The pH of the buffer is a critical factor. For peptides susceptible to diketopiperazine formation, degradation rates are often highest in the neutral to slightly acidic pH range (pH 5.0 - 7.0).[4] Under strongly acidic or alkaline conditions, other degradation pathways like direct hydrolysis of the peptide bonds can become more prominent.[8] It is crucial to perform a pH stability profile to determine the optimal pH for your specific application and storage conditions.
Q4: What are the recommended storage conditions for H-Ile-Pro-Pro-OH solutions?
A4: To ensure maximum stability, H-Ile-Pro-Pro-OH should be stored as a lyophilized powder at -20°C or -80°C. Once dissolved in a buffer, the solution should be prepared fresh if possible. For storage in solution, it is recommended to make single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.
Q5: How can I monitor the stability of my H-Ile-Pro-Pro-OH solution?
A5: The standard method for monitoring peptide stability is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] A stability-indicating HPLC method can separate the intact H-Ile-Pro-Pro-OH from its degradation products, allowing for the quantification of the peptide over time.[11][12] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended to definitively identify the degradation products, such as the predicted cyclo(Ile-Pro) diketopiperazine.[5][13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of peptide concentration in solution. | Diketopiperazine (DKP) Formation or Hydrolysis: The peptide is degrading due to suboptimal pH or elevated temperature. | 1. Optimize pH: Conduct a pH stability study. For many proline-containing peptides, a slightly acidic pH (e.g., pH 4-6) may offer better stability than neutral or alkaline conditions.[4]2. Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (4°C for short-term, -80°C for long-term). Avoid leaving solutions at room temperature for extended periods.[7][14] |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks likely correspond to cyclo(Ile-Pro), Proline, or other hydrolysis fragments. | 1. Characterize Peaks: Use LC-MS to determine the mass of the new species and confirm their identity.[5]2. Review Experimental Conditions: Cross-reference the conditions (pH, temp, time) that led to the appearance of these peaks with the known degradation pathways to confirm the cause. |
| Inconsistent results between experiments. | Freeze-Thaw Cycles or Variable Storage: Repeated freezing and thawing of a stock solution can lead to peptide degradation and aggregation, causing variability. | 1. Aliquot Stock Solutions: Prepare single-use aliquots from a freshly prepared stock solution and store them at -80°C. Use a fresh aliquot for each experiment.2. Standardize Handling: Ensure all experimental handling procedures, from thawing to incubation, are consistent. |
| Low peptide recovery after reconstitution. | Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, especially at low concentrations. | 1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes and pipette tips.2. Include a Carrier (with caution): If compatible with your assay, adding a carrier protein like BSA may reduce non-specific binding. This should be validated to ensure no interference. |
Data Presentation
The stability of a peptide is highly sequence and condition-dependent. The following table provides an illustrative summary of how pH and temperature can influence the degradation rate of a tripeptide prone to diketopiperazine formation, based on general principles.[4][8]
Table 1: Illustrative Impact of pH and Temperature on Peptide Stability
| Temperature | pH Condition | Expected Relative Degradation Rate | Primary Degradation Pathway(s) |
| 4°C | Acidic (pH < 4) | Low | Slow Hydrolysis |
| Slightly Acidic (pH 4-6) | Very Low (Optimal Range) | Minimal DKP Formation & Hydrolysis | |
| Neutral (pH 7) | Low | Slow DKP Formation | |
| Alkaline (pH > 8) | Low | Slow Base-Catalyzed Hydrolysis | |
| 25°C | Acidic (pH < 4) | Moderate | Acid-Catalyzed Hydrolysis |
| Slightly Acidic (pH 4-6) | Moderate | DKP Formation & Hydrolysis | |
| Neutral (pH 7) | High | DKP Formation | |
| Alkaline (pH > 8) | Moderate | Base-Catalyzed Hydrolysis | |
| 37°C | Acidic (pH < 4) | High | Rapid Acid-Catalyzed Hydrolysis |
| Slightly Acidic (pH 4-6) | High | Rapid DKP Formation & Hydrolysis | |
| Neutral (pH 7) | Very High | Rapid DKP Formation | |
| Alkaline (pH > 8) | High | Rapid Base-Catalyzed Hydrolysis |
Note: This table is for illustrative purposes. An experimental stability study is required to determine the precise profile for H-Ile-Pro-Pro-OH.
Visual Guides
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. tandfonline.com [tandfonline.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. benchchem.com [benchchem.com]
- 13. ijsra.net [ijsra.net]
- 14. peptidesuk.com [peptidesuk.com]
Technical Support Center: LC-MS Analysis of Isopentenyl Pyrophosphate (IPP)
Here is a technical support center for overcoming matrix effects in the LC-MS analysis of Isopentenyl pyrophosphate (IPP).
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges, particularly matrix effects, encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Isopentenyl pyrophosphate (IPP) and other highly polar, phosphorylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem for IPP analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, sensitivity, and reproducibility of quantitative analyses.[3][4] IPP is particularly susceptible due to its high polarity and phosphorylated nature, making it challenging to separate from endogenous matrix components like phospholipids, which are a major cause of ion suppression in biological samples.[5][6]
Q2: How can I detect and quantify matrix effects in my IPP assay?
A2: The most common method is the post-extraction spike analysis.[4][7] This involves comparing the peak response of an analyte spiked into a blank matrix extract (Set A) with the response of the analyte in a neat solvent at the same concentration (Set B). The matrix effect (ME) can be calculated as a percentage: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A qualitative assessment can also be done using the post-column infusion technique, which identifies regions in the chromatogram where suppression or enhancement occurs.[3][7]
Q3: What is the most effective sample preparation technique to reduce matrix effects for IPP?
A3: Improving sample preparation is considered the most effective way to combat matrix effects.[1][5] While techniques like Protein Precipitation (PPT) are simple, they are often the least effective at removing interfering components.[8] For a polar analyte like IPP, more rigorous methods are recommended:
-
Solid-Phase Extraction (SPE): This is highly effective. A mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts by selectively retaining IPP while washing away interfering compounds like phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but analyte recovery for highly polar compounds like IPP can be low.[8] Method optimization, such as adjusting the pH of the aqueous phase, is critical to ensure the analyte is in an uncharged state for efficient extraction into an organic solvent.[5]
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Yes, sample dilution is a simple and often effective strategy for reducing matrix effects because it lowers the concentration of interfering components introduced into the ion source.[3][7] However, this approach is only feasible if the concentration of IPP in the sample is high enough to remain above the method's limit of quantitation after dilution.[7] In some cases where ion suppression is severe, dilution can paradoxically improve the signal-to-noise ratio and lower the limit of detection.[9]
Q5: How does chromatography influence matrix effects for IPP analysis?
A5: Chromatographic separation is key to resolving the analyte of interest from matrix components that cause ion suppression.[1] For IPP, a highly polar and anionic compound, standard reversed-phase (C18) chromatography can be challenging. Consider the following:
-
Alternative Chemistries: Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography are often better suited for retaining and separating polar compounds like IPP from the bulk of the matrix.
-
Hardware Considerations: Phosphorylated compounds like IPP can chelate with metal ions (e.g., iron) present in standard stainless steel HPLC columns and tubing.[10] This interaction can cause poor peak shape, sample loss, and ion suppression.[10] Using metal-free or PEEK-lined columns and hardware is highly recommended to mitigate these effects.[10]
Q6: What is the role of an internal standard (IS), and what should I use for IPP?
A6: An internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-IPP). A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect, providing the most accurate correction.[1][3]
Q7: When should I use matrix-matched calibration or the standard addition method?
A7: These are compensation strategies used when matrix effects cannot be eliminated.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank biological matrix that is free of the analyte.[1] This approach is suitable when you have access to a representative blank matrix and expect consistent matrix effects across different samples.[9]
-
Standard Addition: This method is used when a blank matrix is unavailable or when the matrix effect varies significantly from sample to sample. It involves creating a calibration curve within each sample by spiking known, increasing amounts of the analyte into several aliquots of the sample.[3][11] While very accurate, it is labor-intensive and consumes more sample.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of IPP.
| Symptom | Possible Causes | Recommended Solutions |
| Poor Sensitivity / No Peak | • Severe Ion Suppression: High concentration of co-eluting matrix components.[2][12]• Analyte Adsorption: Interaction of the phosphate (B84403) group with metal surfaces in the LC system.[10]• Suboptimal Ionization: Incorrect MS source parameters or mobile phase pH. | • Improve Sample Cleanup: Use a more effective sample preparation method like mixed-mode SPE.[8]• Dilute the Sample: If concentration allows, dilute the extract to reduce matrix load.[7][9]• Use Metal-Free Hardware: Switch to a PEEK-lined or bio-inert column and tubing.[10]• Optimize MS Source: Adjust parameters like capillary voltage and gas temperatures. Ensure mobile phase pH is compatible with negative ion mode for IPP. |
| Poor Peak Shape (Tailing, Splitting) | • Secondary Interactions: Analyte chelation with metal ions in the column or system.[10]• Poor Chromatography: Unsuitable column chemistry for a polar analyte.• Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the initial mobile phase.[13] | • Switch to Metal-Free Hardware: This is a primary solution for phosphorylated analytes.[10]• Change Column Type: Evaluate a HILIC or ion-exchange column.• Solvent Matching: Ensure the sample is dissolved in a solvent that is the same or weaker than the starting mobile phase conditions.[13] |
| High Variability / Poor Reproducibility | • Inconsistent Matrix Effects: The type and amount of interfering compounds vary between samples.[4][14]• Inconsistent Sample Preparation: Variable analyte recovery during extraction.• System Contamination: Buildup of matrix components in the ion source or column. | • Use a Stable Isotope-Labeled IS: This is the best way to correct for sample-to-sample variation.[1]• Automate Sample Preparation: If possible, use automated systems to improve consistency.• Implement a "Dilute and Shoot" approach: Compare results from neat and diluted samples to check for consistency.[9]• Perform Regular System Cleaning: Clean the ion source and flush the column regularly.[13] |
| Poor Linearity of Calibration Curve | • Matrix Effects: Ion suppression or enhancement can be concentration-dependent.• Detector Saturation: The analyte concentration is too high for the detector's linear range.• Analyte Adsorption: Active sites in the LC flow path can become saturated at higher concentrations. | • Use Matrix-Matched Calibrators: Prepare the calibration curve in a blank matrix to mimic the effect seen in samples.[1]• Extend the Calibration Range: Prepare lower concentration standards.• Use a SIL-IS: The ratio of analyte to IS should remain linear even if the absolute response does not.[1] |
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Pros | Cons |
| Protein Precipitation (PPT) | 85 - 100% | 40 - 70% (High Suppression) | Fast, simple, inexpensive. | Least effective cleanup, significant matrix effects often remain.[8] |
| Liquid-Liquid Extraction (LLE) | 50 - 90% | 80 - 110% (Low Suppression) | Provides very clean extracts.[8] | Can have low recovery for polar analytes like IPP; may require pH optimization.[5][8] |
| Solid-Phase Extraction (SPE) | 80 - 100% | 90 - 110% (Minimal Effect) | High recovery and excellent cleanup, highly selective.[1] | More complex and costly than PPT or LLE. |
| Dilution ("Dilute and Shoot") | 100% | 95 - 105% (Minimal Effect) | Very simple, no analyte loss from extraction. | Only suitable for high-concentration samples; does not remove matrix.[7] |
| Matrix Effect (%) is calculated as (Response in Matrix / Response in Solvent) * 100. Values are representative. |
Experimental Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma, cell lysate) known to be free of IPP.
-
IPP analytical standard stock solution.
-
Neat solvent (matching the final composition of your extracted sample).
-
Your established sample preparation materials (e.g., SPE cartridges, extraction solvents).
Methodology:
-
Process Blank Matrix: Extract a minimum of 3 replicates of the blank matrix using your established sample preparation protocol.
-
Prepare Set A (Post-Spike): To the extracted blank matrix from Step 1, add a known amount of IPP standard to achieve a final concentration typical for your assay (e.g., a mid-range QC).
-
Prepare Set B (Neat Standard): In a separate vial, add the same amount of IPP standard used in Step 2 to an equivalent volume of neat solvent. This solution should have the same final composition as Set A.
-
LC-MS Analysis: Inject both sets of samples onto the LC-MS system and record the peak areas for IPP.
-
Calculation:
-
Calculate the average peak area for replicates in Set A (Area_Matrix) and Set B (Area_Neat).
-
Calculate the Matrix Effect %: ME (%) = (Area_Matrix / Area_Neat) * 100
-
Interpretation: A value of 100% indicates no matrix effect. < 85% suggests significant ion suppression, and > 115% suggests significant ion enhancement.
-
Experimental Protocol 2: Sample Preparation using Mixed-Mode SPE
This protocol provides a general workflow for cleaning up biological samples for IPP analysis using a mixed-mode sorbent (e.g., combining reversed-phase and strong anion-exchange).
Materials:
-
Mixed-Mode SPE Cartridge (e.g., polymeric with quaternary amine functional groups).
-
Conditioning Solvent (e.g., Methanol).
-
Equilibration Solvent (e.g., Water or weak buffer).
-
Wash Solvent 1 (e.g., Mildly acidic or organic buffer to remove basic/neutral interferences).
-
Wash Solvent 2 (e.g., Methanol to remove hydrophobic interferences like phospholipids).
-
Elution Solvent (e.g., High ionic strength or high pH buffer to elute the anionic IPP).
Methodology:
-
Sample Pre-treatment: Lyse cells or precipitate proteins from plasma/serum (e.g., with cold acetonitrile). Centrifuge and collect the supernatant.
-
Condition: Pass 1-2 mL of Conditioning Solvent through the SPE cartridge.
-
Equilibrate: Pass 1-2 mL of Equilibration Solvent through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate.
-
Wash 1: Pass 1-2 mL of Wash Solvent 1 through the cartridge to remove weakly bound, non-polar, and neutral interferences.
-
Wash 2: Pass 1-2 mL of Wash Solvent 2 through the cartridge to remove strongly bound hydrophobic interferences like lipids and phospholipids.
-
Elute: Pass 1-2 mL of Elution Solvent through the cartridge to elute the target analyte (IPP). Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visual Guides
Caption: Workflow illustrating how co-eluting matrix components compete with the analyte for ionization, leading to a suppressed signal at the MS detector.
Caption: A systematic workflow for diagnosing and addressing matrix effects, from initial observation to optimization and compensation.
Caption: A decision tree to guide researchers in selecting the most appropriate calibration method to compensate for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Ile-Pro-Pro-OH hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo absorption of H-Ile-Pro-Pro-OH hydrochloride (IPP).
Troubleshooting Guides
Issue 1: Lower than Expected Plasma Concentrations of IPP Post-Oral Administration
If you are observing minimal or no detectable levels of IPP in plasma after oral gavage, consider the following troubleshooting steps.
Step 1: Verify Analytical Methodology Ensure your analytical method (e.g., LC-MS/MS) is validated and sensitive enough to detect the low concentrations of IPP expected in plasma.[1][2] The bioavailability of IPP is known to be very low, approximately 0.1%.[3][4][5]
Step 2: Assess Compound Stability Confirm the stability of IPP in your formulation and under the physiological conditions of the gastrointestinal (GI) tract of your animal model.[2] While the Pro-Pro motif in IPP offers some resistance to degradation by gastrointestinal proteases, enzymatic degradation is still a major barrier to the oral bioavailability of peptides.[5][6][7][8]
Step 3: Evaluate Formulation Performance The formulation is critical for the oral absorption of peptides.[2] Consider the following strategies to enhance solubility and protect the peptide from degradation.
Table 1: Formulation Strategies to Enhance Oral Bioavailability of Peptides
| Formulation Strategy | Description | Advantages | Disadvantages |
| Permeation Enhancers | Agents that transiently and reversibly open tight junctions between intestinal epithelial cells. | Can significantly increase paracellular transport. | Potential for local irritation or toxicity.[6] |
| Enzyme Inhibitors | Co-administration of protease inhibitors to reduce enzymatic degradation in the GI tract. | Protects the peptide from degradation, increasing the amount available for absorption. | Potential for off-target effects and disruption of normal digestion. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the peptide in a mixture of oils, surfactants, and co-solvents. | Enhances solubility and can utilize lipid absorption pathways.[2] | Complex to formulate and may have stability issues.[2] |
| Nanoparticle Encapsulation | Encapsulating the peptide in polymeric nanoparticles or liposomes. | Protects the peptide from degradation and can facilitate transport across the intestinal mucosa. | Can be complex to manufacture and characterize. |
Step 4: Investigate Transporter-Mediated Uptake The absorption of di- and tripeptides is primarily mediated by the PepT1 transporter in the small intestine.[9][10][11]
-
Competitive Inhibition: Co-administration of other substrates for PepT1 could competitively inhibit the uptake of IPP.[12]
-
pH Dependence: PepT1 is a proton-coupled transporter, and its activity is dependent on the pH at the intestinal brush border.[9][13]
Issue 2: High Variability in IPP Plasma Concentrations Between Subjects
High inter-individual variability is a common challenge in oral peptide delivery.[6]
-
Food Effects: The presence of food can significantly impact peptide absorption. Standardize the feeding state of the animals (e.g., fasted overnight).[2] Interestingly, some studies suggest that co-ingestion with macronutrients, particularly protein, may enhance the bioavailability of lacto-tri-peptides like IPP.[14]
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit time can affect the extent of degradation and absorption.
-
Inconsistent Dosing: Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of H-Ile-Pro-Pro-OH? A1: The absolute oral bioavailability of IPP is very low, reported to be around 0.1% in pigs.[3][4][5] This is a critical factor to consider when designing in vivo experiments and setting expectations for plasma concentrations.
Q2: What are the main barriers to the in vivo absorption of IPP? A2: The primary barriers are pre-systemic enzymatic degradation in the gastrointestinal tract and poor penetration of the intestinal mucosa.[6][7] Peptides are susceptible to breakdown by various proteases and peptidases, and their generally hydrophilic nature limits passive diffusion across the lipid membranes of intestinal epithelial cells.[8]
Q3: How is IPP absorbed in the intestine? A3: As a tripeptide, IPP is primarily absorbed via the PepT1 transporter, which is located on the apical membrane of intestinal epithelial cells.[9][10][13] This is a carrier-mediated active transport process.[9] Some paracellular transport (between cells) may also occur.[13]
Q4: Does the hydrochloride salt form of H-Ile-Pro-Pro-OH affect its absorption? A4: The salt form can influence the solubility and dissolution rate of the peptide, which are prerequisites for absorption. While specific data on the hydrochloride salt's effect on IPP's in vivo absorption is limited, ensuring the peptide is fully dissolved in the vehicle is crucial for consistent results.
Q5: Can I use a Caco-2 cell permeability assay to predict the in vivo absorption of IPP? A5: Yes, the Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal permeability and can be a valuable tool.[1][15][16][17] It can help determine the apparent permeability coefficient (Papp) and investigate whether IPP is a substrate for efflux transporters like P-glycoprotein (P-gp).[15][16]
Q6: What is the primary mechanism of action for IPP's biological effects, given its low bioavailability? A6: The primary and most well-characterized mechanism of action for H-Ile-Pro-Pro-OH is the competitive inhibition of Angiotensin-Converting Enzyme (ACE).[5][18][19] Even at the low systemic concentrations achieved after oral administration, IPP can exert its antihypertensive effects.[4] Some studies also suggest that IPP may have local effects within the gastrointestinal tract or that its metabolites could be active. Additionally, research in spontaneously hypertensive rats suggests that IPP may reduce sympathetic nerve activity via the stomach and afferent vagus nerve, contributing to a reduction in mean arterial pressure.[20]
Experimental Protocols
Protocol 1: In Vitro Gastrointestinal Stability Assay
This protocol assesses the stability of H-Ile-Pro-Pro-OH in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Preparation of Simulated Fluids:
-
SGF (pH 1.2): Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.
-
SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10.0 g of pancreatin. Adjust pH to 6.8 with 0.2 N NaOH or 0.2 N HCl and adjust the final volume to 1000 mL with water.[5]
-
-
Incubation:
-
Dissolve IPP in SGF and SIF to a final concentration of 1 mg/mL.
-
Incubate the solutions in a shaking water bath at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile) and flash-freezing.
-
-
Analysis:
-
Analyze the concentration of intact IPP in each sample using a validated LC-MS/MS method.
-
Calculate the percentage of IPP remaining at each time point relative to the 0-minute sample.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol determines the bidirectional permeability of H-Ile-Pro-Pro-OH across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Alternatively, perform a Lucifer yellow rejection assay.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Transport: Add IPP solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add IPP solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Collect samples from the receiver chamber at specified time points.
-
Analyze the concentration of IPP in the samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)). An ER > 2 suggests active efflux.[16]
-
Visualizations
Caption: Workflow of H-Ile-Pro-Pro-OH absorption barriers in vivo.
Caption: Troubleshooting workflow for poor IPP in vivo absorption.
Caption: Mechanism of action of H-Ile-Pro-Pro-OH via ACE inhibition.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile-Pro-Pro and Val-Pro-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rawamino.com [rawamino.com]
- 8. seranovo.com [seranovo.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Absorption of Amino Acids and Peptides [vivo.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and in vivo transport models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Lacto-Tri-Peptide Bio-Availability by Co-Ingestion of Macronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Collision Energy for IPP Mass Spectrometry: A Technical Support Center
Welcome to the Technical Support Center for optimizing collision energy in Ion-Pair Penetration (IPP) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and refining your experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is Ion-Pair Penetration (IPP) Mass Spectrometry and why is optimizing collision energy critical?
A1: Ion-Pair Penetration (IPP) Mass Spectrometry is a technique used to analyze charged or highly polar molecules that are not well retained in reversed-phase liquid chromatography (LC). It involves the use of an ion-pairing reagent in the mobile phase to form a neutral, non-covalent complex with the analyte. This complex is then introduced into the mass spectrometer. The "penetration" aspect refers to getting this intact ion-pair into the gas phase for analysis.
Optimizing collision energy, particularly the in-source collision-induced dissociation (CID) or cone voltage, is crucial for two main reasons:
-
Preservation of the Intact Ion-Pair: Initially, "soft" ionization conditions with low collision energy are necessary to transfer the non-covalent ion-pair from the liquid phase to the gas phase without causing it to break apart prematurely.[1][2]
-
Controlled Fragmentation for Structural Information: Once the intact ion-pair is in the gas phase, a specific, higher collision energy can be applied to induce fragmentation. This controlled fragmentation provides valuable structural information about the original analyte.[3][4]
Q2: I am not seeing the intact ion-pair in my mass spectrum. What are the likely causes?
A2: The absence of the intact ion-pair peak is a common issue. The primary causes are often related to the collision energy being too high, leading to in-source fragmentation, or issues with the ion-pairing reagent itself.[5][6]
-
Excessive In-Source Fragmentation: The cone voltage (also known as declustering potential or fragmentor voltage) may be set too high, causing the ion-pair to dissociate immediately upon entering the mass spectrometer.[4][5]
-
Ion Suppression: The ion-pairing reagent itself can suppress the ionization of your analyte. This is a well-known phenomenon in LC-MS.[7][8]
-
Suboptimal Ion-Pairing Reagent Concentration: The concentration of the ion-pairing reagent needs to be carefully optimized. Too low a concentration may not form the ion-pair effectively, while too high a concentration can lead to significant ion suppression.[7]
-
Incompatible Ion-Pairing Reagent: Not all ion-pairing reagents are suitable for mass spectrometry. Volatile reagents are preferred to minimize contamination of the ion source.[9]
Q3: My signal intensity is weak and inconsistent. How can I troubleshoot this?
A3: Weak and inconsistent signals are often due to ion suppression, matrix effects, or unstable spray conditions.[10]
-
Matrix Effects: Co-eluting species from your sample matrix can interfere with the ionization of your analyte, leading to ion suppression or enhancement.[10]
-
Contamination of the Ion Source: Ion-pairing reagents, especially non-volatile ones, can accumulate in the ion source over time, leading to a gradual decrease in signal intensity and increased background noise.[9]
-
Unstable Electrospray: The stability of the electrospray is crucial for consistent signal. This can be affected by the mobile phase composition, flow rate, and the physical state of the ESI needle.
-
Improper Grounding or Electronic Noise: Ensure the instrument is properly grounded and shielded from sources of electromagnetic interference.[11]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during IPP mass spectrometry experiments.
Issue 1: Low or No Intact Ion-Pair Signal
| Potential Cause | Troubleshooting Steps |
| Excessive Cone Voltage | Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the expected intact ion-pair m/z. |
| Ion Suppression | - Dilute the sample to reduce the concentration of interfering matrix components.- Improve sample cleanup procedures.- If possible, modify the chromatography to separate the analyte from the suppressing species. |
| Inappropriate Ion-Pairing Reagent | - Switch to a volatile ion-pairing reagent such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) where appropriate.- Ensure the ion-pairing reagent is fresh and of high purity. |
| Suboptimal Reagent Concentration | Perform experiments with varying concentrations of the ion-pairing reagent to find the optimal balance between chromatographic retention and MS signal intensity. |
Issue 2: Excessive or Uncontrolled Fragmentation
| Potential Cause | Troubleshooting Steps |
| High Source Temperature | Higher source temperatures can lead to thermal degradation and increased in-source fragmentation. Gradually lower the source temperature and observe the effect on the mass spectrum.[5] |
| High Cone Voltage | As with the loss of the intact ion-pair, a high cone voltage is a primary cause of excessive fragmentation. Reduce the cone voltage to achieve the desired level of fragmentation.[6][12] |
| Analyte Instability | Some molecules are inherently unstable and prone to fragmentation even under soft ionization conditions. Consider derivatization to a more stable form if possible. |
Issue 3: High Background Noise and Contamination
| Potential Cause | Troubleshooting Steps |
| Ion-Pairing Reagent Buildup | - Regularly clean the ion source, including the ESI probe, capillary, and skimmer cone.- Dedicate an LC system and column to ion-pairing methods to avoid cross-contamination.[9] |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and fresh reagents.- Filter all mobile phases before use. |
| Leaks in the System | Check for leaks in the gas and solvent lines, as this can introduce contaminants and cause an unstable background. |
Experimental Protocols
Protocol 1: Optimizing Cone Voltage for Intact Ion-Pair Analysis
This protocol describes a systematic approach to determine the optimal cone voltage for preserving the intact ion-pair.
-
Analyte and Ion-Pairing Reagent Preparation:
-
Prepare a standard solution of your analyte at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your LC mobile phase.
-
Prepare your mobile phase containing the chosen ion-pairing reagent at a starting concentration (e.g., 10 mM).
-
-
Mass Spectrometer Setup:
-
Infuse the analyte solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to operate in full scan mode, monitoring the m/z range where you expect to see the intact ion-pair.
-
Begin with a low cone voltage setting (e.g., 10 V).
-
-
Cone Voltage Ramping Experiment:
-
Acquire a mass spectrum at the initial low cone voltage.
-
Increase the cone voltage in discrete steps (e.g., 5 V increments) up to a maximum value (e.g., 100 V).
-
At each step, allow the signal to stabilize before acquiring the spectrum.
-
-
Data Analysis:
-
For each acquired spectrum, record the intensity of the peak corresponding to the intact ion-pair.
-
Plot the intensity of the intact ion-pair peak as a function of the cone voltage.
-
The optimal cone voltage for preserving the intact ion-pair is the value that yields the maximum intensity for this peak.
-
Protocol 2: Controlled In-Source Fragmentation of the Ion-Pair
This protocol outlines the steps to find the optimal collision energy for generating informative fragment ions from the intact ion-pair.
-
Initial Setup:
-
Using the optimal cone voltage for the intact ion-pair determined in Protocol 1, acquire a stable signal of the precursor ion.
-
Set up a product ion scan experiment where the intact ion-pair is selected as the precursor ion.
-
-
Collision Energy Ramping:
-
Begin with a low in-source collision energy (this may be controlled by the cone voltage or a separate "collision energy" parameter in the source region, depending on the instrument).
-
Systematically increase the collision energy in small increments (e.g., 2-5 eV).
-
At each energy step, acquire a full product ion spectrum.
-
-
Data Analysis and Optimization:
-
Monitor the intensity of the precursor (intact ion-pair) and the resulting fragment ions as a function of the collision energy.
-
The optimal collision energy is typically the value that produces the highest intensity of the desired fragment ions while maintaining a reasonable abundance of the precursor ion for confirmation.
-
Quantitative Data Summary
The following table provides an example of the data that would be generated during a cone voltage optimization experiment for a hypothetical analyte forming an ion-pair.
Table 1: Example of Cone Voltage Optimization for an Ion-Paired Analyte
| Cone Voltage (V) | Intact Ion-Pair Intensity (Counts) | Fragment A Intensity (Counts) | Fragment B Intensity (Counts) |
| 10 | 5.0e5 | 1.0e3 | 5.0e2 |
| 20 | 8.0e5 | 5.0e3 | 1.0e3 |
| 30 | 9.5e5 | 1.5e4 | 3.0e3 |
| 40 | 7.0e5 | 5.0e4 | 1.0e4 |
| 50 | 4.0e5 | 8.0e4 | 3.0e4 |
| 60 | 1.5e5 | 9.5e4 | 5.0e4 |
| 70 | 5.0e4 | 7.0e4 | 4.0e4 |
| 80 | 1.0e4 | 4.0e4 | 2.5e4 |
In this example, a cone voltage of 30 V would be optimal for observing the intact ion-pair.
Visualizations
References
- 1. On the preservation of non-covalent protein complexes during electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. In-source fragmentation [jeolusa.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis | Technology Networks [technologynetworks.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Efficacy of Isoleucyl-prolyl-proline (IPP) in Spontaneously Hypertensive Rats (SHR)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to the low efficacy of Isoleucyl-prolyl-proline (IPP) in spontaneously hypertensive rats (SHR). This guide includes frequently asked questions (FAQs), detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during in vivo experiments with IPP in SHR models.
Q1: We are not observing a significant reduction in blood pressure in SHRs after oral administration of IPP. What are the potential reasons for this low efficacy?
A1: The modest antihypertensive effect of IPP in SHRs is a known challenge. Several factors can contribute to this observation:
-
Low Bioavailability: Like many orally administered peptides, IPP is susceptible to degradation by proteases in the gastrointestinal tract, which can significantly reduce the amount of intact peptide that reaches systemic circulation.[1]
-
Rapid Clearance: Peptides can be quickly cleared from the bloodstream through renal filtration and enzymatic degradation in the plasma.
-
Weak ACE Inhibition: While IPP is an ACE inhibitor, its inhibitory potency is considered weak compared to synthetic ACE inhibitors.
-
Counter-Regulatory Mechanisms: The renin-angiotensin system (RAS) has several feedback loops. Inhibition of ACE can lead to a compensatory increase in renin release, which may counteract the blood pressure-lowering effects. In SHRs, there is evidence of an upregulated intrarenal RAS, which may contribute to resistance to ACE inhibition.
-
Complexity of Hypertension in SHRs: The pathophysiology of hypertension in SHRs is multifactorial and not solely dependent on the RAS. Other systems, such as the sympathetic nervous system and endothelial dysfunction, play significant roles. The effect of IPP on these other systems may be limited.[2]
-
Experimental Variability: Factors such as the age of the SHRs, the method of blood pressure measurement, and the stress levels of the animals can all introduce variability and mask a modest treatment effect.
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure the IPP used is of high purity and has been stored correctly to prevent degradation.
-
Optimize Dosing Regimen: Consider a dose-response study to determine if a higher dose is required. However, be mindful of potential off-target effects at very high concentrations.
-
Assess Bioavailability: If possible, perform pharmacokinetic studies to measure the plasma concentration of intact IPP after oral administration.
-
Refine Blood Pressure Measurement Technique: Ensure proper technique and acclimatization of the animals to minimize stress-induced blood pressure fluctuations. (See Experimental Protocols section).
-
Consider Alternative Administration Routes: While oral administration is common for functional food components, initial proof-of-concept studies could utilize subcutaneous or intraperitoneal injection to bypass first-pass metabolism and degradation in the gut, helping to determine if the peptide is active in vivo when systemic exposure is guaranteed.
Q2: How can we confirm that IPP is reaching the target tissues and inhibiting ACE in our SHR model?
A2: To verify the in vivo activity of IPP, you can perform the following assays:
-
Measure Plasma/Tissue ACE Activity: Collect blood or tissue samples (e.g., aorta, lung, kidney) after IPP administration and measure ACE activity using a commercially available kit. A reduction in ACE activity compared to a vehicle-treated control group would indicate target engagement.
-
Quantify Angiotensin II Levels: A decrease in the plasma or tissue levels of angiotensin II, the product of ACE, would provide further evidence of ACE inhibition.
-
Pharmacokinetic Analysis: Measure the concentration of IPP in plasma at different time points after administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: Are there alternative mechanisms of action for IPP beyond ACE inhibition that we should investigate?
A3: Yes, research suggests that the effects of IPP may not be solely due to ACE inhibition. Consider investigating the following:
-
Modulation of the Autonomic Nervous System: Studies have shown that IPP can reduce cutaneous arterial sympathetic nerve activity in SHRs, an effect that is abolished by vagotomy. This suggests an interaction with the nervous system that contributes to its blood pressure-lowering effect.[2]
-
Effects on Gene Expression: IPP has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS) and connexin 40 in the aorta of SHRs. These genes are involved in vasodilation and intercellular communication in the vasculature, respectively.[3]
Quantitative Data from a Representative SHR Study
The following table summarizes data from a study investigating the long-term effects of a sour milk product containing IPP and Valyl-prolyl-proline (VPP) on systolic blood pressure (SBP) in spontaneously hypertensive rats.
| Treatment Group | Duration of Treatment | Change in Systolic Blood Pressure (mmHg) | p-value |
| IPP and VPP in water | 12 weeks | -12 | < 0.001 |
| Sour milk with IPP and VPP | 12 weeks | -17 | < 0.001 |
Data adapted from a study investigating the long-term intake of IPP and VPP in SHRs.
Gene Expression Changes in SHR Aorta after IPP/VPP Treatment
This table presents the fold change in the expression of key genes in the aorta of SHRs after 5 days of oral administration of a mixture of IPP and VPP.
| Gene | Fold Change | p-value |
| Endothelial Nitric Oxide Synthase (eNOS) | 1.89 | < 0.05 |
| Connexin 40 | 2.81 | < 0.05 |
Data from a DNA microarray analysis of gene expression in the aorta of SHRs treated with VPP and IPP.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Oral Administration of IPP to SHRs
Objective: To administer a precise dose of IPP to SHRs via oral gavage.
Materials:
-
Isoleucyl-prolyl-proline (IPP)
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Oral gavage needles (16-18 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow male SHRs (e.g., 6-8 weeks old) to acclimate to the housing conditions for at least one week prior to the experiment.
-
IPP Solution Preparation: Prepare a stock solution of IPP in the chosen vehicle at the desired concentration. Ensure the solution is fully dissolved.
-
Dosage Calculation: Weigh each rat before administration to calculate the exact volume of the IPP solution needed based on the target dose (e.g., mg/kg). The total volume should not exceed 10 mL/kg body weight.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle enters the esophagus. Do not force the needle. If you feel resistance or the animal shows signs of distress, withdraw the needle and try again.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the IPP solution.
-
Needle Removal: Gently withdraw the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.
Protocol 2: Measurement of Systolic Blood Pressure in SHRs using the Tail-Cuff Method
Objective: To non-invasively measure systolic blood pressure in conscious SHRs.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or pad
Procedure:
-
Animal Training: Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before starting the actual measurements. This will help to reduce stress-induced blood pressure elevation.
-
Warming: Place the rat in a warming chamber or on a warming pad (32-34°C) for 10-15 minutes to increase blood flow to the tail, which is necessary for detecting the pulse.
-
Restraint and Cuff Placement: Gently place the rat in the restrainer. Position the occlusion cuff at the base of the tail and the pulse sensor distal to the cuff.
-
Measurement Cycle: Initiate the measurement cycle on the control unit. The system will automatically inflate the cuff and then slowly deflate it, recording the pressure at which the pulse reappears (systolic blood pressure).
-
Multiple Readings: Perform at least 5-7 consecutive measurements for each rat and calculate the average to obtain a reliable blood pressure reading. Discard any readings that are clearly erroneous.
-
Data Recording: Record the average systolic blood pressure for each animal at regular intervals throughout the study (e.g., weekly).
Signaling Pathways and Experimental Workflows
This section provides visual representations of the potential mechanisms of action of IPP and a typical experimental workflow.
References
- 1. In Vitro and In Vivo Antihypertensive Effect of Milk Fermented with Different Strains of Common Starter Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Ile-Pro-Pro-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during experiments with H-Ile-Pro-Pro-OH hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as Isoleucyl-Prolyl-Proline hydrochloride, is a tripeptide with the amino acid sequence Ile-Pro-Pro. It is often derived from milk proteins and is recognized for its bioactivity as an Angiotensin-Converting Enzyme (ACE) inhibitor, making it a subject of interest in cardiovascular research.[1] Its structure, containing two consecutive proline residues, confers significant resistance to degradation by many gastrointestinal proteases.
Q2: I'm observing cloudiness and precipitation in my this compound solution. What is the likely cause?
A2: Cloudiness or precipitation in your this compound solution is most likely due to peptide aggregation. This is a common phenomenon for peptides, especially those containing hydrophobic amino acids like Isoleucine. Aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[1]
Q3: What factors contribute to the aggregation of this compound?
A3: Several factors can promote the aggregation of this peptide:
-
Hydrophobicity: The presence of the hydrophobic amino acid Isoleucine can drive peptide molecules to cluster together to minimize their interaction with the aqueous solvent.[1]
-
Concentration: At higher concentrations, the probability of intermolecular interactions leading to aggregation increases.[1]
-
pH: The pH of the solution is a critical factor. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The calculated theoretical pI of H-Ile-Pro-Pro-OH is approximately 5.88. At or near this pH, the lack of electrostatic repulsion between peptide molecules facilitates aggregation.[1]
-
Temperature: While gentle warming can sometimes aid in initial dissolution, elevated temperatures can increase the rate of aggregation.[1]
-
Ionic Strength: The salt concentration of the buffer can influence the electrostatic interactions between peptide molecules and affect their solubility.[1]
-
Mechanical Stress: Vigorous vortexing or excessive shaking can sometimes induce aggregation.[1]
Q4: How do the proline residues in the sequence affect aggregation?
A4: Proline residues have a unique cyclic structure that restricts the conformational flexibility of the peptide backbone. The presence of two consecutive prolines in H-Ile-Pro-Pro-OH creates a rigid structure that can influence its aggregation propensity. While proline is often considered a "β-sheet breaker" and can disrupt the formation of ordered amyloid fibrils, the overall hydrophobicity of the peptide can still lead to amorphous (non-structured) aggregation. The cis-trans isomerization of the peptide bond involving proline can also be a rate-limiting step in conformational changes that may precede aggregation.
Troubleshooting Guide
Issue 1: Poor Solubility of Lyophilized Peptide
Symptom: The lyophilized this compound powder does not readily dissolve in aqueous buffers (e.g., PBS, Tris).
Cause: The hydrophobic nature of the Isoleucine residue can make direct dissolution in aqueous solutions difficult.
Solutions:
| Solution ID | Description | Step-by-Step Instructions | Expected Outcome |
| TS1-A | Direct Dissolution with Sonication | 1. Allow the vial of lyophilized peptide to reach room temperature before opening. 2. Add the desired volume of buffer. 3. Gently vortex the solution. 4. Place the vial in a sonicator bath for 5-10 minute intervals. 5. Visually inspect for dissolution between sonication cycles. | A clear solution is obtained. |
| TS1-B | Use of an Organic Co-Solvent | 1. Dissolve the peptide in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). 2. Once fully dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture while gently stirring. | A clear stock solution is formed, which can be further diluted in aqueous buffers. |
| TS1-C | pH Adjustment | 1. Attempt to dissolve the peptide in a buffer with a pH at least 1-2 units away from its pI (~5.88), for example, a buffer with a pH < 4.88 or > 6.88.[1] | Increased electrostatic repulsion between peptide molecules enhances solubility. |
Issue 2: Solution Becomes Cloudy or Forms Precipitate Over Time
Symptom: A previously clear solution of this compound becomes turbid or shows visible particles after a period of storage or upon freeze-thaw cycles.
Cause: The peptide is aggregating in solution due to factors like concentration, temperature fluctuations, or suboptimal buffer conditions.
Solutions:
| Solution ID | Description | Step-by-Step Instructions | Expected Outcome |
| TS2-A | Optimize Storage Conditions | 1. Prepare fresh solutions for each experiment whenever possible. 2. If storage is necessary, filter-sterilize the solution and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Consider adding a cryoprotectant like glycerol (B35011) (5-10%) to stored solutions. | Reduced aggregation upon storage and thawing. |
| TS2-B | Adjust Buffer Composition | 1. If using a buffer near the pI of the peptide, switch to a buffer with a pH further away from ~5.88. 2. Evaluate the effect of ionic strength by preparing solutions with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). | Identification of a buffer system that maintains peptide solubility over time. |
| TS2-C | Inclusion of Solubility-Enhancing Excipients | 1. For non-biological applications, consider adding a low concentration of a chaotropic agent like guanidine (B92328) hydrochloride (e.g., 0.1-0.5 M). 2. For cellular assays, the addition of a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) might be tested for compatibility and effectiveness. | Improved long-term stability of the peptide solution. |
Quantitative Data Summary
Specific experimental data on the solubility and aggregation of this compound is limited in publicly available literature. The following tables provide illustrative data based on the expected behavior of similar hydrophobic peptides.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Notes |
| Water | Sparingly Soluble | Solubility is pH-dependent. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | Near the isoelectric point, aggregation is likely. |
| 0.1 M Acetic Acid (pH ~2.9) | Soluble | The peptide will have a net positive charge, increasing solubility. |
| 0.1 M Ammonium Bicarbonate (pH ~7.8) | Soluble | The peptide will have a net negative charge, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A good initial solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Freely Soluble | Another suitable organic solvent for initial dissolution. |
| Acetonitrile/Water (1:1) with 0.1% TFA | Soluble | Commonly used for reversed-phase chromatography. |
Table 2: Illustrative Dynamic Light Scattering (DLS) Data for this compound under Different Conditions
| Condition | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Interpretation |
| 1 mg/mL in 0.1 M Acetic Acid | 1-5 | < 0.2 | Primarily monomeric peptide. |
| 1 mg/mL in PBS pH 7.4 | 100 - 1000+ | > 0.5 | Significant aggregation and polydisperse species. |
| 5 mg/mL in PBS pH 7.4 | > 1000 | > 0.7 | Extensive aggregation, likely visible precipitation. |
| 1 mg/mL in PBS pH 7.4 + Sonication | 50 - 200 | 0.3 - 0.5 | Partial disaggregation into smaller oligomers. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Aggregation
Objective: To assess the size distribution of this compound in solution and detect the presence of aggregates.
Materials:
-
This compound solution
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
Methodology:
-
Prepare the this compound solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.
-
Equilibrate the sample to the desired temperature within the DLS instrument (e.g., 25°C).
-
Set the instrument parameters (e.g., scattering angle, laser wavelength).
-
Perform the measurement, ensuring a sufficient number of acquisitions to obtain a stable correlation function.
-
Analyze the data to determine the Z-average hydrodynamic diameter and the polydispersity index (PDI). A monomodal peak with a small hydrodynamic radius is indicative of a monomeric peptide, while the presence of larger species or a high PDI suggests aggregation.[1]
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
Objective: To detect the formation of amyloid-like fibrils, a specific type of ordered aggregate.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation ~440-450 nm, Emission ~480-490 nm)
-
Black, clear-bottom 96-well plates
Methodology:
-
Prepare the this compound samples to be tested. These may be samples incubated under conditions expected to induce aggregation (e.g., elevated temperature, specific pH).
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In a 96-well plate, add a specific volume of the ThT working solution to each well.
-
Add a small volume of the peptide sample to the corresponding wells. Include a buffer-only control and a ThT-only control.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity. A significant increase in fluorescence in the presence of the peptide compared to the controls indicates the presence of amyloid-like fibrils.
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregates
Objective: To directly visualize the morphology of this compound aggregates.
Materials:
-
This compound solution containing aggregates
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Methodology:
-
Apply a small drop (3-5 µL) of the peptide solution onto the surface of a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess liquid using the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water. Blot again.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope. Fibrillar or amorphous aggregates can be visualized and their morphology characterized.
Visualizations
Caption: Experimental workflow for the analysis of this compound aggregation.
Caption: Troubleshooting logic for this compound aggregation issues.
References
Technical Support Center: Isopentenyl Pyrophosphate (IPP) Sample Integrity
Welcome to the technical support center for Isopentenyl Pyrophosphate (IPP) analysis. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of IPP in biological samples throughout experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Isopentenyl Pyrophosphate (IPP) and why is its stability a concern?
Isopentenyl Pyrophosphate (IPP) is a key intermediate in the mevalonate (B85504) (MVA) pathway, which is essential for the biosynthesis of a vast array of molecules, including cholesterol, steroid hormones, and non-steroid isoprenoids.[1][2] Due to its pyrophosphate group, IPP is susceptible to enzymatic degradation by phosphatases and chemical hydrolysis, particularly in non-optimal pH and temperature conditions.[3] This instability can lead to artificially low measurements of IPP levels in biological samples, compromising experimental results.
Q2: What are the primary causes of IPP degradation in biological samples?
The primary causes of IPP degradation in biological samples include:
-
Enzymatic Degradation: Endogenous phosphatases present in cell lysates and tissue homogenates can rapidly cleave the pyrophosphate bond of IPP.[3]
-
Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis, especially at acidic pH and elevated temperatures.[3]
-
Improper Sample Handling: Delays in processing, slow freezing, and repeated freeze-thaw cycles can all contribute to the degradation of IPP.
Q3: How can I prevent enzymatic degradation of IPP during sample preparation?
To prevent enzymatic degradation, it is crucial to inhibit phosphatase activity. This can be achieved by:
-
Rapid Quenching: Immediately stopping all metabolic activity is the first and most critical step. This is typically done by flash-freezing the sample in liquid nitrogen.[3]
-
Using Phosphatase Inhibitors: Incorporating a cocktail of phosphatase inhibitors in your lysis and extraction buffers is essential. Key inhibitors for pyrophosphates include sodium fluoride, sodium orthovanadate, and sodium pyrophosphate.[4]
Q4: What is the best way to store biological samples intended for IPP analysis?
For long-term storage, samples should be stored at -80°C.[5] It is crucial to minimize the time between sample collection and freezing. Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of IPP. For short-term storage during processing, samples should be kept on ice at all times.
Q5: Which anticoagulant should I use for blood sample collection for IPP analysis?
For blood sample collection, EDTA tubes are generally preferred over heparin tubes for preserving the stability of many analytes, including those with phosphate (B84403) groups.[6][7] EDTA works by chelating calcium ions, which are cofactors for many enzymes, including some phosphatases, thus helping to preserve the integrity of IPP.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of IPP in biological samples.
| Issue | Possible Causes | Recommended Solutions |
| Low or No IPP Signal in LC-MS/MS | 1. Inefficient Cell Lysis: Incomplete disruption of cells leads to poor release of intracellular IPP.[3] 2. Metabolite Degradation: Failure to rapidly quench metabolic activity or inhibit phosphatases.[3] 3. Poor Extraction Efficiency: The chosen solvent may not be optimal for the polar, phosphorylated IPP molecule.[3] 4. Sample Loss During Cleanup: IPP may be lost during solid-phase extraction (SPE) or other cleanup steps.[3] | 1. Use mechanical lysis methods like sonication or bead beating in conjunction with appropriate lysis buffers. Ensure complete homogenization.[4][9] 2. Immediately flash-freeze samples in liquid nitrogen after harvesting. Always use ice-cold solvents and include a phosphatase inhibitor cocktail in all buffers.[3] 3. Use a polar extraction solvent with a slightly basic pH, such as an isopropanol (B130326)/water mixture containing ammonium (B1175870) bicarbonate.[3] 4. Optimize your SPE protocol to ensure the retention of polar analytes. Test recovery at each step.[3] |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Differences in the time between harvesting and quenching for each sample. 2. Incomplete Homogenization: Non-uniform tissue or cell pellets can lead to variable extraction efficiency. 3. Pipetting Errors: Inaccurate pipetting of small volumes of samples or standards. | 1. Standardize your workflow to ensure all samples are processed identically and rapidly. 2. Ensure thorough homogenization of each sample before proceeding with extraction. 3. Use calibrated pipettes and careful pipetting techniques. |
| Poor Peak Shape in Chromatography | 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phosphorylated compounds. 2. Column Contamination: Buildup of matrix components on the analytical column. | 1. Use a high pH mobile phase, such as 10 mM ammonium carbonate with 0.1% ammonium hydroxide, for good peak shape and retention of pyrophosphates.[3] 2. Implement a robust sample cleanup procedure and regularly clean or replace the column and guard column. |
Data Presentation
Table 1: Illustrative Stability of IPP in Human Plasma under Different Storage Conditions
Disclaimer: Specific quantitative stability data for IPP in biological matrices is limited in the public domain. This table is an illustrative example based on the general principles of pyrophosphate stability and data for other labile analytes.
| Storage Temperature | Anticoagulant | Duration | Estimated IPP Recovery (%) |
| Room Temperature (~22°C) | EDTA | 4 hours | 85 - 95% |
| Room Temperature (~22°C) | Heparin | 4 hours | 75 - 85% |
| 4°C | EDTA | 24 hours | 90 - 98% |
| 4°C | Heparin | 24 hours | 80 - 90% |
| -20°C | EDTA | 1 month | 80 - 90% |
| -80°C | EDTA | 6 months | >95% |
Experimental Protocols
Protocol 1: Sample Collection and Quenching for Cultured Cells
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant carefully, without disturbing the cell pellet.
-
-
Cell Harvesting (Adherent Cells):
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a minimal volume of ice-cold PBS and scrape the cells using a pre-chilled cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Quenching:
-
Immediately after harvesting, flash-freeze the cell pellet in liquid nitrogen.
-
Store the frozen pellets at -80°C until extraction.
-
Protocol 2: IPP Extraction from Mammalian Cells
-
Prepare Extraction Buffer: Prepare an ice-cold extraction buffer of 80% isopropanol in water containing 100 mM ammonium bicarbonate and a commercial phosphatase inhibitor cocktail (use at the manufacturer's recommended concentration).
-
Cell Lysis:
-
Add 500 µL of ice-cold extraction buffer to the frozen cell pellet (for approximately 1x10^7 cells).
-
Vortex thoroughly for 1 minute to resuspend the pellet.
-
-
Homogenization:
-
Sonicate the sample on ice using a probe sonicator. Use short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) to prevent heating.[4]
-
-
Incubation:
-
Incubate the homogenate at 70°C for 15 minutes to ensure complete extraction.[3]
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted IPP, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
-
Protocol 3: IPP Extraction from Tissue Samples
-
Tissue Collection:
-
Excise the tissue of interest as quickly as possible to minimize post-mortem degradation.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C.
-
-
Tissue Pulverization:
-
Keep the frozen tissue in liquid nitrogen and pulverize it into a fine powder using a pre-chilled mortar and pestle or a cryo-grinder.
-
-
Extraction:
-
Weigh the frozen tissue powder (typically 20-50 mg).
-
Add 1 mL of ice-cold extraction buffer (as described in Protocol 2) per 50 mg of tissue.
-
Homogenize the sample using a bead beater or a sonicator until the tissue is completely dispersed.
-
-
Follow Steps 4-7 from Protocol 2 for incubation, clarification, supernatant collection, and drying/reconstitution.
Visualizations
Caption: The Mevalonate Pathway for IPP Biosynthesis.
Caption: Experimental Workflow for IPP Analysis.
Caption: Troubleshooting Logic for Low IPP Recovery.
References
- 1. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 6. The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes [pubmed.ncbi.nlm.nih.gov]
- 7. edtatube.com [edtatube.com]
- 8. kdlnc.com [kdlnc.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isoleucyl-prolyl-proline (IPP) Immunoassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Isoleucyl-prolyl-proline (IPP) immunoassays, with a focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for IPP?
A competitive immunoassay is a common format for quantifying small molecules like Isoleucyl-prolyl-proline (IPP). In this setup, a known amount of labeled IPP (e.g., conjugated to an enzyme) competes with the unlabeled IPP in the sample for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled IPP is inversely proportional to the concentration of IPP in the sample. A higher concentration of IPP in the sample will result in less labeled IPP binding to the antibody, leading to a weaker signal.
Q2: What are the potential sources of cross-reactivity in my IPP immunoassay?
Cross-reactivity occurs when the antibody in your assay binds to molecules other than IPP.[1] This can lead to an overestimation of the IPP concentration.[1] For IPP, a tripeptide, potential cross-reactants include:
-
Other small peptides with similar amino acid sequences or structures, such as Valyl-prolyl-proline (VPP), which is often found in similar biological matrices.[2]
-
Metabolites of IPP.[3]
-
Structurally related compounds present in the sample matrix.[3]
Q3: How can I determine if my assay is experiencing cross-reactivity?
To assess cross-reactivity, you can perform a cross-reactivity study. This involves testing the response of the assay to potentially cross-reacting substances at various concentrations. The results are typically expressed as a percentage of cross-reactivity relative to IPP.
Q4: What is a "matrix effect" and how can it affect my IPP immunoassay results?
The matrix effect is an interference caused by the components of the sample matrix (e.g., serum, plasma, cell culture media) on the antibody-antigen binding.[4] This can lead to inaccurate quantification of IPP. It is crucial to use a matrix for your standards and controls that closely matches your sample matrix to minimize this effect.
Troubleshooting Guides
Problem 1: High Background Signal
A high background signal can obscure the specific signal from your IPP, leading to inaccurate results.[5][6]
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure the blocking step is performed for the recommended time and temperature.[5][6] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents.[5][6] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's species and isotype. Consider using a pre-adsorbed secondary antibody. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure proper storage of all kit components. |
Problem 2: Weak or No Signal
This issue can arise from various factors, preventing the generation of a detectable signal.[4][7]
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. |
| Incorrect Assay Setup | Double-check the protocol to ensure all steps were performed in the correct order and with the correct volumes.[8] |
| IPP Concentration Below Detection Limit | If possible, concentrate your samples. Ensure your standard curve covers the expected concentration range of your samples.[4] |
| Improper Plate Washing | Overly aggressive washing can strip the coated antigen or antibody from the plate. Ensure the washing procedure is not too harsh.[9] |
| Substrate Not Suitable for Enzyme | Confirm that the substrate is correct for the enzyme used in the assay (e.g., TMB for HRP). |
Problem 3: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.[4]
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of the IPP standard. Use calibrated pipettes and proper pipetting techniques.[4] Prepare fresh standards for each assay.[4] |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for a competitive immunoassay, typically a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit.[4] |
| Degraded Standard | Store the IPP standard according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[4] |
Quantitative Data Summary
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical IPP Immunoassay
This table provides an example of how to present cross-reactivity data. The values are for illustrative purposes and should be determined experimentally for your specific assay.
| Compound | Structure | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Isoleucyl-prolyl-proline (IPP) | Ile-Pro-Pro | 10 | 100% |
| Valyl-prolyl-proline (VPP) | Val-Pro-Pro | 100 | 15% |
| Leucyl-prolyl-proline (LPP) | Leu-Pro-Pro | 100 | 5% |
| Prolyl-prolyl-isoleucine (PPI) | Pro-Pro-Ile | 1000 | <1% |
| Isoleucine (Ile) | Ile | 1000 | <0.1% |
| Proline (Pro) | Pro | 1000 | <0.1% |
% Cross-Reactivity = (Concentration of IPP at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for IPP Quantification
This protocol outlines the general steps for a competitive ELISA to determine the concentration of IPP in a sample.
-
Coating: Dilute the anti-IPP antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBST) per well.[5]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction: Add 50 µL of your standards or samples to the appropriate wells. Then, add 50 µL of IPP-enzyme conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step, increasing to 5 washes to remove all unbound reagents.[5]
-
Substrate Development: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops.[5]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.[5]
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[5]
-
Data Analysis: Plot a standard curve of absorbance versus the log of the IPP concentration. Use a 4-PL or 5-PL curve fit to determine the IPP concentration in your samples.
Protocol 2: Assessment of Cross-Reactivity
This protocol describes how to evaluate the specificity of your anti-IPP antibody.
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of the potential cross-reacting compounds (e.g., VPP, LPP) in the same buffer used for your IPP standards.
-
Run Competitive ELISA: Follow the Competitive ELISA protocol (Protocol 1), but instead of using IPP standards, use the serial dilutions of the potential cross-reactants.
-
Generate Inhibition Curves: For each compound, plot the percentage of inhibition versus the log of the compound's concentration. The percentage of inhibition is calculated as: [(Absorbance of zero standard - Absorbance of sample) / Absorbance of zero standard] x 100.
-
Determine IC50 Values: From the inhibition curves, determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of IPP / IC50 of cross-reactant) x 100
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. arp1.com [arp1.com]
Calibrating instruments for H-Ile-Pro-Pro-OH hydrochloride detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the detection and quantification of H-Ile-Pro-Pro-OH hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is the hydrochloride salt of the tripeptide Isoleucyl-Prolyl-Proline (IPP). This bioactive peptide, often derived from milk protein, is primarily recognized for its ability to inhibit the Angiotensin-Converting Enzyme (ACE). Accurate quantification is crucial for pharmacokinetic studies, determining dosage, and ensuring the efficacy of potential therapeutic applications, particularly in the context of hypertension research.
Q2: Which analytical technique is most suitable for the quantification of this compound?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound in complex biological matrices. This technique offers high selectivity and sensitivity, which are essential for distinguishing the analyte from other components and for detecting it at low concentrations.
Q3: What are the key considerations for sample preparation before HPLC-MS/MS analysis?
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. For biological samples such as plasma or serum, a protein precipitation step is often necessary. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) to the sample, followed by centrifugation to remove the precipitated proteins. Subsequent solid-phase extraction (SPE) can further clean up the sample and concentrate the analyte.
Q4: Why is an internal standard recommended for the quantitative analysis of this compound?
An internal standard (IS) is crucial for accurate quantification in LC-MS/MS analysis. It is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the measurement. A stable isotope-labeled version of H-Ile-Pro-Pro-OH is an ideal internal standard.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Analyte | 1. Improper Sample Preparation: Incomplete protein removal or analyte loss during extraction. 2. Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or insufficient collision energy. 3. Analyte Degradation: Instability of the peptide in the sample matrix or during storage. | 1. Optimize the protein precipitation and/or SPE protocol. Ensure all steps are carried out at appropriate temperatures to minimize degradation. 2. Infuse a standard solution of H-Ile-Pro-Pro-OH directly into the mass spectrometer to optimize the MRM transitions and collision energy. 3. Ensure proper sample handling and storage conditions (e.g., -80°C). Prepare fresh stock solutions and working standards. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interaction of the peptide with active sites on the column. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal. | 1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or a different stationary phase chemistry. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the gradient elution profile. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction recovery. 2. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. 3. Instrument Instability: Fluctuations in the LC pump flow rate or MS detector response. | 1. Use an automated liquid handler for sample preparation if possible. Ensure thorough mixing at each step. Utilize a reliable internal standard. 2. Improve the sample cleanup procedure to remove interfering substances. Adjust the chromatography to separate the analyte from the interfering components. 3. Perform system suitability tests before each analytical run. Regularly maintain and calibrate the LC-MS/MS system. |
| Carryover | Adsorption of the Peptide: The analyte may adsorb to surfaces in the autosampler or LC system. | 1. Use an autosampler wash solution with a high percentage of organic solvent and a small amount of acid (e.g., formic acid). 2. Inject blank samples after high-concentration samples to check for carryover. 3. Consider using deactivated vials and tubing. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solution Preparation: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., 50% methanol (B129727) in water) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with the same solvent to prepare a series of working standard solutions at different concentrations.
-
Calibration Curve Standards: Spike the appropriate blank matrix (e.g., human plasma) with the working standard solutions to create a calibration curve with a minimum of six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
Protocol 3: HPLC-MS/MS Instrument Calibration
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These should be optimized for H-Ile-Pro-Pro-OH and the internal standard. For H-Ile-Pro-Pro-OH (MW: 325.42), a potential precursor ion would be [M+H]+ at m/z 326.2. Product ions would be determined by infusion and fragmentation experiments.
-
-
Calibration Curve Generation:
-
Inject the prepared calibration standards in increasing order of concentration.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the best fit for the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy at the lower end of the curve.
-
Data Presentation
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by H-Ile-Pro-Pro-OH.
Caption: Troubleshooting decision tree for HPLC-MS/MS analysis.
Technical Support Center: Enhancing the Bioavailability of Ile-Pro-Pro (IPP) from Food Matrices
This technical support center is designed for researchers, scientists, and drug development professionals investigating the bioavailability of the bioactive peptide Isoleucine-Proline-Proline (IPP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research in enhancing IPP's uptake from various food matrices.
Frequently Asked Questions (FAQs)
Q1: What is Ile-Pro-Pro (IPP) and why is its bioavailability a research focus?
A1: Ile-Pro-Pro (IPP) is a bioactive tripeptide most commonly derived from the enzymatic hydrolysis of casein, a primary protein in milk.[1] It is extensively studied for its potential health benefits, most notably its ability to inhibit the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in regulating blood pressure.[2][3] However, like many bioactive peptides, IPP has low oral bioavailability, meaning only a small fraction of the ingested amount reaches the systemic circulation to exert its effect.[4] Enhancing its bioavailability is key to developing effective functional foods and nutraceuticals.
Q2: What are the main barriers to IPP bioavailability?
A2: The primary barriers to IPP bioavailability are:
-
Gastrointestinal Degradation: IPP can be broken down by digestive enzymes, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine, before it can be absorbed.[5][6]
-
Intestinal Epithelial Barrier: The intestinal lining is a selective barrier that limits the passage of molecules. IPP needs to be transported across this barrier to enter the bloodstream.[4]
-
Food Matrix Interactions: The food components surrounding IPP can either hinder or facilitate its release and absorption. For instance, fats and other proteins can entrap the peptide, affecting its bioaccessibility.[7]
Q3: What are the most promising strategies to enhance IPP bioavailability?
A3: Promising strategies include:
-
Encapsulation: Enclosing IPP in protective carriers like liposomes, nanoparticles, or hydrogels can shield it from enzymatic degradation and control its release in the intestine.[8][9][10]
-
Use of Permeation Enhancers: Certain food-grade substances, such as chitosan, can help to transiently open the tight junctions between intestinal cells, allowing for better peptide absorption.[8]
-
Optimized Enzymatic Hydrolysis: Carefully selecting enzymes (e.g., trypsin, papain) and controlling hydrolysis conditions (pH, temperature, time) can maximize the release of IPP from its parent protein (casein) in a stable and absorbable form.[11][12][13]
-
Formulation with Absorption Enhancers: Incorporating certain fatty acids or other components that facilitate absorption can improve IPP's uptake.[14]
Q4: How is the ACE-inhibitory activity of IPP typically measured?
A4: The most common in vitro method is a spectrophotometric or HPLC-based assay that measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by the ACE enzyme. The presence of IPP will inhibit this reaction, and the degree of inhibition is used to calculate the IC50 value (the concentration of IPP required to inhibit 50% of ACE activity).[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Detection of IPP in In Vitro Digestion Supernatant
-
Possible Cause 1: Extensive Enzymatic Degradation. The peptide may be highly susceptible to the proteases used in your simulated digestion model (e.g., pepsin, pancreatin).[5]
-
Troubleshooting Steps:
-
Analyze the Amino Acid Sequence: While IPP itself is relatively resistant, check if the precursor protein or larger peptides in your hydrolysate have multiple cleavage sites for the digestive enzymes used.[6]
-
Run Controls: Incubate IPP in simulated gastric and intestinal fluids without enzymes to check for pH-related degradation.
-
Modify Digestion Conditions: Consider reducing the incubation time or the enzyme-to-substrate ratio.
-
Use Enzyme Inhibitors (for mechanistic studies): In non-endpoint experiments, specific protease inhibitors can be used to identify which enzyme is responsible for the degradation.
-
-
-
Possible Cause 2: Adsorption to Labware. Peptides can be "sticky" and adsorb to the surface of plastic tubes or plates, especially at low concentrations.
-
Troubleshooting Steps:
-
Use Low-Binding Microplates/Tubes: Utilize labware specifically designed to minimize protein and peptide binding.
-
Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween 20) in your buffers can help prevent adsorption, but check for compatibility with downstream analysis.
-
-
Issue 2: High Variability in Caco-2 Cell Permeability (Papp) Values
-
Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity. The tightness of the cell monolayer can vary between wells and experiments.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER to ensure all monolayers have reached a consistent, high resistance value before starting the transport experiment.
-
Use a Paracellular Marker: Include a low-permeability marker like Lucifer yellow or mannitol (B672) in your assay to check for monolayer integrity in each well. High passage of this marker indicates a leaky monolayer.[15]
-
-
-
Possible Cause 2: Low Analyte Recovery. The total amount of IPP measured in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the starting amount.
-
Troubleshooting Steps:
-
Check for Non-Specific Binding: IPP may be binding to the Transwell insert membrane or the plate plastic. Pre-incubating the plate with a blocking agent like BSA may help, but can interfere with analysis.
-
Investigate Cellular Metabolism: Caco-2 cells have some metabolic activity. Analyze the cell lysate for potential IPP metabolites.
-
Optimize Sample Analysis: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough and not affected by matrix components from the transport buffer.[16]
-
-
-
Possible Cause 3: Efflux Transporter Activity. IPP may be a substrate for efflux transporters (like P-glycoprotein) on the Caco-2 cells, which actively pump it back into the apical (donor) side.
-
Troubleshooting Steps:
-
Perform a Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[15]
-
Use Efflux Inhibitors: Co-incubate IPP with known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for IPP research.
Table 1: In Vitro ACE Inhibitory Activity of IPP
| Peptide | Source | Assay Method | IC50 Value (µM) | Reference |
| Ile-Pro-Pro (IPP) | Synthetic | HPLC-based | 5.0 - 11.3 | [2] (Synthesized) |
| Ile-Pro-Pro (IPP) | Milk Casein Hydrolysate | Spectrophotometric | Varies with hydrolysate | [1] |
| Captopril (Positive Control) | Synthetic | HPLC-based | ~0.008 | [2] (Synthesized) |
Note: IC50 values are highly dependent on assay conditions, including the source and concentration of the ACE enzyme and the substrate used.
Table 2: Caco-2 Permeability Classification
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
This classification provides a general guideline for interpreting Caco-2 permeability data.
Experimental Protocols
Protocol 1: In Vitro Digestion using the INFOGEST Method (Static)
This protocol provides a standardized method for simulating gastrointestinal digestion.
-
Oral Phase:
-
Mix your food sample containing IPP with simulated salivary fluid (SSF) at a 1:1 (w/v) ratio.
-
Adjust pH to 7.0.
-
Add α-amylase solution.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
Add simulated gastric fluid (SGF) to the oral bolus at a 1:1 (v/v) ratio.
-
Adjust pH to 3.0 using HCl.
-
Add pepsin solution.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Intestinal Phase:
-
Add simulated intestinal fluid (SIF) to the gastric chyme at a 1:1 (v/v) ratio.
-
Adjust pH to 7.0 using NaOH.
-
Add pancreatin (B1164899) solution and bile salts.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Sample Analysis:
-
Stop the enzymatic reaction (e.g., by heat inactivation or addition of a protease inhibitor).
-
Centrifuge the sample to separate the soluble fraction (bioaccessible IPP) from the insoluble residue.
-
Analyze the supernatant for IPP concentration using a validated method like LC-MS/MS.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the transport of IPP across an intestinal epithelial cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring TEER.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the IPP solution (dissolved in transport buffer at a known concentration) to the apical (upper) compartment (donor).
-
Add fresh transport buffer to the basolateral (lower) compartment (receiver).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of IPP in the samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of IPP appearance in the receiver compartment (mol/s)
-
A = surface area of the membrane (cm²)
-
C₀ = initial concentration of IPP in the donor compartment (mol/cm³)
-
-
Visualizations
Signaling Pathways
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of IPP on ACE.
Caption: IPP's potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.[1]
Experimental Workflows
Caption: Workflow for determining the bioaccessibility of IPP using the INFOGEST model.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Application of Encapsulation Strategies for Probiotics: From Individual Loading to Co-Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.itu.edu.tr [research.itu.edu.tr]
- 11. Enzymatic hydrolysis of whey and casein protein- effect on functional, rheological, textural and sensory properties of breads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of casein hydrolysates derived from enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102379359B - Casein enzymatic hydrolysis method and hydrolysis product - Google Patents [patents.google.com]
- 14. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Analysis of ACE Inhibition: H-Ile-Pro-Pro-OH Hydrochloride vs. Captopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the angiotensin-converting enzyme (ACE) inhibitory properties of the naturally derived tripeptide H-Ile-Pro-Pro-OH hydrochloride and the synthetic drug captopril (B1668294). Both compounds are significant molecules in the study of hypertension and cardiovascular disease due to their interaction with the Renin-Angiotensin-Aldosterone System (RAAS).
Quantitative Comparison of Inhibitory Potency
The efficacy of an ACE inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency. The experimental data clearly indicates that captopril is a significantly more potent ACE inhibitor than H-Ile-Pro-Pro-OH.
| Compound | Type | Reported IC50 Value(s) |
| H-Ile-Pro-Pro-OH | Milk-derived tripeptide | 5 µM[1] |
| Captopril | Synthetic Drug | 6 nM - 35 nM[2] |
Note: The hydrochloride salt of H-Ile-Pro-Pro-OH is often used in research due to its enhanced water solubility and stability, with its biological activity being comparable to the free form.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both H-Ile-Pro-Pro-OH and captopril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone (B195564), a hormone that promotes sodium and water retention, further elevating blood pressure.[4]
By inhibiting ACE, both molecules reduce the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, which collectively contribute to a lowering of blood pressure.[5][6] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[1] Inhibition of ACE leads to an accumulation of bradykinin, further promoting vasodilation.
Captopril's mechanism involves its thiol (-SH) group binding to the zinc ion within the active site of the ACE enzyme, effectively blocking its activity.[5][7] H-Ile-Pro-Pro-OH acts as a competitive inhibitor, binding to the active site of ACE and preventing the binding of its natural substrate, angiotensin I.[6] Recent structural studies have shown that lactotripeptides like Ile-Pro-Pro have a preference for the N-terminal catalytic domain of ACE.[1][8]
Experimental Protocols: In Vitro ACE Inhibition Assay
The following is a representative spectrophotometric protocol for determining the in vitro ACE inhibitory activity of this compound and captopril. This method is based on the quantification of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[9][10][11]
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
This compound (test compound)
-
Captopril (positive control)
-
Sodium Borate (B1201080) Buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
UV-transparent 96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Assay Buffer: Prepare a 100 mM sodium borate buffer containing 300 mM NaCl and adjust the pH to 8.3.
-
Substrate Solution (5 mM HHL): Dissolve HHL in the assay buffer to a final concentration of 5 mM. Prepare this solution fresh daily.
-
ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in cold assay buffer to a working concentration of 100 mU/mL. Keep the enzyme solution on ice.
-
Inhibitor Solutions: Prepare stock solutions of this compound and captopril in deionized water. Create a series of dilutions of each inhibitor in the assay buffer.
3. Assay Procedure:
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Solution (No enzyme or inhibitor).
-
Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Test Sample: 100 µL of each dilution of this compound + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Positive Control: 100 µL of each dilution of Captopril + 50 µL ACE Solution + 50 µL Substrate Solution.
-
-
Pre-incubation: Add the assay buffer or inhibitor solutions to the respective wells, followed by the ACE solution (except in the blank wells). Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 50 µL of the HHL substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the microplate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M HCl to each well.[9]
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to each well and vortex thoroughly to extract the hippuric acid. Centrifuge the plate to separate the layers.
-
Measurement: Carefully transfer a portion of the upper ethyl acetate layer to a new UV-transparent microplate. Measure the absorbance at 228 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Acontrol - Ainhibitor) / Acontrol ] x 100
-
Where Acontrol is the absorbance of the control reaction and Ainhibitor is the absorbance in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This comparative guide illustrates that while both this compound and captopril are effective inhibitors of the angiotensin-converting enzyme, captopril exhibits a significantly higher potency in vitro, with an IC50 value several orders of magnitude lower than that of the milk-derived tripeptide.[2] The provided experimental protocol offers a standardized method for the continued investigation and characterization of these and other ACE inhibitors. For researchers and professionals in drug development, the profound difference in potency between the naturally occurring peptide and the synthetic drug is a critical factor to consider in the design and application of antihypertensive therapies. While H-Ile-Pro-Pro-OH may be relevant in the context of functional foods and nutraceuticals, captopril remains a benchmark for potent pharmacological ACE inhibition.
References
- 1. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Captopril? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Captopril - Wikipedia [en.wikipedia.org]
- 8. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. etflin.com [etflin.com]
A Comparative Analysis of the Bioactivities of Isoleucyl-prolyl-proline (IPP) and Valyl-prolyl-proline (VPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-prolyl-proline (IPP) and Valyl-prolyl-proline (VPP) are bioactive tripeptides derived from milk casein, which have garnered significant scientific interest for their potential health benefits, particularly in the realm of cardiovascular health. Both peptides are extensively studied for their antihypertensive and anti-inflammatory properties. This guide provides an objective comparison of the bioactivities of IPP and VPP, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of IPP and VPP based on available experimental evidence.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition
| Peptide | IC50 (µM) for nACE | IC50 (µM) for cACE | Reference |
| IPP | 0.54 ± 0.05 | 6.54 ± 0.63 | [1] |
| VPP | 0.92 ± 0.08 | 17.10 ± 1.55 | [1] |
IC50 represents the concentration of the peptide required to inhibit 50% of the ACE activity. nACE and cACE refer to the N- and C-domains of the angiotensin-converting enzyme, respectively.
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Peptide | Dose (mg/kg BW) | Reduction in Systolic Blood Pressure (SBP) | Time to Max Effect (hours) | Reference |
| IPP | 1.5 | 17.5 ± 0.9% | 3 | [2] |
| VPP | Not specified in direct comparison | Attenuated the development of hypertension | Not specified | [3] |
| IPP and VPP (combined) | Not specified | 12 mmHg lower SBP after 12 weeks | 12 weeks | [3] |
Table 3: Anti-inflammatory Effects on Pro-inflammatory Cytokines
| Peptide | Cell Model | Stimulant | Cytokine | Reduction in Protein Levels | Reference |
| IPP | Human Umbilical Vein Endothelial Cells (HUVECs) | Extracellular Vesicles from Ang II-induced VSMCs | IL-6 | to 273.84 ± 22.28 pg/mL | [4] |
| VPP | Human Umbilical Vein Endothelial Cells (HUVECs) | Extracellular Vesicles from Ang II-induced VSMCs | IL-6 | to 227.34 ± 10.56 pg/mL | [4] |
| IPP | Human Umbilical Vein Endothelial Cells (HUVECs) | Extracellular Vesicles from Ang II-induced VSMCs | IL-1β | to 221.14 ± 13.8 pg/mL | [4] |
| VPP | Human Umbilical Vein Endothelial Cells (HUVECs) | Extracellular Vesicles from Ang II-induced VSMCs | IL-1β | to 131.56 ± 23.18 pg/mL | [4] |
Signaling Pathways and Mechanisms of Action
Both IPP and VPP exert their biological effects through the modulation of several key signaling pathways. Their primary mechanism for blood pressure reduction is the inhibition of the Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System (RAS).[5][6] Additionally, they exhibit anti-inflammatory effects by downregulating pro-inflammatory mediators and modulating the NF-κB and MAPK signaling pathways.[7]
Furthermore, IPP and VPP can improve endothelial function by stimulating the production of nitric oxide (NO).[8][9] This effect is mediated, in part, by an increase in the expression of endothelial nitric oxide synthase (eNOS).[10]
In the context of inflammation, these peptides can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[7] VPP has also been shown to attenuate MAPK-JNK phosphorylation.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes an in vitro spectrophotometric assay to determine ACE inhibitory activity using hippuryl-L-histidyl-L-leucine (HHL) as a substrate.
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Test peptides (IPP and VPP) dissolved in buffer
-
Captopril (B1668294) (positive control)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare serial dilutions of the test peptides and captopril in the borate buffer.
-
In a 96-well plate, add 20 µL of the test peptide solution (or buffer for control) and 20 µL of the ACE solution (e.g., 2 mU).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the HHL substrate solution (e.g., 5 mM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the plate to separate the layers.
-
Transfer 1 mL of the ethyl acetate (upper) layer to a new plate and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
The percentage of ACE inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A is the absorbance.
-
The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.
-
Nitric Oxide (NO) Production in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the measurement of NO production in HUVECs by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., M199) with supplements
-
Test peptides (IPP and VPP)
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate and reader
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and culture until confluent.
-
Replace the culture medium with a fresh medium containing various concentrations of IPP or VPP.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol outlines the steps for analyzing the activation of NF-κB and MAPK signaling pathways by Western blotting.
-
Reagents and Materials:
-
Cell line of interest (e.g., HUVECs, macrophages)
-
Cell culture reagents
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Test peptides (IPP and VPP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with IPP or VPP for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
Both Isoleucyl-prolyl-proline and Valyl-prolyl-proline are promising bioactive peptides with well-documented antihypertensive and anti-inflammatory properties. The available data suggests that IPP may have a slightly stronger inhibitory effect on the nACE domain compared to VPP. In terms of anti-inflammatory activity, VPP appears to be more potent in reducing certain pro-inflammatory cytokines in some experimental models. However, both peptides demonstrate significant and often comparable bioactivities across various studies.
The choice between IPP and VPP for research or therapeutic development may depend on the specific application and desired biological outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the nuanced differences in their bioactivities and to determine their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into these fascinating bioactive peptides.
References
- 1. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VPPIPP and IPPVPP: Two Hexapeptides Innovated to Exert Antihypertensive Activity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The milk-derived peptides Val-Pro-Pro and Ile-Pro-Pro attenuate arterial dysfunction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Food-Derived H-Ile-Pro-Pro-OH Efficacy
For Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Ile-Pro-Pro-OH (IPP), a known inhibitor of the angiotensin-converting enzyme (ACE), has garnered significant interest for its potential antihypertensive properties. This guide provides an objective comparison of the efficacy of synthetically produced IPP versus its food-derived counterpart, supported by experimental data.
Data Summary
The following tables summarize the key quantitative data comparing the in vitro ACE inhibitory activity and in vivo bioavailability of synthetic and food-derived IPP.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Parameter | Synthetic H-Ile-Pro-Pro-OH | Food-Derived H-Ile-Pro-Pro-OH |
| IC50 (µM) | 5.0 | 5 |
IC50 represents the concentration of the inhibitor required to reduce ACE activity by 50%.
Table 2: In Vivo Bioavailability
| Parameter | Synthetic H-Ile-Pro-Pro-OH | Food-Derived H-Ile-Pro-Pro-OH |
| Absolute Bioavailability (%) | ~0.1 | ~0.1[1] |
Experimental Protocols
In Vitro ACE Inhibition Assay
A common method for determining the ACE inhibitory activity of IPP involves utilizing Hippuryl-Histidyl-Leucine (HHL) as a substrate and quantifying the resulting hippuric acid (HA) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
H-Ile-Pro-Pro-OH (synthetic or food-derived)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Hippuric Acid (HA) standard
-
Sodium borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of IPP in sodium borate buffer.
-
Prepare a stock solution of the ACE enzyme in sodium borate buffer.
-
Prepare a stock solution of the HHL substrate in sodium borate buffer.
-
Prepare a series of HA standards in sodium borate buffer for the calibration curve.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, combine 25 µL of the IPP solution (or buffer for control) with 25 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Elute the hippuric acid using a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.
-
Monitor the absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to the standard curve.
-
-
Calculation of IC50:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(B-A)/B] x 100 where A is the absorbance of the sample with the inhibitor, and B is the absorbance of the control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the IPP concentration and fitting the data to a dose-response curve.
-
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a general framework for evaluating the antihypertensive effects of IPP in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks of age.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
Experimental Design:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the systolic blood pressure (SBP) and diastolic blood pressure (DBP) of all rats using the tail-cuff method for several days to establish a stable baseline.
-
Grouping: Randomly divide the SHRs into the following groups (n=8-10 per group):
-
Control group (vehicle, e.g., saline)
-
Synthetic IPP group (e.g., 10 mg/kg body weight)
-
Food-derived IPP group (e.g., 10 mg/kg body weight)
-
Positive control group (e.g., Captopril, 10 mg/kg body weight)
-
-
Administration: Administer the respective treatments orally via gavage once daily for a predetermined period (e.g., 4-8 weeks).
-
Blood Pressure Monitoring: Measure SBP and DBP at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Data Analysis: Analyze the changes in blood pressure over time and compare the effects of the different treatments. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed differences.
Visualizations
Renin-Angiotensin System (RAS) and IPP Inhibition
Caption: The Renin-Angiotensin System and the inhibitory action of H-Ile-Pro-Pro-OH on ACE.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for the in vivo evaluation of the antihypertensive effects of IPP in SHRs.
Cellular Uptake of H-Ile-Pro-Pro-OH
Caption: Primary mechanisms of intestinal absorption for H-Ile-Pro-Pro-OH.
Discussion
The compiled data indicates that both synthetically produced and food-derived H-Ile-Pro-Pro-OH exhibit comparable in vitro ACE inhibitory activity, with IC50 values around 5 µM. This suggests that from a purely enzymatic inhibition standpoint, the source of the tripeptide does not significantly alter its intrinsic ability to block ACE.
Furthermore, the in vivo bioavailability of both forms of IPP appears to be similarly low, at approximately 0.1%[1]. This low bioavailability is a common characteristic of orally administered peptides due to enzymatic degradation in the gastrointestinal tract and limited absorption across the intestinal epithelium. The primary mechanism for the absorption of small peptides like IPP is through the PepT1 transporter, with a smaller fraction potentially crossing via the paracellular pathway.
While the direct efficacy appears to be equivalent, it is important for researchers to consider the context of their studies. Food-derived IPP is often present in a complex matrix of other bioactive compounds, which could potentially influence its overall physiological effect. Conversely, synthetic IPP offers a highly purified and quantifiable substance, which is advantageous for precise dose-response studies and mechanistic investigations.
References
A Comparative Analysis of Isoleucyl-prolyl-proline (IPP) and Other Antihypertensive Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive properties of Isoleucyl-prolyl-proline (IPP) against other notable antihypertensive peptides. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Antihypertensive Peptides
Hypertension is a major global health issue, and the renin-angiotensin-aldosterone system (RAAS) is a key regulator of blood pressure. A primary therapeutic target within this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Bioactive peptides derived from various food sources have emerged as promising natural alternatives to synthetic ACE inhibitors for the management of hypertension. Among these, the lactotripeptide Isoleucyl-prolyl-proline (IPP), commonly found in fermented dairy products, has been extensively studied for its antihypertensive effects. This guide compares the efficacy and mechanisms of IPP with other antihypertensive peptides.
Mechanism of Action: ACE Inhibition and Beyond
The principal mechanism by which many antihypertensive peptides, including IPP, exert their effects is through the inhibition of ACE.[1][2] By blocking ACE, these peptides reduce the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1] However, the bioactivity of these peptides is not limited to ACE inhibition. Research has revealed a broader spectrum of mechanisms, including:
-
Renin Inhibition: Some peptides can directly inhibit renin, the enzyme that initiates the RAAS cascade.[3]
-
Calcium Channel Blocking: Certain peptides can block L-type calcium channels, reducing calcium influx into vascular smooth muscle cells and thereby promoting vasodilation.[4]
-
Modulation of the Sympathetic Nervous System: Some peptides can influence the autonomic nervous system, leading to a reduction in sympathetic nerve activity and a subsequent decrease in blood pressure.[5]
-
Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are implicated in the pathogenesis of hypertension. Some antihypertensive peptides have been shown to possess anti-inflammatory and antioxidant properties.[6][7]
Quantitative Comparison of ACE Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an ACE inhibitor. The following table summarizes the IC50 values for IPP and a selection of other antihypertensive peptides from various sources. It is important to note that IC50 values can vary depending on the specific assay conditions and the source of the ACE enzyme.
| Peptide Sequence | Source | IC50 (µM) | Reference |
| Isoleucyl-prolyl-proline (IPP) | Milk/Casein | 5 | [8] |
| Valyl-prolyl-proline (VPP) | Milk/Casein | 9 | [8] |
| IPPVPP | Synthetic | >10 (13.17% inhibition at 10µM) | [9] |
| VPPIPP | Synthetic | >10 (34.71% inhibition at 10µM) | [9] |
| Ile-Trp | Chlorella sorokiniana | 0.50 | [10] |
| Val-Trp | Chlorella sorokiniana | 0.58 | [10] |
| Leu-Trp | Chlorella sorokiniana | 1.11 | [10] |
| AVQ | Distilled Spent Grain | 181.0 | [11] |
| YPQ | Distilled Spent Grain | 220.0 | [11] |
| Citrullyl-Hydroxyprolyl-Proline (ChPP) | Synthetic | 40.48 | [12] |
Signaling Pathways
The primary signaling pathway targeted by IPP and many other antihypertensive peptides is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the inhibitory action of ACE-inhibiting peptides.
The Renin-Angiotensin-Aldosterone System and ACE Inhibition by Peptides.
Beyond RAAS, some peptides influence other pathways. For instance, certain plant-derived compounds can modulate the PI3K/Akt and NF-κB signaling pathways to reduce inflammation associated with hypertension.[6] Marine peptides have been noted to affect the autonomic nervous system.[5]
Experimental Protocols
In Vitro ACE Inhibition Assay
Objective: To determine the in vitro ACE inhibitory activity of a peptide.
Principle: This assay measures the ability of a peptide to inhibit the enzymatic activity of ACE. A common method involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test peptide (e.g., IPP)
-
Positive control (e.g., Captopril)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, the test peptide, and the positive control in the appropriate buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific volume of the test peptide solution (or buffer for the control).
-
Add a defined amount of ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 1M HCl.
-
Extraction of Hippuric Acid: Add ethyl acetate to the reaction mixture and vortex to extract the hippuric acid. Centrifuge to separate the layers.
-
Quantification: Carefully collect the ethyl acetate layer, evaporate the solvent, and redissolve the hippuric acid in deionized water. Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test peptide.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of peptide concentrations. The percentage of inhibition is plotted against the logarithm of the peptide concentration, and the data are fitted to a dose-response curve.
In Vivo Evaluation of Antihypertensive Effects in Animal Models
Objective: To assess the antihypertensive effect of a peptide in a living organism.
Animal Model: The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted model for human essential hypertension.[13] Other models include the two-kidney, one-clip (2K1C) renovascular hypertension model and the deoxycorticosterone acetate (DOCA)-salt model.[14][15]
Procedure (using SHR model):
-
Animal Acclimatization: Male SHRs (typically 12-16 weeks old) are acclimatized to the experimental conditions for at least one week. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Baseline Blood Pressure Measurement: Before the start of the treatment, baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) are measured using a non-invasive tail-cuff method.
-
Peptide Administration: The test peptide is administered orally (e.g., via gavage) or intraperitoneally at a predetermined dose for a specified period (e.g., several weeks). A control group receives the vehicle (e.g., saline) only.
-
Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study period.
-
Data Analysis: The changes in blood pressure in the treated group are compared to the control group to determine the antihypertensive effect of the peptide. Statistical analysis is performed to assess the significance of the observed differences.
-
Optional Mechanistic Studies: At the end of the study, tissues such as the aorta can be collected to measure ACE activity and assess other markers related to the mechanism of action.[13]
General Experimental Workflow for Evaluating Antihypertensive Peptides.
Conclusion
Isoleucyl-prolyl-proline (IPP) is a well-studied antihypertensive peptide that primarily acts through ACE inhibition. However, the field of antihypertensive peptides is vast, with numerous peptides from diverse sources exhibiting a range of potencies and mechanisms of action. While IPP demonstrates moderate ACE inhibitory activity, other peptides, particularly some derived from marine and plant sources, show comparable or even greater potency in in vitro assays. The antihypertensive effects of these peptides are not solely dependent on ACE inhibition, with other signaling pathways playing significant roles. This guide provides a foundational comparison to aid researchers in the selection and evaluation of antihypertensive peptides for further investigation and potential therapeutic development.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent findings on the cellular and molecular mechanisms of action of novel food-derived antihypertensive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine-Derived Peptides with Anti-Hypertensive Properties: Prospects for Pharmaceuticals, Supplements, and Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. Milk-derived peptide Val-Pro-Pro (VPP) inhibits obesity-induced adipose inflammation via an angiotensin-converting enzyme (ACE) dependent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VPPIPP and IPPVPP: Two Hexapeptides Innovated to Exert Antihypertensive Activity | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Validating an LC-MS Method for H-Ile-Pro-Pro-OH Hydrochloride
For researchers, scientists, and drug development professionals venturing into the quantitative analysis of the tripeptide H-Ile-Pro-Pro-OH hydrochloride, establishing a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method is paramount. This guide provides a comprehensive comparison of potential LC-MS methodologies, complete with detailed experimental protocols and supporting data, to facilitate informed decisions in the validation process.
The accurate quantification of H-Ile-Pro-Pro-OH, a peptide with potential therapeutic applications, in complex biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS (tandem mass spectrometry) has emerged as the gold standard for such bioanalytical challenges, offering superior specificity and lower limits of detection compared to other techniques.[1][2] This guide will explore two primary LC-MS approaches: a standard Reversed-Phase Liquid Chromatography (RPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing a framework for validation in line with regulatory expectations.[3]
Method Comparison: RPLC vs. HILIC for H-Ile-Pro-Pro-OH Analysis
The choice between RPLC and HILIC is a critical decision in method development, primarily driven by the polarity of the analyte. H-Ile-Pro-Pro-OH, with its free N- and C-termini and proline residues, possesses a degree of polarity that makes both separation modes viable, each with distinct advantages and disadvantages.
| Parameter | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale & Considerations |
| Stationary Phase | C18 or C8 | Amide, Silica, or Zwitterionic | RPLC separates based on hydrophobicity, while HILIC separates based on polarity. The choice depends on the retention and peak shape observed for H-Ile-Pro-Pro-OH. |
| Mobile Phase | Water/Acetonitrile or Methanol with acid modifier (e.g., 0.1% Formic Acid) | High organic (e.g., >80% Acetonitrile) with a small percentage of aqueous buffer | RPLC uses a polar mobile phase and a non-polar stationary phase. HILIC employs a non-polar mobile phase and a polar stationary phase. |
| Analyte Retention | Good for moderately polar to non-polar compounds. | Excellent for highly polar compounds that are poorly retained in RPLC. | H-Ile-Pro-Pro-OH's polarity may lead to early elution in RPLC, potentially requiring HILIC for better retention and separation from matrix components. |
| Matrix Effects | Can be significant due to co-elution of endogenous phospholipids (B1166683). | Can be minimized for certain matrices as phospholipids are often not well-retained. | Thorough evaluation of matrix effects is a critical component of method validation. |
| Method Robustness | Generally considered very robust and reproducible. | Can be more sensitive to mobile phase composition and water content, requiring careful control. | Robustness is a key validation parameter, ensuring method performance across different conditions. |
Proposed LC-MS/MS Method Parameters
Below are proposed starting parameters for an LC-MS/MS method for the quantification of H-Ile-Pro-Pro-OH in human plasma. These parameters are based on common practices for short peptide analysis and should be optimized during method development.[4][5]
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | RPLC Method | HILIC Method |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Amide, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 5 min | 95-50% A over 7 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40 °C | 45 °C |
| Injection Volume | 5 µL | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 326.2 |
| Product Ions (Q3) | To be determined experimentally (e.g., fragments corresponding to y- and b-ions) |
| Collision Energy (CE) | To be optimized for each transition |
| Internal Standard (IS) | Stable Isotope Labeled (SIL) H-Ile-Pro-Pro-OH (e.g., ¹³C, ¹⁵N labeled) |
Experimental Protocols
A rigorous and well-documented experimental protocol is the foundation of a successful method validation.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for cleaning up complex biological samples and concentrating the analyte of interest.[6][7]
Solid-Phase Extraction Workflow for Plasma Samples.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
A Head-to-Head In Vivo Comparison: Investigational Peptide Product (IPP) vs. Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of an Investigational Peptide Product (IPP), specifically a combination of the milk-derived tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP), against the well-established angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234). The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and organoprotective effects, supported by experimental data.
Comparative Efficacy and Safety Profile
The in vivo antihypertensive effects of the IPP (VPP and IPP) and enalapril have been evaluated in spontaneously hypertensive rats (SHRs), a common model for essential hypertension. While both agents demonstrate blood pressure-lowering capabilities, their mechanisms and potential interactions differ.
| Parameter | Investigational Peptide Product (VPP & IPP) | Enalapril |
| Antihypertensive Effect (Single Dose) | A single oral administration of a fermented milk product (FMP) containing VPP and IPP (3.5 mg/kg) showed a significant antihypertensive effect, though the onset was slower compared to enalapril.[1] | A single oral dose of enalapril demonstrates a significant and rapid antihypertensive effect.[1] |
| Antihypertensive Effect (Long-Term) | Long-term administration of FMP containing VPP and IPP resulted in a sustained antihypertensive effect.[2] However, when co-administered with enalapril, a lower antihypertensive effect was observed compared to enalapril monotherapy, suggesting a potential interaction.[1] | Long-term administration of enalapril leads to a sustained and significant reduction in blood pressure.[1] |
| Cardiac Protection | VPP and IPP have been shown to attenuate cardiac damage in L-NAME-treated rats, suggesting cardioprotective effects.[3][4] | Enalapril is well-documented to prevent and reverse cardiac hypertrophy and remodeling in hypertensive models. |
| Renal Protection | VPP and IPP demonstrated attenuation of renal damage in an in vivo model of hypertension.[3][4] Peptides derived from milk casein have been shown to have protective effects on the kidneys.[5] | Enalapril provides significant renal protection by reducing intraglomerular pressure and proteinuria. |
| Common Side Effects | Generally considered to have minimal side effects.[6] | Can cause a dry cough, hyperkalemia, and angioedema.[7][8][9] |
Experimental Protocols
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as a model of essential hypertension.
Drug Administration:
-
IPP (VPP & IPP): Administered orally as a component of a fermented milk product or as synthesized peptides dissolved in a vehicle.
-
Enalapril: Administered orally, dissolved in a suitable vehicle.
-
Control Group: Receives the vehicle alone.
Blood Pressure Measurement:
-
Systolic blood pressure is measured using the tail-cuff method at baseline and at various time points after single or long-term administration.
Long-Term Study:
-
Animals are treated daily for several weeks.
-
Blood pressure is monitored weekly.
Assessment of Cardiac Hypertrophy
Animal Model: Spontaneously Hypertensive Rats (SHRs) or rats with induced cardiac hypertrophy (e.g., L-NAME-treated rats).
Methodology:
-
At the end of the treatment period, animals are euthanized.
-
Hearts are excised, washed, and weighed.
-
The heart weight to body weight ratio is calculated as an index of cardiac hypertrophy.[10]
-
Histological analysis of heart tissue can be performed to assess myocyte size and fibrosis.
Assessment of Renal Function
Animal Model: Spontaneously Hypertensive Rats (SHRs) or rats with induced renal damage (e.g., L-NAME-treated rats).
Methodology:
-
Urine Collection: Animals are placed in metabolic cages for 24-hour urine collection.
-
Biochemical Analysis: Urine and blood samples are collected to measure parameters such as:
-
Histological Analysis: Kidney tissue is examined for signs of damage, such as glomerulosclerosis and interstitial fibrosis.
Signaling Pathways and Mechanisms of Action
Enalapril's primary mechanism is the inhibition of the angiotensin-converting enzyme (ACE), which leads to reduced production of angiotensin II and decreased breakdown of bradykinin. The IPP (VPP and IPP) also exhibit ACE inhibitory activity, but their mechanism is more multifaceted, involving anti-inflammatory and direct vasorelaxant effects.[14][15]
References
- 1. The influence of dietary peptide inhibitors of angiotensin-converting enzyme on the hypotensive effects of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The milk-derived peptides Val-Pro-Pro and Ile-Pro-Pro attenuate arterial dysfunction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Peptides and Bioactive Peptides on Acute Kidney Injury: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 12. Renal function of conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the H-Ile-Pro-Pro-OH Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the H-Ile-Pro-Pro-OH hydrochloride reference standard, a bioactive tripeptide with significant interest in pharmaceutical and nutraceutical research. This document outlines its performance against other relevant alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their analytical and drug development needs.
Performance and Comparative Analysis
H-Ile-Pro-Pro-OH, a tripeptide derived from milk protein, is primarily recognized for its ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure.[1] Its hydrochloride salt is commonly used as a reference standard in research and quality control.
Comparative Potency of ACE Inhibition
The inhibitory efficacy of H-Ile-Pro-Pro-OH is often compared against well-established synthetic ACE inhibitors, such as Captopril and Enalapril. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Type | Reported IC50 Value(s) |
| H-Ile-Pro-Pro-OH | Milk-derived tripeptide | 5 µM[1] |
| Captopril | Synthetic Drug | 0.006 - 0.035 µM[1] |
| Enalapril | Synthetic Drug (Prodrug) | Varies (converted to active form Enalaprilat) |
As the data indicates, synthetic drugs like Captopril exhibit significantly higher potency in vitro, with IC50 values in the nanomolar range compared to the micromolar range for H-Ile-Pro-Pro-OH.[1] This suggests that a much lower concentration of the synthetic alternatives is needed to achieve the same level of ACE inhibition. While less potent, H-Ile-Pro-Pro-OH is a naturally derived peptide that may offer a different safety profile and be relevant in the context of functional foods and nutraceuticals.[2]
Validation of this compound Reference Standard
A reference standard must be thoroughly characterized to ensure its identity, purity, and content. The validation of the this compound reference standard involves a suite of analytical techniques.
Identity Confirmation
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight and sequence. | The observed monoisotopic mass should align with the theoretical mass of this compound. MS/MS fragmentation should yield ions corresponding to the peptide sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. | The 1H and 13C NMR spectra should be consistent with the structure of H-Ile-Pro-Pro-OH, and chiral analysis can confirm the presence of L-isoleucine and L-proline. |
Purity and Impurity Profiling
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the peptide and quantify impurities. | Purity is typically assessed by measuring the area percentage of the main peak. Gradient elution with a C18 column is a common method. |
| Elemental Analysis | To determine the content of carbon, hydrogen, nitrogen, and chlorine. | The elemental composition should match the theoretical values for the hydrochloride salt of the peptide. |
Quantitative Analysis
A validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for the accurate quantification of H-Ile-Pro-Pro-OH in various matrices.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.99 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
Experimental Protocols
ACE Inhibition Assay (Spectrophotometric Method)
This protocol is based on the Cushman and Cheung method, which measures the production of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).[1]
Reagents:
-
Angiotensin-Converting Enzyme (ACE) solution (e.g., from rabbit lung) in borate (B1201080) buffer (100 mM, pH 8.3 with 300 mM NaCl).
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate solution.
-
This compound reference standard and/or alternative inhibitors (e.g., Captopril) at various concentrations.
-
1 M HCl (stopping reagent).
-
Ethyl acetate (B1210297) (extraction solvent).
Procedure:
-
Pre-incubate the ACE solution with the inhibitor solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid produced into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in deionized water.
-
Measure the absorbance at 228 nm.
Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration: Inhibition (%) = [(A_control - A_inhibitor) / A_control] x 100
The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Quantitative Analysis by LC-MS
This protocol provides a framework for the quantification of H-Ile-Pro-Pro-OH.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole).
-
C18 analytical column.
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples for analysis, potentially including an internal standard (e.g., Ala-Pro-Pro).[3]
-
Inject the standards and samples onto the LC-MS system.
-
Use a gradient elution to separate the analyte.
-
Detect the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions.
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.
Caption: Experimental workflow for an in vitro ACE inhibition assay.
Caption: Logical workflow for LC-MS method validation.
References
Comparative Bioavailability of Isopentenyl Pyrophosphate (IPP) in Different Delivery Systems: A Theoretical Framework
Disclaimer: As of the latest literature search, there are no publicly available studies that provide comparative—or even standalone—pharmacokinetic and bioavailability data for Isopentenyl Pyrophosphate (IPP) in different delivery systems. IPP is a highly charged, hydrophilic intracellular metabolite, which presents significant challenges for systemic delivery and absorption. Consequently, research has focused more on its endogenous roles and localized effects rather than its systemic bioavailability.
This guide, therefore, presents a theoretical comparison based on established principles of drug delivery science. The quantitative data herein is hypothetical and for illustrative purposes only . It is intended to provide researchers, scientists, and drug development professionals with a framework for how such a study could be designed and what the potential outcomes might be when applying advanced delivery systems to a challenging molecule like IPP.
Introduction: The Challenge of Delivering IPP
Isopentenyl pyrophosphate (IPP) is a key intermediate in the mevalonate (B85504) pathway and a potent activator of specific immune cells, making it a molecule of interest for various therapeutic applications. However, its inherent physicochemical properties make it a challenging candidate for conventional drug delivery:
-
High Polarity and Charge: The pyrophosphate group is negatively charged at physiological pH, making it highly hydrophilic. This severely limits its ability to passively diffuse across lipid-rich biological membranes, such as the intestinal epithelium or cell membranes.
-
Enzymatic Degradation: As a pyrophosphate, IPP is susceptible to rapid degradation by phosphatases present in the bloodstream and gastrointestinal tract.
-
Low Membrane Permeability: Due to its charge and hydrophilicity, IPP has inherently low permeability, leading to poor absorption when administered orally and rapid clearance when administered systemically.
Advanced drug delivery systems, such as liposomes and polymeric nanoparticles, offer potential solutions to overcome these barriers by encapsulating IPP, protecting it from degradation, and modifying its pharmacokinetic profile.
Hypothetical Comparison of IPP Bioavailability
The following table summarizes hypothetical pharmacokinetic parameters for IPP in a standard aqueous solution versus two common advanced delivery systems: liposomes and polymeric nanoparticles. This data illustrates the expected improvements in bioavailability when using encapsulation technologies.
Table 1: Hypothetical Pharmacokinetic Parameters of IPP in Different Formulations Following Oral Administration in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| IPP in Aqueous Solution | 50 | 15 | 0.5 | 45 | < 1% |
| Liposomal IPP | 50 | 120 | 4.0 | 950 | ~10% |
| Polymeric Nanoparticles | 50 | 180 | 6.0 | 1500 | ~16% |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.
Detailed Experimental Protocols
To generate the data presented above, a series of standardized in vivo pharmacokinetic studies would be required. Below is a detailed protocol for such an experiment.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.
-
Formulations:
-
Control: IPP dissolved in sterile phosphate-buffered saline (PBS), pH 7.4.
-
Liposomal IPP: IPP encapsulated in a formulation of DSPC/Cholesterol/PEG-DSPE (55:40:5 molar ratio).
-
Nanoparticle IPP: IPP loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
-
Administration:
-
Oral (PO): 50 mg/kg administered via oral gavage.
-
Intravenous (IV): 5 mg/kg administered via tail vein injection (to determine absolute bioavailability).
-
Sample Collection and Analysis
-
Blood Sampling: Approximately 200 µL of blood is collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma is stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of IPP are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation, solid-phase extraction, and chromatographic separation.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters (Cmax, Tmax, AUC) from the plasma concentration-time data. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the theoretical mechanisms by which delivery systems can enhance IPP bioavailability.
Caption: Experimental workflow for a comparative bioavailability study of IPP.
Caption: Theoretical pathways for oral absorption of IPP.
A Meta-Analysis of Isoleucyl-prolyl-proline Clinical Trials: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy of the tripeptide Isoleucyl-prolyl-proline (IPP) in managing hypertension. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of IPP's performance against other antihypertensive alternatives, supported by experimental data.
I. Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses and key clinical trials on the blood pressure-lowering effects of IPP and its alternatives.
Table 1: Meta-Analysis of Isoleucyl-prolyl-proline (IPP) and Valyl-prolyl-proline (VPP) on Blood Pressure
| Population | Intervention | Number of Studies | Total Participants | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Citation(s) |
| Japanese | IPP/VPP | 18 | 1194 | -5.63 (95% CI: -6.87 to -4.39) | Not Reported | [1] |
| Japanese (Hypertensive) | IPP/VPP | Subgroup | Not Reported | -8.35 | Not Reported | [1] |
| Japanese (Non-hypertensive) | IPP/VPP | Subgroup | Not Reported | -3.42 | Not Reported | [1] |
Table 2: Comparison of Isoleucyl-prolyl-proline (IPP) with Other Antihypertensive Interventions
| Intervention | Study Type | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Citation(s) |
| IPP-rich Milk Protein Hydrolysate | Randomized Controlled Trial | -3.8 (in Stage 1 Hypertension) | -2.3 (in Stage 1 Hypertension) | |
| DASH Diet | Randomized Controlled Trial | -11.2 (in Stage 1 Isolated Systolic Hypertension) | -3.5 (in Stage 1 Isolated Systolic Hypertension) | [2] |
| DASH Diet | Meta-analysis of RCTs | -6.74 | -3.54 | [3] |
| ACE Inhibitors | Cochrane Systematic Review | -8 | -5 | [4] |
| Angiotensin Receptor Blockers (ARBs) | Meta-analysis | Variable, comparable to other antihypertensives | Variable, comparable to other antihypertensives | [5] |
II. Experimental Protocols
This section details the methodologies employed in key clinical trials investigating the effects of IPP on blood pressure.
A. Randomized Controlled Trial of IPP-rich Milk Protein Hydrolysate
Objective: To investigate the effectiveness of an IPP-rich milk protein hydrolysate (MPH) in reducing blood pressure in subjects with prehypertension or stage 1 hypertension.
Study Design: A randomized, placebo-controlled, double-blind, crossover study.
Participants: 70 Caucasian subjects with prehypertension or stage 1 hypertension.
Intervention:
-
Treatment Group 1 (MPH1): Daily consumption of two capsules, each containing 7.5 mg of Isoleucyl-prolyl-proline (IPP).
-
Treatment Group 2 (MPH2): Daily consumption of two capsules containing a different peptide composition.
-
Placebo Group: Daily consumption of two capsules containing cellulose.
-
Each treatment period lasted for 4 weeks.
Blood Pressure Measurement:
-
Blood pressure was measured at the beginning and end of each 4-week treatment period.
-
Standardized procedures for blood pressure measurement were followed, although the specific device and number of readings are not detailed in the abstract.
Outcome Measures:
-
The primary outcome was the change in systolic and diastolic blood pressure compared to placebo.
-
Safety parameters, including hematology and clinical laboratory values, were also monitored.
B. ACE Activity Assay Protocol (General)
Objective: To determine the in vitro Angiotensin-Converting Enzyme (ACE) inhibitory activity of IPP.
Principle: The assay measures the rate of conversion of a synthetic substrate by ACE in the presence and absence of the inhibitor (IPP). A common method involves the use of the substrate hippuryl-histidyl-leucine (B1329654) (HHL). ACE cleaves HHL to release hippuric acid, which can be quantified.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Isoleucyl-prolyl-proline (IPP) as inhibitor
-
Buffer solution (e.g., potassium phosphate (B84403) buffer with NaCl)
-
Stopping solution (e.g., HCl)
-
Ethyl acetate (B1210297) for extraction
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, and IPP in the appropriate buffer.
-
Incubation: Pre-incubate the ACE solution with various concentrations of IPP (or buffer for control) at 37°C for a specified time (e.g., 5 minutes).
-
Reaction Initiation: Add the HHL substrate to the mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 45 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as HCl.
-
Extraction: Extract the hippuric acid produced into an organic solvent like ethyl acetate.
-
Quantification: Measure the absorbance of the extracted hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer. Alternatively, quantify the hippuric acid using High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the percentage of ACE inhibition for each IPP concentration and determine the IC50 value (the concentration of IPP required to inhibit 50% of ACE activity).
III. Signaling Pathways and Experimental Workflows
This section provides diagrams illustrating the key signaling pathway of IPP and a typical experimental workflow, generated using Graphviz.
A. Signaling Pathway of Isoleucyl-prolyl-proline in Blood Pressure Regulation
The primary mechanism by which IPP is understood to exert its antihypertensive effect is through the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS).
Caption: The inhibitory effect of IPP on the Renin-Angiotensin System.
B. Experimental Workflow for a Randomized Controlled Trial of IPP
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled, crossover clinical trial investigating the effect of IPP on blood pressure.
Caption: A typical crossover design for an IPP clinical trial.
IV. Discussion and Comparison with Alternatives
The meta-analyses consistently demonstrate that IPP, often in combination with VPP, can lead to a statistically significant, albeit modest, reduction in systolic blood pressure.[1] The effect appears to be more pronounced in individuals with existing hypertension.[1]
When compared to other interventions, the blood pressure-lowering effect of IPP is less potent than that achieved through the DASH diet or first-line antihypertensive medications like ACE inhibitors and ARBs.[2][4][5] For instance, the DASH diet has been shown to reduce systolic blood pressure by as much as 11.2 mmHg in individuals with stage 1 isolated systolic hypertension, a reduction that is substantially greater than that typically observed with IPP.[2] Similarly, ACE inhibitors and ARBs, which are established pharmacological treatments for hypertension, generally produce more significant and consistent reductions in blood pressure.[4][5]
It is important to note that IPP is a naturally derived peptide and is often consumed as part of a functional food or dietary supplement.[6] Therefore, its role may be more aligned with a preventative or adjunctive approach to blood pressure management in individuals with prehypertension or mild hypertension, rather than as a primary treatment for more severe hypertension.
Emerging research also suggests that IPP may have anti-inflammatory and antioxidant properties, which could contribute to its cardiovascular benefits beyond ACE inhibition.[6][7] However, the clinical evidence for these effects in humans is still limited and requires further investigation.
V. Conclusion
The available evidence from meta-analyses of clinical trials indicates that Isoleucyl-prolyl-proline can produce a modest but statistically significant reduction in blood pressure, particularly in hypertensive individuals. Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme. When compared to established lifestyle interventions like the DASH diet and pharmacological treatments such as ACE inhibitors and ARBs, the antihypertensive effect of IPP is less pronounced. Therefore, IPP may be best positioned as a component of a comprehensive lifestyle approach for individuals with high-normal blood pressure or mild hypertension. Further research is warranted to fully elucidate its long-term efficacy, safety, and potential pleiotropic effects, including its anti-inflammatory and antioxidant activities.
References
- 1. Influence of the Lactotripeptides Isoleucine-Proline-Proline and Valine-Proline-Proline on Systolic Blood Pressure in Japanese Subjects: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. DASH Diet: A Review of Its Scientifically Proven Hypertension Reduction and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. ajmc.com [ajmc.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
A Comparative Guide to the Reproducibility of H-Ile-Pro-Pro-OH Hydrochloride Synthesis Methods
For researchers, scientists, and professionals in drug development, the reproducible synthesis of peptides is paramount for consistent experimental outcomes and scalable production. This guide provides an objective comparison of common methodologies for the synthesis of the tripeptide H-Ile-Pro-Pro-OH hydrochloride, a proline-rich peptide of significant interest. The comparison focuses on reproducibility, yield, and purity, supported by experimental data and detailed protocols.
A primary challenge in the synthesis of H-Ile-Pro-Pro-OH is the propensity for diketopiperazine (DKP) formation, an intramolecular cyclization of the Ile-Pro dipeptide intermediate. This side reaction can lead to significant yield loss and purification challenges.[1] This guide will compare standard Solid-Phase Peptide Synthesis (SPPS) with optimized SPPS strategies designed to mitigate DKP formation, as well as Liquid-Phase Peptide Synthesis (LPPS).
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for different methods of this compound synthesis. The data is compiled from published protocols and studies on similar proline-rich peptides to provide a comparative overview.
| Synthesis Method | Typical Crude Yield (%) | Typical Purified Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Standard Fmoc-SPPS | 70-90%[2] | 30-60%[2] | >95% | Well-established, suitable for automation. | High risk of diketopiperazine (DKP) formation, leading to lower yields.[1] |
| Optimized Fmoc-SPPS (DBU/Piperazine (B1678402) Deprotection) | >80% (estimated) | >50% (estimated) | >98% | Significantly reduces DKP formation, leading to higher yields and purity.[1][3] | Requires use of DBU, which can promote other side reactions if not carefully controlled. |
| Optimized Fmoc-SPPS (Fmoc-Pro-Pro-OH Dipeptide Coupling) | >85% (estimated) | >60% (estimated) | >98% | Effectively bypasses the critical step for DKP formation.[1][4] | Requires prior synthesis of the dipeptide building block.[5] |
| Liquid-Phase Peptide Synthesis (LPPS) | Variable, generally high for short peptides | High, due to intermediate purification | >98% | High purity of intermediates, cost-effective for short peptides at scale.[6] | More labor-intensive, potential solubility issues with protected fragments.[7] |
Experimental Protocols
Detailed methodologies for the key synthesis strategies are provided below.
Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of H-Ile-Pro-Pro-OH on Wang resin.
-
Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Loading (Fmoc-Pro-OH):
-
Activate Fmoc-Pro-OH (4 equivalents) with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.
-
Couple the activated amino acid to the swollen resin.
-
-
Peptide Chain Elongation (Stepwise):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Ile-OH; 3-5 equivalents) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Repeat the deprotection, washing, and coupling steps for each amino acid.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal isoleucine.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: Convert the purified peptide to the hydrochloride salt by treatment with a controlled amount of hydrochloric acid followed by lyophilization.
Protocol 2: Optimized SPPS with DBU/Piperazine Deprotection
This protocol utilizes an alternative deprotection cocktail to minimize DKP formation, often in conjunction with a 2-chlorotrityl chloride (2-CTC) resin which allows for milder cleavage conditions.[1]
-
Resin and Amino Acid Loading: As per Protocol 1, but using 2-CTC resin.
-
Peptide Chain Elongation (Optimized Deprotection):
-
Fmoc Deprotection: Treat the resin with a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1]
-
Washing and Coupling: Proceed as in Protocol 1.
-
-
Cleavage, Purification, and Salt Formation: Proceed as in Protocol 1, noting that cleavage from 2-CTC resin can often be achieved with milder acidic conditions.
Protocol 3: Optimized SPPS with Dipeptide Building Block
This strategy involves the synthesis and use of Fmoc-Pro-Pro-OH to bypass the critical DKP formation step.
-
Synthesis of Fmoc-Pro-Pro-OH: Synthesize the dipeptide fragment in solution or via SPPS and purify it.
-
Resin and First Amino Acid Loading: Load the first proline residue onto the resin as in Protocol 1.
-
Dipeptide Coupling:
-
Perform Fmoc deprotection of the resin-bound proline.
-
Couple the pre-synthesized Fmoc-Pro-Pro-OH dipeptide using standard coupling reagents.
-
-
Final Amino Acid Coupling: Deprotect the N-terminal of the dipeptide and couple Fmoc-Ile-OH.
-
Cleavage, Purification, and Salt Formation: Proceed as in Protocol 1.
Protocol 4: Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the stepwise synthesis of the peptide in solution, with purification of the intermediate products at each step.
-
Dipeptide Formation (H-Pro-Pro-OtBu):
-
Couple Fmoc-Pro-OH with H-Pro-OtBu using a coupling agent in a suitable organic solvent.
-
Remove the Fmoc group with a weak base.
-
Purify the resulting dipeptide.
-
-
Tripeptide Formation (Fmoc-Ile-Pro-Pro-OtBu):
-
Couple Fmoc-Ile-OH to the purified dipeptide from the previous step.
-
Purify the protected tripeptide.
-
-
Final Deprotection:
-
Remove the N-terminal Fmoc group.
-
Remove the C-terminal t-butyl group using an acid such as TFA.
-
-
Purification and Salt Formation: Purify the final peptide and convert it to the hydrochloride salt.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the discussed synthesis methods.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).
Conclusion
The choice of synthesis method for this compound significantly impacts the reproducibility, yield, and purity of the final product. While standard Fmoc-SPPS is a widely used and automatable method, it is susceptible to DKP formation in proline-rich sequences. For enhanced reproducibility and higher yields, optimized SPPS methods, such as the use of DBU/piperazine for Fmoc deprotection or the application of a pre-synthesized Fmoc-Pro-Pro-OH dipeptide building block, are highly recommended. Liquid-phase peptide synthesis offers an alternative for high-purity, short peptides, particularly at a larger scale, though it is more labor-intensive. The selection of the most appropriate method will depend on the specific requirements of the research or production, including scale, desired purity, and available resources.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 7. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
Benchmarking the Antihypertensive Effect of Ile-Pro-Pro (IPP) Against Conventional Pharmacotherapies
A Comparative Guide for Researchers and Drug Development Professionals
The tripeptide Ile-Pro-Pro (IPP), a naturally occurring bioactive peptide derived from milk proteins, has garnered significant attention for its potential antihypertensive properties. This guide provides a comprehensive comparison of IPP's antihypertensive effects against established pharmacological agents, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Multifaceted Approach
IPP exerts its blood pressure-lowering effects through a combination of mechanisms, distinguishing it from many single-target synthetic drugs. The primary and most well-documented mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5] By blocking ACE, IPP reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent decrease in blood pressure.
Beyond ACE inhibition, studies have revealed that IPP also modulates the autonomic nervous system. It has been shown to reduce cutaneous arterial sympathetic nerve activity through a pathway involving the stomach and the afferent vagus nerve.[6] Furthermore, IPP can attenuate sympathetic activity and oxidative stress within the hypothalamic paraventricular nucleus (PVN) and arteries, contributing to its overall antihypertensive effect.[1] Evidence also suggests that IPP can enhance endothelial function by promoting the production of vasodilatory molecules such as nitric oxide.[2][7][8]
Comparative Efficacy: IPP vs. Standard Antihypertensive Drugs
To provide a clear perspective on IPP's antihypertensive potential, this section presents a comparative analysis of its efficacy against well-established drug classes, including ACE inhibitors, Angiotensin Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and diuretics.
Quantitative Comparison of Blood Pressure Reduction
The following table summarizes the antihypertensive effects of IPP and various standard drugs as observed in both preclinical and clinical studies. It is important to note that direct head-to-head clinical trials comparing IPP with all classes of antihypertensive drugs are limited. The data presented here is a synthesis of available research to provide a comparative overview.
| Compound/Drug Class | Study Type | Model/Subjects | Dosage | Route of Administration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Ile-Pro-Pro (IPP) & Val-Pro-Pro (VPP) | Clinical Trial | Mildly Hypertensive Subjects | 25 mg peptides | Oral | -2.1 mmHg | -1.6 mmHg | [9][10] |
| Ile-Pro-Pro (IPP) & Val-Pro-Pro (VPP) | Clinical Trial | Stage I Hypertensive Subjects | 3.4 mg VPP & IPP | Oral | -10.5 mmHg (brachial) | - | [11] |
| Ile-Pro-Pro (IPP) & Val-Pro-Pro (VPP) | Clinical Trial | Hypertensive Patients | 2.53 mg VPP, 1.52 mg IPP | Oral | -9.1 mmHg (office) | -7.0 mmHg (office) | [12] |
| Ile-Pro-Pro (IPP) | Animal Study | 2K1C Hypertensive Rats | 400 pmol/day (20 days) | Intraperitoneal | Attenuated hypertension | - | [1] |
| Captopril | Animal Study | Spontaneously Hypertensive Rats | - | - | Reduced Mean Arterial Pressure | - | [6] |
| Novel Peptide (SASVIPVSAVRA) | Animal Study | Spontaneously Hypertensive Rats | 30 mg/kg | Oral | ~15.3% reduction | - | [13] |
| Captopril | Animal Study | Spontaneously Hypertensive Rats | 10 mg/kg | Oral | ~14.9% reduction | - | [13] |
| ACE Inhibitors (ACEi) | Meta-analysis | Hypertensive Patients | Standard Dose | Oral | -8.7 mmHg (average) | - | [14] |
| Thiazide Diuretics (THZ) | Meta-analysis | Hypertensive Patients | Standard Dose | Oral | - | - | [15] |
| Angiotensin Receptor Blockers (ARBs) | Meta-analysis | Hypertensive Patients | Standard Dose | Oral | - | - | [16] |
| Calcium Channel Blockers (CCBs) | Meta-analysis | Hypertensive Patients | Standard Dose | Oral | - | - | [17][18] |
Note: The efficacy of antihypertensive drugs can vary based on the patient population, baseline blood pressure, and specific drug used within a class. The data for standard drug classes are generally derived from large-scale meta-analyses.
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the antihypertensive effects of IPP.
Animal Studies
-
Spontaneously Hypertensive Rat (SHR) Model: This is a widely used genetic model of hypertension.
-
Procedure: Male SHRs are typically used. IPP or a comparator drug (e.g., captopril) is administered orally or via injection. Blood pressure is monitored continuously using telemetry or at intervals using the tail-cuff method.[6][13]
-
Data Collection: Systolic, diastolic, and mean arterial blood pressure are recorded. Heart rate is also often monitored.
-
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model: This model induces renovascular hypertension.
-
Procedure: A silver clip is placed on one renal artery, inducing renin-dependent hypertension. IPP is administered, and its effects on blood pressure and sympathetic nerve activity are measured.[1]
-
Advanced Techniques: In some studies, bilateral microinjections of IPP are made into specific brain regions like the hypothalamic paraventricular nucleus (PVN) to investigate central mechanisms. Renal sympathetic nerve activity (RSNA) is recorded to assess effects on the autonomic nervous system.[1]
-
Human Clinical Trials
-
Randomized, Double-Blind, Placebo-Controlled Crossover Trials: This is a robust design for assessing the efficacy of an intervention.
-
Procedure: Participants with mild to moderate hypertension are recruited. They receive either IPP (often in a fermented milk product) or a placebo for a set period, followed by a washout period, and then crossover to the other treatment.[9][11]
-
Data Collection: Office blood pressure measurements are taken at baseline and at various time points during the treatment periods. Ambulatory blood pressure monitoring (ABPM) may be used to assess blood pressure over a 24-hour period.[12] Vascular function can be assessed using techniques like pulse wave velocity (PWV) and augmentation index (AIx).[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of IPP's action and a typical experimental workflow.
Caption: Mechanism of IPP's antihypertensive action.
Caption: General experimental workflow for assessing antihypertensive agents.
Conclusion
References
- 1. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arachin derived peptides as selective angiotensin I-converting enzyme (ACE) inhibitors: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The milk-derived peptides Val-Pro-Pro and Ile-Pro-Pro attenuate arterial dysfunction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking and antihypertensive effects of a novel angiotensin-I converting enzyme inhibitory peptide from yak bone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood pressure-lowering efficacy of antihypertensive drugs and their combinations: a systematic review and meta-analysis of randomised, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive comparative effectiveness and safety of first-line antihypertensive drug classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing six antihypertensive medication classes for preventing new‐onset diabetes mellitus among hypertensive patients: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Art of Inhibition: A Comparative Guide to the Structural Activity Relationship of Isoleucyl-prolyl-proline (IPP) Analogs
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and functional food development, the quest for potent and specific enzyme inhibitors is paramount. This guide offers a deep dive into the structural activity relationship (SAR) of Isoleucyl-prolyl-proline (IPP), a well-documented bioactive tripeptide, and its analogs. By examining how subtle changes in the peptide's structure influence its inhibitory effect on the Angiotensin-Converting Enzyme (ACE), we provide valuable insights for researchers, scientists, and drug development professionals.
Isoleucyl-prolyl-proline (IPP) is a tripeptide with the sequence Ile-Pro-Pro, primarily known for its ability to inhibit ACE, a key enzyme in the Renin-Angiotensin System (RAS) that regulates blood pressure.[1] The structure of IPP, particularly the C-terminal proline residue, is considered crucial for its biological activity.[2] Understanding the relationship between the structure of IPP analogs and their ACE inhibitory potency is essential for the design of more effective antihypertensive agents.
Quantitative Comparison of ACE Inhibitory Activity
The inhibitory potency of IPP and its analogs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro ACE inhibitory activity of IPP and a selection of its analogs from various studies.
| Peptide Sequence | P1 Residue (X-Pro-Pro) | P2 Residue (Ile-X-Pro) | P3 Residue (Ile-Pro-X) | IC50 (µM) | Reference |
| Ile-Pro-Pro (IPP) | Isoleucine (Ile) | Proline (Pro) | Proline (Pro) | 5 | [1] |
| Val-Pro-Pro (VPP) | Valine (Val) | Proline (Pro) | Proline (Pro) | 9 | [3] |
| Leu-Pro-Pro (LPP) | Leucine (Leu) | Proline (Pro) | Proline (Pro) | 96.64 | [4] |
| Ile-Gln-Pro (IGP) | Isoleucine (Ile) | Glutamine (Gln) | Proline (Pro) | 0.65 | [5] |
| Leu-Ala-Pro (LAP) | Leucine (Leu) | Alanine (Ala) | Proline (Pro) | - | - |
| Leu-Cys-Pro (LCP) | Leucine (Leu) | Cysteine (Cys) | Proline (Pro) | 8.25 | [2][6] |
| Leu-Leu-Phe (LLF) | Leucine (Leu) | Leucine (Leu) | Phenylalanine (Phe) | 168.57 | [4] |
| Captopril (B1668294) (Positive Control) | - | - | - | 0.037 | [7] |
Note: IC50 values are sourced from different studies and may have been determined using varying experimental conditions. Direct comparison should be made with caution.
The Renin-Angiotensin System and ACE Inhibition
The primary mechanism by which IPP and its analogs exert their antihypertensive effect is through the inhibition of the Renin-Angiotensin System (RAS). ACE is a central enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking ACE, these peptides reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of IPP analogs.
Structure-Activity Relationship Insights
The data, though from disparate sources, allows for the deduction of several key SAR principles for tripeptide ACE inhibitors:
-
C-Terminal Residue: The presence of a proline residue at the C-terminal (P3 position) is a common feature among potent ACE inhibitory peptides and is thought to be crucial for binding to the enzyme's active site.[2][6]
-
N-Terminal Residue: Hydrophobic amino acids, particularly those with bulky side chains such as Isoleucine, Valine, and Leucine, at the N-terminal (P1 position) are generally preferred for strong ACE inhibitory activity.[8] The data shows that while Valine in VPP maintains high potency, the larger Leucine in LPP leads to a significant decrease in activity compared to IPP.
-
Middle Residue: The amino acid at the P2 position also plays a critical role. The substitution of Proline with Glutamine in IGP resulted in a significantly more potent inhibitor than IPP, suggesting that this position is sensitive to changes that may enhance interaction with the ACE active site. The high potency of LCP also highlights the importance of this position.
Experimental Protocols
The determination of ACE inhibitory activity is a critical step in SAR studies. A commonly employed method is the in vitro ACE inhibition assay using a synthetic substrate.
In Vitro ACE Inhibition Assay Protocol
This protocol outlines a typical method for determining the IC50 of IPP analogs against ACE using the substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro).
Objective: To quantify the ACE inhibitory activity of IPP analogs.
Principle: The substrate is non-fluorescent. ACE cleaves this substrate, releasing a fluorescent product. The presence of an inhibitor like an IPP analog reduces the rate of fluorescence generation, which can be measured to determine the extent of inhibition.[2]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Quenched fluorescent substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)
-
IPP analog peptides
-
Captopril (positive control)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in the assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorescent substrate.
-
Prepare serial dilutions of the IPP analogs and captopril in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In the wells of the microplate, add the IPP analog solution (or buffer for control, captopril for positive control).
-
Add the ACE solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) over a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Determine the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for in vitro ACE inhibition assay.
Conclusion
The structural activity relationship of Isoleucyl-prolyl-proline analogs reveals critical insights for the rational design of novel ACE inhibitors. The C-terminal proline and a hydrophobic N-terminal residue are key determinants of inhibitory potency. While IPP itself is a potent inhibitor, strategic substitutions at the P2 position can lead to even greater activity. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working to develop the next generation of antihypertensive agents, whether as pharmaceuticals or as components of functional foods. Further systematic studies on a wider range of IPP analogs will undoubtedly refine our understanding and accelerate the discovery of more effective compounds for cardiovascular health.
References
- 1. Modeling the QSAR of ACE-Inhibitory Peptides with ANN and Its Applied Illustration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]
- 6. The angiotensin converting enzyme inhibitory tripeptides Ile-Pro-Pro and Val-Pro-Pro show increasing permeabilities with increasing physiological relevance of absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Ile-Pro-Pro-OH Hydrochloride: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like H-Ile-Pro-Pro-OH hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this peptide.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data sheets for similar compounds, it may present several hazards.[1][2] It is crucial to be aware of these potential risks before handling and disposing of the substance.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Actions |
| H315 | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1] |
| H335 | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Note: The toxicological properties of this compound have not been thoroughly investigated.[3] It is essential to handle it with care, assuming it may have other unknown hazards.
Experimental Workflow for Disposal
The proper disposal of this compound should follow a structured procedure to minimize risks to personnel and the environment. The following workflow outlines the necessary steps.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Body Protection: A standard laboratory coat.
2. Consult the Safety Data Sheet (SDS): Always have the most recent SDS for this compound readily accessible. This document contains detailed information on hazards, handling, and emergency procedures.
3. Waste Collection:
-
Solid Waste: Collect any solid residue of this compound and place it in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any materials used to handle the compound, such as weigh boats, contaminated paper towels, or disposable gloves, should also be placed in the hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour it down the drain, as it is very toxic to aquatic life.[1]
4. Decontamination:
-
Glassware and Equipment: Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the compound. Wash with an appropriate solvent and then with soap and water.
-
Work Area: Clean the work surface where the compound was handled to prevent cross-contamination.
5. Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.[1][2]
6. Final Disposal: The disposal of this compound must be carried out by a licensed and approved waste disposal company.[1][2][3][4] Follow your institution's specific procedures for arranging the pickup of chemical waste. Ensure that the waste container is properly labeled according to all local, state, and federal regulations.
Logical Relationship for Disposal Decision
The decision-making process for the disposal of this compound is straightforward and prioritizes safety and regulatory compliance.
Caption: Decision pathway for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-Ile-Pro-Pro-OH Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling and disposal of H-Ile-Pro-Pro-OH hydrochloride, a peptide of interest in various research applications. While this specific compound is not classified as hazardous, adherence to standard laboratory safety protocols for handling chemical substances is mandatory.
Personal Protective Equipment (PPE)
The primary line of defense against accidental exposure to any chemical is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in both its lyophilized powder and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. Gloves should be inspected for tears before use and changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from potential spills.[1][2] |
| Respiratory Protection | Dust Mask or Use of a Fume Hood | Recommended when handling the lyophilized powder to prevent inhalation of fine particles, which can be easily aerosolized.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and purity of this compound.
Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks. Ensure the container is tightly sealed.
Storage: Store the lyophilized peptide in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[3] The recommended storage temperature is typically -20°C or lower for long-term stability.[4] Always allow the container to reach room temperature before opening to prevent condensation, which can degrade the peptide.[4]
Handling Lyophilized Powder: When weighing or transferring the lyophilized powder, perform these actions in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.[1] Use clean, dedicated spatulas and weighing boats.
Reconstitution: To prepare a solution, slowly add the desired solvent to the vial containing the lyophilized peptide. Gentle vortexing or swirling may be necessary to ensure complete dissolution. Refer to the product's technical data sheet for recommended solvents.
Handling Solutions: Once in solution, the peptide may be more susceptible to degradation. It is advisable to prepare fresh solutions for each experiment or to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store solutions at -20°C or -80°C.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Peptide | Dispose of as chemical waste in a clearly labeled hazardous waste container.[5] Do not discard in the regular trash. |
| Unused Peptide Solutions | Collect in a designated, sealed, and clearly labeled waste container.[6] Do not pour down the drain.[1] |
| Contaminated Materials | Items such as used vials, pipette tips, and gloves that have come into contact with the peptide should be collected in a designated hazardous waste container.[2][6] |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[5]
Experimental Workflow and Safety Logic
The following diagrams illustrate the general workflow for handling this compound and the logic for selecting the appropriate level of personal protective equipment.
Caption: General workflow for handling this compound.
Caption: PPE selection logic for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
